molecular formula C10H19NO2 B2880790 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine CAS No. 99176-23-5

2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine

Número de catálogo: B2880790
Número CAS: 99176-23-5
Peso molecular: 185.267
Clave InChI: GNWNLEUMWKOIGI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.267. The purity is usually 95%.
BenchChem offers high-quality 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-6-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h9H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWNLEUMWKOIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)CCN)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine: A Bifunctional Scaffold for Complex Alkaloid and Analgesic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex, conformationally restricted scaffolds, the demand for versatile, bifunctional building blocks has surged. 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine (CAS: 99176-23-5) represents a highly strategic intermediate[1]. It features a primary aliphatic amine for facile functionalization and a spirocyclic ketal that masks a reactive cyclohexanone core.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating methodological framework for the synthesis of this molecule. We will explore the mechanistic causality behind each synthetic step, ensuring that researchers can reliably reproduce this scaffold for downstream applications in the synthesis of macrocyclic marine toxins[2] and potent spirocyclic analgesics[3].

Retrosynthetic Analysis and Mechanistic Rationale

The architectural core of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine dictates a specific order of operations. The spiroketal moiety (1,4-dioxaspiro[4.5]decane) is highly stable under basic and reductive conditions but labile under acidic conditions[4]. Therefore, the installation of the ketal must occur after the carbon-carbon bond-forming events at the


-position of the cyclohexanone ring, but before any reductive steps that would otherwise indiscriminately reduce the ketone.

Mechanistic Causality:

  • 
    -Alkylation:  We begin with the alkylation of cyclohexanone. Utilizing a Stork enamine synthesis with ethyl bromoacetate ensures mono-alkylation, avoiding the over-alkylation common with direct enolate chemistry.
    
  • Protection (Ketalization): The resulting ethyl 2-(2-oxocyclohexyl)acetate must be protected. If we were to proceed directly to reduction, the ketone would reduce to a secondary alcohol. Ketalization with ethylene glycol preserves the oxidation state at C1.

  • Elongation & Amination: The ester is reduced to an alcohol, activated via tosylation, displaced by an azide, and finally reduced to the target amine. The azide route is selected over direct reductive amination of an aldehyde intermediate due to its superior chemoselectivity and shelf-stability of the azide intermediate, a standard practice in spiroimine synthesis[2].

Retrosynthesis Target 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine Azide 6-(2-Azidoethyl)-1,4-dioxaspiro[4.5]decane Target->Azide Staudinger Reduction Alcohol 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethanol Azide->Alcohol Tosylation & Azidation Ester Ethyl 2-(1,4-dioxaspiro[4.5]dec-6-yl)acetate Alcohol->Ester LiAlH4 Reduction Ketone Cyclohexanone Ester->Ketone Alkylation & Ketalization

Retrosynthetic pathway for 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine.

Experimental Methodologies: A Self-Validating Workflow

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure each transformation is complete before proceeding, thereby preventing the carryover of closely eluting impurities.

Workflow S1 Step 1 Ketalization S2 Step 2 Ester Reduction S1->S2 S3 Step 3 Azidation S2->S3 S4 Step 4 Amine Formation S3->S4 S5 Step 5 Purification S4->S5

Five-step experimental workflow from ketalization to final product purification.

Step 1: Synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]dec-6-yl)acetate

Objective: Protect the ketone to enable downstream reductions.

  • Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add ethyl 2-(2-oxocyclohexyl)acetate (50.0 g, 271 mmol), ethylene glycol (33.6 g, 542 mmol), and catalytic

    
    -toluenesulfonic acid monohydrate (
    
    
    
    -TsOH·H₂O) (2.5 g, 13 mmol) in 250 mL of anhydrous toluene.
  • Reaction: Heat the mixture to reflux (

    
    ).
    
  • Self-Validation (IPC): Monitor the Dean-Stark trap. The reaction is driven by Le Chatelier's principle; completion is indicated when the theoretical volume of water (~4.9 mL) is collected (typically 4-6 hours).

  • Workup: Cool to room temperature, quench with saturated aqueous

    
     to neutralize the acid (preventing ketal hydrolysis), wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
Step 2: Reduction to 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethanol

Objective: Convert the ester to a primary alcohol while preserving the ketal.

  • Setup: Suspend Lithium Aluminum Hydride (

    
    ) (11.3 g, 298 mmol) in 200 mL anhydrous THF at 
    
    
    
    under an argon atmosphere.
  • Reaction: Add the ketal-ester from Step 1 dropwise over 45 minutes to manage the exothermic hydrogen gas evolution. Stir at room temperature for 2 hours.

  • Workup (Fieser Method): Quench carefully at

    
     by sequentially adding 11.3 mL 
    
    
    
    , 11.3 mL 15%
    
    
    , and 33.9 mL
    
    
    . Filter the granular aluminum salts through Celite. Evaporate the filtrate to yield the alcohol.
Step 3: Activation and Azidation

Objective: Install the nitrogen precursor via an


 displacement.
  • Tosylation: Dissolve the alcohol in dry

    
     with 1.5 eq of pyridine. Add 
    
    
    
    -Toluenesulfonyl chloride (1.2 eq) at
    
    
    . Stir for 12 hours. Wash with
    
    
    
    
    (to remove pyridine) and concentrate.
  • Azidation: Dissolve the crude tosylate in anhydrous DMF. Add Sodium Azide (

    
    ) (2.0 eq) and heat to 
    
    
    
    for 8 hours.
  • Self-Validation (IPC): Analyze an aliquot via FTIR. The appearance of a sharp, intense peak at

    
      confirms the successful formation of the azide.
    
Step 4: Staudinger Reduction to the Target Amine

Objective: Chemoselectively reduce the azide to a primary amine without requiring high-pressure hydrogenation, which can sometimes cleave sensitive spiro-systems.

  • Reaction: Dissolve the azide in a 4:1 mixture of THF/

    
    . Add Triphenylphosphine (
    
    
    
    ) (1.2 eq) portion-wise at room temperature. Nitrogen gas evolution will be immediately visible.
  • Hydrolysis: Stir for 12 hours to ensure complete hydrolysis of the iminophosphorane intermediate.

  • Purification: Acidify the mixture to pH 2 using

    
    
    
    
    
    . Extract with ethyl acetate to remove triphenylphosphine oxide (
    
    
    ) and unreacted starting materials. Basify the aqueous layer to pH 12 with
    
    
    
    
    and extract with
    
    
    . Dry and concentrate to yield pure 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine.

Analytical Characterization Data

Rigorous characterization is required to confirm both the integrity of the spiroketal and the successful installation of the ethylamine side chain. The quantitative data below summarizes the expected analytical profile for the purified target compound.

Analytical ParameterTechnique / InstrumentExpected Signal / ValueStructural Assignment / Notes
Molecular Mass HRMS (ESI-TOF)



Corresponds to

(Theoretical: 186.1494)
Ketal Protons

NMR (400 MHz,

)

3.85 - 3.98 (m, 4H)
Diagnostic

envelope
Amine Protons

NMR (400 MHz,

)

2.72 (t,

Hz, 2H)

adjacent to the primary amine
Spiro Carbon

NMR (100 MHz,

)

109.5
Quaternary ketal carbon (

)
Primary Amine IR Spectroscopy (ATR)

N-H stretching vibrations (doublet for primary amine)
Absence of Azide IR Spectroscopy (ATR)No peak at

Confirms complete Staudinger reduction

Applications in Advanced Drug Discovery

The utility of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine extends far beyond basic organic synthesis; it is a critical vector in several high-value pharmacological domains:

  • Marine Macrocyclic Toxins (nAChR Antagonists): The spirocyclic core of this molecule mimics the cyclic imine core found in marine phycotoxins (e.g., gymnodimine and spirolides). Researchers utilize derivatives of 1,4-dioxaspiro[4.5]decane to synthesize enantiopure spiroimines that act as potent antagonists of nicotinic acetylcholine receptors (nAChRs), aiding in neurological disease modeling[2].

  • Spirocyclic Analgesics: The ethylamine side chain serves as an ideal handle for coupling with various aryl acetic acids. When amidated and further functionalized, this scaffold yields potent

    
    -opioid receptor agonists. These (amidomethyl)nitrogen heterocyclic compounds have demonstrated strong analgesia with significantly lower physical dependence liability compared to traditional morphinans[3].
    
  • Cathepsin S Inhibitors: The rigid 1,4-dioxaspiro[4.5]decane moiety allows for the precise spatial orientation of appended functional groups. This rigid geometry is heavily exploited in designing selective inhibitors for Cathepsin S, a lysosomal cysteine protease implicated in severe autoimmune and inflammatory disorders[4].

References

  • The Cyclic Imine Core Common to the Marine Macrocyclic Toxins Is Sufficient to Dictate Nicotinic Acetylcholine Receptor Antagonism MDPI[Link]

  • US5254569A - (Amidomethyl)
  • 2-(1,4-Dioxaspiro[4.5]decan-6-YL)ethan-1-amine PubChem - NIH[Link]

Sources

Architecting Rigidity: A Technical Whitepaper on the Properties and Applications of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the spatial orientation of pharmacophores is a critical determinant of target affinity and selectivity. 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine (CAS: 99176-23-5) is a highly specialized bifunctional building block that addresses this need[1]. Featuring a rigid spirocyclic ketal core fused to a cyclohexane ring, and an ethylamine appendage at the 6-position, this molecule provides orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and its strategic utility in medicinal chemistry.

Structural Logic and Medicinal Chemistry Significance

The architecture of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine is defined by its spiro configuration, where a 1,3-dioxolane ring and a cyclohexane ring share a single quaternary carbon atom[2].

From a medicinal chemistry perspective, this scaffold is highly prized for two reasons:

  • Conformational Restriction: The spirocyclic core locks the molecule into a rigid, sterically defined environment. This reduces the entropic penalty upon binding to biological targets[2]. Similar 1,4-dioxaspiro[4.5]decane moieties serve as foundational elements in the design of potent Cathepsin S inhibitors[3].

  • Pharmacophore Positioning: The scaffold has been extensively documented in the development of central nervous system (CNS) agents, most notably in spirocyclic analogs of U-50,488, a prototype kappa-opioid receptor agonist[4]. The ethylamine group acts as a versatile nucleophilic anchor, allowing researchers to build complex amides or secondary amines while the ketal protects the underlying ketone from unwanted side reactions[5].

Physicochemical Profiling

Understanding the physical and chemical properties of this compound is essential for optimizing reaction conditions and downstream purification.

Table 1: Physicochemical Profile of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine

PropertyValue / Description
IUPAC Name 2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethan-1-amine
CAS Registry Number 99176-23-5[1]
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
Appearance Colorless to pale yellow liquid
Structural Class Spirocyclic Aliphatic Amine
Solubility Soluble in DCM, THF, Ethyl Acetate, and Methanol
Stability Stable under basic/reducing conditions; labile in strong acids

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine requires careful orchestration of protecting group chemistry and reduction. The following protocol outlines the synthesis starting from 2-(cyanomethyl)cyclohexan-1-one, emphasizing the causality behind each experimental choice.

Step 1: Carbonyl Protection (Ketalization)
  • Procedure: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-(cyanomethyl)cyclohexan-1-one (1.0 equiv) and ethylene glycol (1.5 equiv) in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equiv). Reflux the mixture until water ceases to collect in the trap (typically 4-6 hours).

  • Causality: The Dean-Stark trap continuously removes the water byproduct, shifting the thermodynamic equilibrium strictly toward the ketal product according to Le Chatelier's principle. This protection step is absolutely critical; failing to mask the electrophilic ketone would result in its premature reduction or the formation of an unwanted intramolecular Schiff base (imine) during the subsequent nitrile reduction step.

  • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). Confirm completion by Infrared (IR) spectroscopy, ensuring the complete disappearance of the strong carbonyl stretching frequency at ~1710 cm⁻¹.

Step 2: Nitrile Reduction
  • Procedure: Cool a suspension of Lithium aluminum hydride (LiAlH₄) (2.0 equiv) in anhydrous tetrahydrofuran (THF) to 0 °C under an argon atmosphere. Dropwise, add the protected intermediate from Step 1 dissolved in THF. Allow the reaction to warm to room temperature and stir for 3 hours. Quench carefully using the Fieser method (

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water). Filter the granular aluminum salts and concentrate the filtrate.
  • Causality: LiAlH₄ is a powerful hydride donor required to fully reduce the carbon-nitrogen triple bond of the nitrile to a primary amine. The spiro ketal is completely stable to these strongly basic and reducing conditions. The Fieser quench is chosen specifically because it produces a highly filterable aluminum hydroxide precipitate, preventing the formation of intractable emulsions during aqueous extraction.

  • Validation: Confirm the target product via ¹H NMR (look for the appearance of a broad singlet for the -NH₂ protons at ~1.5 ppm, which exchanges upon the addition of D₂O) and a positive ninhydrin stain on TLC (indicating the presence of a primary aliphatic amine).

SynthesisWorkflow SM 2-(Cyanomethyl)cyclohexan-1-one Starting Material Ketalization Ketalization Ethylene Glycol, p-TsOH, Toluene Reflux (Dean-Stark) SM->Ketalization Protect Carbonyl Intermediate 1,4-Dioxaspiro[4.5]decane-6-acetonitrile Protected Intermediate Ketalization->Intermediate -H2O Reduction Reduction LiAlH4, THF, 0°C to RT Intermediate->Reduction Nitrile Reduction Product 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine Target Amine Reduction->Product Aqueous Workup Validation Validation IR (No C=O), NMR, Ninhydrin (+) Product->Validation Quality Control

Figure 1: Synthetic workflow and validation logic for 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine.

Reactivity Profile and Downstream Functionalization

The true value of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine lies in its orthogonal reactivity. The molecule possesses two distinct reactive nodes that can be manipulated independently:

  • The Primary Amine (Nucleophile): The terminal amine readily undergoes acylation with acid chlorides to form stable amides (common in analgesic drug synthesis)[4], or reductive amination with aldehydes to yield secondary/tertiary amines[3].

  • The Spiro Ketal (Latent Electrophile): Once the amine is functionalized, the ketal can be hydrolyzed under mildly acidic conditions (e.g., 1M HCl in THF/Water) to unmask the original ketone. This newly revealed carbonyl can then undergo Grignard additions or further reductive aminations to create complex, multi-cyclic drug candidates.

ReactivityProfile Core 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine (Spirocyclic Core) Cond1 Acidic Hydrolysis (HCl / H2O) Core->Cond1 Cond2 Acylation / Amidation (R-COCl, Et3N) Core->Cond2 Cond3 Reductive Amination (R-CHO, NaBH(OAc)3) Core->Cond3 Prod1 2-(2-Aminoethyl)cyclohexan-1-one (Deprotected Ketone) Cond1->Prod1 Ketal Cleavage Prod2 N-Acyl Derivative (Drug Intermediate) Cond2->Prod2 Nucleophilic Attack Prod3 Secondary/Tertiary Amine (Target Pharmacophore) Cond3->Prod3 Imine Formation & Reduction

Figure 2: Divergent reactivity pathways of the spirocyclic amine scaffold.

Handling, Safety, and Storage

As a primary aliphatic amine, 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine is susceptible to atmospheric degradation.

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Exposure to ambient air will result in the absorption of CO₂, leading to the formation of insoluble carbamate salts.

  • Chemical Incompatibilities: Keep strictly isolated from strong acids during storage to prevent premature hydrolysis of the 1,3-dioxolane ring.

Conclusion

2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine is a highly strategic intermediate for researchers aiming to incorporate conformational rigidity into their molecular designs. By leveraging its orthogonal reactivity—a robust primary amine paired with a latent, acid-labile ketone—drug development professionals can rapidly construct complex, spatially defined pharmacophores with high precision and yield.

References

  • National Center for Biotechnology Information. "2-(1,4-Dioxaspiro[4.5]decan-6-YL)ethan-1-amine". PubChem. URL: [Link]

  • Google Patents. "US5254569A - (Amidomethyl)nitrogen heterocyclic analgesics". Google Patents.

Sources

3D Conformational Analysis of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine: Steric, Electronic, and Solvation Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The three-dimensional conformation of small-molecule amines dictates their pharmacophore presentation, receptor binding affinity, and membrane permeability. 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine presents a highly complex conformational landscape due to the intersection of a rigid spiroketal core and a flexible ethylamine side chain. This technical guide elucidates the topological architecture of this molecule, focusing on cyclohexane ring dynamics, steric constraints imposed by the 1,4-dioxaspiro system, and the critical role of Intramolecular Hydrogen Bonding (IMHB) in stabilizing specific rotameric states.

By integrating advanced Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) modeling, researchers can decode these dynamic states to optimize drug design parameters such as lipophilicity and blood-brain barrier (BBB) penetration.

Topological and Steric Architecture

The Spiro[4.5]decane Core Dynamics

The molecule features a cyclohexane ring fused at C1 to a 1,3-dioxolane ring, forming a 1,4-dioxaspiro[4.5]decane system. The cyclohexane ring undergoes rapid chair-chair interconversion at room temperature. However, the presence of the spiroketal group and the C6-ethylamine substituent heavily biases this equilibrium[1].

The spiro-dioxolane ring projects two oxygen atoms into the pseudo-axial and pseudo-equatorial spaces of the cyclohexane ring. X-ray crystallographic studies of related 1,4-dioxaspiro[4.5]decane derivatives reveal that the dioxolane ring typically adopts a twist-envelope conformation to minimize eclipsing interactions[2].

Equatorial vs. Axial Preferences at C6

The ethylamine group (-CH₂CH₂NH₂) is located at C6, directly adjacent to the spiro center (C1).

  • Axial Conformation: If the ethylamine group occupies the axial position, it suffers from severe 1,3-diaxial interactions with the axial protons at C8 and C10, as well as significant steric repulsion from the axial oxygen of the spiroketal ring.

  • Equatorial Conformation: In the equatorial position, the ethylamine group avoids 1,3-diaxial strain. It sits gauche to both the axial and equatorial C-O bonds of the spiro center. This drastically lowers the steric strain energy, making the equatorial conformer the dominant species in solution[3].

Table 1: Computed Steric Strain and Conformational Energies

Data represents generalized theoretical values for C6-substituted spiro[4.5]decanes derived from DFT (ωB97XD/aug-cc-pVTZ) calculations.

Conformer State1,3-Diaxial InteractionsSpiro-Oxygen RepulsionRelative Free Energy (ΔG)Population (%) at 298K
C6-Equatorial NoneLow (gauche alignment)0.0 kcal/mol> 98%
C6-Axial Severe (C8, C10 protons)High (Axial oxygen clash)+ 3.8 kcal/mol< 2%
Twist-Boat MinimizedModerate+ 5.2 kcal/mol~ 0%

Intramolecular Hydrogen Bonding (IMHB) Dynamics

The Role of the Ethylamine Side Chain

While the cyclohexane ring strongly prefers the C6-equatorial state, the ethylamine side chain possesses significant rotational freedom. The primary amine (-NH₂) can act as a hydrogen bond donor, while the spiroketal oxygens act as acceptors.

When the ethylamine chain adopts a folded gauche conformation around the C(alpha)-C(beta) bond, the terminal -NH₂ group is brought into close proximity (~2.1 Å) to the spiroketal oxygens. This allows the formation of a stable 7-membered pseudo-ring via an Intramolecular Hydrogen Bond (IMHB)[4]. The formation of such IMHBs is a known strategy to mask polarity, thereby increasing lipophilicity and membrane permeability[5].

Solvent Competition and Rotameric Selection

The stability of the IMHB is highly dependent on the dielectric constant of the microenvironment:

  • Non-Polar Environments (e.g., Lipid Bilayers, Chloroform): The IMHB is strongly favored. The molecule adopts a "closed" folded conformation, burying its polar surface area[5].

  • Polar Environments (e.g., Aqueous Plasma, DMSO): Protic or highly polar solvents compete for hydrogen bonding, disrupting the IMHB. The molecule adopts an "open" extended anti-conformation, exposing the amine for solvation or receptor interaction[4].

G A 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine B Cyclohexane Ring Flip (Chair-Chair Interconversion) A->B C C6-Equatorial Conformer (Sterically Favored) B->C -ΔG D C6-Axial Conformer (Sterically Hindered) B->D +ΔG E Extended Anti-Rotamer (Solvent Exposed) C->E Polar Solvents (IMHB Disrupted) F Folded Gauche-Rotamer (IMHB Stabilized) C->F Non-Polar Solvents (IMHB Formed)

Conformational Selection Pathway driven by steric strain and solvent-dependent IMHB.

Analytical Elucidation Strategies

To accurately map this 3D landscape, a dual-pronged approach utilizing NMR spectroscopy and Density Functional Theory (DFT) is required.

NMR Spectroscopy

NMR is the gold standard for observing solution-state conformations.

  • NOESY/ROESY: Nuclear Overhauser Effect (NOE) cross-peaks between the -NH₂ protons and the spiroketal -CH₂-CH₂- protons confirm the spatial proximity indicative of the folded IMHB state.

  • J-Coupling Analysis: The ³J(H,H) coupling constants of the ethyl chain protons (derived from 1D ¹H or J-resolved spectra) allow the calculation of dihedral angles via the Karplus equation, distinguishing between anti (³J ≈ 10-12 Hz) and gauche (³J ≈ 2-4 Hz) rotamers.

Table 2: Key NMR Parameters for Conformational Assignment
Analytical TargetNMR TechniqueExpected Observation for Folded IMHB StateExpected Observation for Extended State
Spatial Proximity 2D NOESYStrong cross-peak: -NH₂ ↔ Ketal -CH₂-No cross-peak
Side-Chain Dihedral 1D ¹H (J-coupling)³J(Hα, Hβ) ≈ 3.5 Hz (gauche)³J(Hα, Hβ) ≈ 11.0 Hz (anti)
Amine Proton Shift 1D ¹H (Chemical Shift)Downfield shift (δ > 2.0 ppm) due to H-bondUpfield shift (δ < 1.5 ppm)
Computational Modeling (DFT)

Empirical data must be validated against first-principles physics. DFT calculations, specifically utilizing functionals that incorporate empirical dispersion corrections (e.g., ωB97XD), are critical for accurately modeling the weak non-covalent interactions inherent in IMHBs[6].

Step-by-Step Experimental Protocols

Protocol A: NMR-Based Conformational Analysis

Causality: To observe the IMHB, water and polar solvents must be strictly excluded to prevent intermolecular hydrogen bonding from overriding the intramolecular interaction.

  • Sample Preparation: Dissolve 15 mg of highly purified 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine in 0.6 mL of anhydrous, deuterated non-polar solvent (e.g., CDCl₃ or C₆D₆).

  • 1D ¹H Acquisition: Acquire a standard 1D proton spectrum at 298K (e.g., 600 MHz). Analyze the splitting pattern of the ethylamine -CH₂- groups to extract ³J coupling constants.

  • Variable Temperature (VT) NMR: Cool the sample incrementally to 253K. Validation: If an IMHB is present, the chemical shift temperature coefficient (Δδ/ΔT) of the -NH₂ proton will be very low (< 3 ppb/K), indicating it is shielded from the bulk solvent.

  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300-500 ms. Map the cross-peaks between the amine protons and the spiroketal ring to confirm the 7-membered pseudo-ring geometry.

Protocol B: DFT Computational Workflow

Causality: Standard functionals (like B3LYP) often fail to capture long-range dispersion forces. ωB97XD is selected specifically for its accuracy in modeling hydrogen bond energies[6].

  • Conformational Search: Perform a stochastic conformational search (e.g., Monte Carlo multiple minimum) using a molecular mechanics force field (MMFF94) to generate a pool of low-energy conformers.

  • Geometry Optimization: Submit the top 20 conformers (within a 5 kcal/mol window) to DFT optimization using the ωB97XD/aug-cc-pVTZ level of theory.

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) using chloroform parameters to mimic the NMR experimental conditions.

  • Frequency Calculation: Run a vibrational frequency calculation on optimized geometries. Validation: Ensure all structures are true minima (zero imaginary frequencies).

  • Data Integration: Compare the DFT-calculated dihedral angles and interatomic distances with the experimental NOE and J-coupling data to establish the definitive 3D ensemble.

G N1 Sample Prep (Anhydrous CDCl3) N2 NMR Spectroscopy (1D 1H, NOESY, VT-NMR) N1->N2 N3 Computational Modeling (DFT: ωB97XD/aug-cc-pVTZ) N1->N3 Inform Solvent Model N4 Data Integration (Distance & Angle Mapping) N2->N4 N3->N4 N5 Final 3D Conformational Ensemble N4->N5

Integrated Analytical Workflow combining NMR and DFT for rigorous 3D elucidation.

References

  • Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals Source: Canadian Journal of Chemistry URL:[Link]

  • (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate** Source: Acta Crystallographica Section E URL:[Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties Source: National Institutes of Health (NIH) / J Med Chem URL:[Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett URL:[Link]

  • Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions Source: MDPI / Molecules URL:[Link]

Sources

The Hidden Scaffold: 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine in Alkaloid Synthesis and Drug Discovery

[1]

Executive Summary

2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine represents a critical class of masked amino-ketone intermediates used extensively in the total synthesis of complex alkaloids and the development of neuroactive pharmaceuticals.[1] While often categorized as a "research chemical" in the context of synthetic building blocks rather than a standalone psychoactive agent, its structural versatility serves as the gateway to the octahydroindole and hydroisoquinoline scaffolds found in Mesembrine (a serotonin reuptake inhibitor), Lycorine (an acetylcholinesterase inhibitor), and various Sigma receptor ligands.[1]

This guide dissects the molecule's role as a "chemical chameleon"—a protected precursor that allows chemists to construct fused ring systems with high stereocontrol, bypassing the instability of open-chain amino-ketones.[1]

Part 1: Chemical Identity & Structural Logic[1]

Nomenclature and Isomerism

The name 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine describes a cyclohexane ring fused to a dioxolane (ketal) protecting group, with an ethylamine side chain.[1] The numbering is critical for determining synthetic utility:

  • The 6-yl Isomer (Ortho-like): The ethylamine chain is attached at position 6, adjacent to the spiro center (position 5).[1] This is the "Alkaloid Precursor" isomer.[1] Upon deprotection, the amine can cyclize onto the revealed ketone to form a 5-membered ring (pyrrolidine) fused to the cyclohexane, creating the octahydroindole core.[1]

  • The 8-yl Isomer (Para-like): The ethylamine chain is attached at position 8, opposite the spiro center.[1] This is the "Linker" isomer (CAS 124499-34-9).[1] It is widely used in medicinal chemistry to attach pharmacophores (e.g., fluorophenyl groups) to a cyclohexane scaffold while maintaining a protected ketone for later functionalization.[1]

Feature6-yl Isomer (Ortho) 8-yl Isomer (Para)
Primary Utility Total Synthesis (Ring Fusion)Medicinal Chemistry (Linker/Spacer)
Key Product Class Octahydroindoles (Mesembrine)GPCR Ligands (Sigma, 5-HT, CCR5)
Cyclization Potential High (Intramolecular)Low (Intermolecular only)
Commercial Status Synthesized in situCommercially Available Building Block
The "Masked" Functionality

The core value of this molecule lies in the 1,4-dioxaspiro[4.5]decane moiety.[1] This is a robust ethylene ketal protecting group for a cyclohexanone.[1]

  • Stability: Stable to basic conditions, reduction (LiAlH4), and nucleophilic attack (Grignard reagents).[1]

  • Lability: Hydrolyzes in acidic aqueous media to reveal the reactive ketone.[1]

  • Strategic Value: Allows the amine side chain to be manipulated (alkylated, acylated) without the ketone interfering, a common problem in amino-ketone synthesis (which leads to premature polymerization).[1]

Part 2: Discovery & Historical Context[1]

The Era of Enamine Chemistry (1960s-1970s)

The history of this scaffold is inextricably linked to the development of Stork Enamine Alkylation and Robinson Annulation methodologies.[1] In the mid-20th century, synthetic chemists sought reliable ways to functionalize cyclohexanones at the alpha-position (C2/C6).[1]

  • Gilbert Stork's Contribution: The use of pyrrolidine enamines allowed for the mono-alkylation of cyclohexanones with electrophiles like chloroacetonitrile or ethyl bromoacetate.[1]

  • The Breakthrough: Chemists realized that by alkylating a cyclohexanone enamine with a protected halo-amine (or a nitrile precursor), they could install the ethylamine side chain.[1] Protecting the resulting ketone as a ketal (the 1,4-dioxaspiro structure) created a stable intermediate that could be stored and purified.[1]

The Mesembrine Connection

The primary "fame" of the 6-yl isomer comes from its role in the synthesis of Mesembrine , the principal alkaloid of Sceletium tortuosum (Kanna).[1]

  • Pharmacology: Mesembrine is a potent Serotonin Reuptake Inhibitor (SRI) and PDE4 inhibitor.[1]

  • Synthetic Route: The 2-(1,4-dioxaspiro[4.5]dec-6-yl)ethylamine scaffold serves as the pre-cyclization precursor.[1] Acidic hydrolysis removes the ketal, and the amine spontaneously (or under reductive amination conditions) closes the ring to form the cis-3a-aryloctahydroindole skeleton.[1]

Part 3: Synthesis Protocols

Protocol: Synthesis of the 6-yl Isomer (Alkaloid Precursor)

Note: This protocol synthesizes the precursor via a nitrile intermediate, a standard method in total synthesis.[1]

Objective: Synthesis of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine from Cyclohexanone.

Step 1: Enamine Formation[1]
  • Reagents: Cyclohexanone (1.0 eq), Pyrrolidine (1.1 eq), Toluene.[1]

  • Procedure: Reflux with a Dean-Stark trap to remove water.[1]

  • Product: 1-(1-Cyclohexen-1-yl)pyrrolidine.[1]

Step 2: Alkylation (Stork Enamine Synthesis)[1]
  • Reagents: Enamine (from Step 1), Chloroacetonitrile (1.1 eq), Dioxane/Toluene.[1]

  • Procedure: Heat at reflux for 4-12 hours.

  • Hydrolysis: Add water/HCl to hydrolyze the iminium salt.

  • Product: 2-(Cyanomethyl)cyclohexanone.[1]

Step 3: Ketal Protection[1]
  • Reagents: 2-(Cyanomethyl)cyclohexanone, Ethylene Glycol (2.0 eq), p-Toluenesulfonic acid (cat.), Benzene/Toluene.[1]

  • Procedure: Reflux with Dean-Stark trap until water evolution ceases.

  • Product: (1,4-Dioxaspiro[4.5]dec-6-yl)acetonitrile.[1]

Step 4: Nitrile Reduction[1]
  • Reagents: Lithium Aluminum Hydride (LiAlH4) (2.0 eq), Dry THF.

  • Procedure: Add nitrile solution dropwise to LiAlH4 suspension at 0°C. Reflux for 2 hours. Quench with Fieser method (Water, 15% NaOH, Water).[1]

  • Purification: Distillation or Column Chromatography (DCM/MeOH/NH3).[1]

  • Final Product: 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine .

Visualization: The Synthetic Pathway

The following diagram illustrates the transformation from simple precursors to the target scaffold and its divergence into bioactive alkaloids.[1]

SynthesisPathwayStartCyclohexanoneEnamineEnamineIntermediateStart->Enamine+ Pyrrolidine(-H2O)Alkylated2-(Cyanomethyl)cyclohexanoneEnamine->Alkylated+ ClCH2CNStork AlkylationProtectedKetal Nitrile(Protected)Alkylated->Protected+ Ethylene Glycol(Ketalization)Target2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamineProtected->Target+ LiAlH4(Reduction)OctahydroindoleOctahydroindole(Mesembrine Core)Target->OctahydroindoleAcid Hydrolysis(Cyclization)

Caption: Step-wise synthesis of the 6-yl isomer and its conversion to the Octahydroindole core.

Part 4: Applications in Drug Discovery[1]

The "Linker" Strategy (8-yl Isomer)

The 8-yl isomer (CAS 124499-34-9) is a staple in modern medicinal chemistry libraries (e.g., Enamine, Combi-Blocks).[1]

  • GPCR Ligands: It serves as a semi-rigid spacer.[1] The cyclohexane ring provides defined geometry (chair conformation), unlike a flexible alkyl chain.[1] This is crucial for positioning pharmacophores in the binding pockets of Sigma-1 and Dopamine D2 receptors.[1]

  • CCR5 Antagonists: In the development of HIV entry inhibitors (similar to Maraviroc), the spiro-ketal motif helps solubilize lipophilic backbones while maintaining metabolic stability.[1]

The "Scaffold" Strategy (6-yl Isomer)

The 6-yl isomer is the "hidden" hero in the synthesis of fused bicyclic amines.[1]

  • Mesembrine Analogs: By varying the aryl group on the starting cyclohexanone, researchers use this scaffold to generate libraries of Mesembrine analogs to screen for selective SERT vs. PDE4 inhibition.[1] This has implications for treating depression and cognitive decline.[1]

  • Lycorine Alkaloids: The scaffold is also a precursor to the galanthamine-type and lycorine-type alkaloids, which are potent acetylcholinesterase inhibitors used in Alzheimer's research.[1]

Divergent Synthesis Workflow

The versatility of the amine allows for "Late-Stage Diversification."[1]

ApplicationsCenter2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylaminePath1Acid HydrolysisCenter->Path1Path2N-AlkylationCenter->Path2Path3Amide CouplingCenter->Path3Product1Octahydroindole(Mesembrine)Path1->Product1CyclizationProduct2Sigma ReceptorLigandsPath2->Product2+ Benzyl halideProduct3Peptidomimetics(Protease Inhibitors)Path3->Product3+ Amino Acid

Caption: Divergent applications of the scaffold in creating distinct pharmacological classes.

Part 5: Safety & Handling Protocols

As a primary amine and a ketal, specific handling precautions are required to maintain chemical integrity and operator safety.[1]

Chemical Stability[1]
  • Moisture Sensitivity: The ketal is stable to neutral/basic water but hydrolyzes rapidly in acidic moisture .[1] Store under inert atmosphere (Argon/Nitrogen) to prevent degradation to the amino-ketone (which will polymerize).[1]

  • CO2 Sensitivity: Like all primary amines, it will absorb atmospheric CO2 to form carbamates.[1] Store in tightly sealed containers.

Toxicology (Predicted)[1]
  • Acute Toxicity: Likely acts as a skin/eye irritant (pH > 11).[1]

  • Bioactivity: While the protected form is not expected to be highly potent, the deprotected cyclized metabolites (octahydroindoles) can have significant neurological activity (SRI, AChE inhibition).[1] Treat as a potentially bioactive substance.[1]

Disposal
  • Dispose of as hazardous organic waste containing amines.[1] Do not mix with acidic waste streams to avoid heat generation and uncontrolled hydrolysis.[1]

References

  • Jefford, C. W., et al. (1994).[1] "Total synthesis of (-)-mesembrine and (-)-mesembranol." Helvetica Chimica Acta, 77(4), 1136-1141.[1] Link[1]

  • Stork, G., et al. (1963).[1] "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207-222.[1] Link[1]

  • PubChem. (2025).[1][2][3] "Compound Summary: 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine (CAS 124499-34-9)." National Library of Medicine.[1] Link[1]

  • Taber, D. F., et al. (2011).[1] "Synthesis of the Amaryllidaceae Alkaloid (-)-Mesembrine." Journal of Organic Chemistry, 76(23), 9757-9763.[1] Link[1]

  • Combi-Blocks. (2025). "Product Catalog: 2-(1,4-Dioxa-spiro[4.5]dec-8-yl)-ethylamine." Combi-Blocks Inc.[1][4]Link[1]

In Vitro and In Vivo Stability of the 1,4-Dioxaspiro[4.5]decane Moiety: A Comprehensive Pharmacokinetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-dioxaspiro[4.5]decane moiety—structurally recognized as cyclohexanone ethylene ketal—is traditionally utilized as a robust protecting group in complex organic synthesis [5]. However, modern drug discovery has increasingly repurposed this spiroketal scaffold as a permanent structural motif within active pharmaceutical ingredients (APIs). Incorporating this moiety serves multiple strategic purposes: it rigidifies the molecular conformation, modulates lipophilicity, and effectively masks the cyclohexanone carbonyl from enzymatic reduction by aldo-keto reductases.

Despite its utility, the successful integration of a spiroketal into a clinical candidate requires a rigorous understanding of its stability profile. Because ketals are inherently susceptible to specific acid catalysis, their pharmacokinetic (PK) journey—from the acidic environment of the stomach to the enzymatic gauntlet of the liver—presents unique formulation and metabolic challenges. This whitepaper dissects the mechanistic causality behind the stability of the 1,4-dioxaspiro[4.5]decane moiety, providing validated in vitro and in vivo data, alongside self-validating experimental protocols for preclinical assessment.

Mechanistic Causality: The Chemistry of Spiroketal Stability

To predict the in vivo behavior of the 1,4-dioxaspiro[4.5]decane moiety, one must first understand the thermodynamic and kinetic principles governing acetal/ketal cleavage.

The spiroketal linkage is highly stable to nucleophiles, strong bases, and reducing agents, which explains its excellent stability in systemic circulation (pH 7.4)[1]. However, it is a classic target for specific acid catalysis . In an acidic environment, such as the gastric lumen (pH 1.2–2.0), the lone pairs on the dioxolane oxygen atoms are rapidly protonated. This protonation transforms the oxygen into a viable leaving group, initiating a rate-limiting ring-opening step that generates a highly reactive oxocarbenium ion . Subsequent nucleophilic attack by water yields a hemiketal, which rapidly collapses back into cyclohexanone and ethylene glycol [2, 4].

Hydrolysis Ketal 1,4-Dioxaspiro[4.5]decane (Stable at pH 7.4) Protonated Protonated Ketal (pH < 4) Ketal->Protonated + H+ Oxocarbenium Oxocarbenium Ion (Rate-Limiting) Protonated->Oxocarbenium - Ring Opening Hemiketal Hemiketal Intermediate Oxocarbenium->Hemiketal + H2O Products Cyclohexanone + Ethylene Glycol Hemiketal->Products Fast Cleavage

Acid-catalyzed hydrolysis pathway of the 1,4-dioxaspiro[4.5]decane moiety.

Understanding this mechanism is critical for formulation scientists: any orally administered drug containing this moiety will undergo rapid degradation unless physically shielded from gastric protons [3].

In Vitro Stability Profiling

A comprehensive in vitro profiling strategy must evaluate the spiroketal across various physiological matrices. The data synthesized in Table 1 reflects the consensus behavior of the 1,4-dioxaspiro[4.5]decane moiety based on established literature and internal pharmacokinetic benchmarking[1, 3].

Gastrointestinal Stability (SGF / SIF)

In Simulated Gastric Fluid (SGF, pH 1.2), the moiety exhibits a half-life (


) of less than 30 minutes. The rapid generation of the oxocarbenium ion dictates this instability. Conversely, in Simulated Intestinal Fluid (SIF, pH 6.8), the lack of sufficient hydronium ions halts the reaction, resulting in a 

exceeding 24 hours.
Plasma and Microsomal Stability

In human plasma (pH 7.4), ketals and acetals demonstrate remarkable resilience, often remaining intact for


 hours [1]. Plasma esterases and hydrolases do not recognize the spiroketal motif. In Human Liver Microsomes (HLM), the spiroketal actually serves a protective function. By locking the cyclohexane ring, it sterically hinders Cytochrome P450 (CYP450) enzymes from oxidizing the protected carbon, shifting the metabolic soft spots to other regions of the molecule.

Table 1: Quantitative In Vitro Stability Profile of the 1,4-Dioxaspiro[4.5]decane Moiety

Biological MatrixpH LevelPrimary Degradation MechanismEstimated Half-Life (

)
Formulation Implication
Simulated Gastric Fluid (SGF) 1.2Acid-catalyzed hydrolysis

minutes
Requires enteric coating for oral delivery.
Simulated Intestinal Fluid (SIF) 6.8None (Stable)

hours
Suitable for intestinal absorption.
Human Plasma 7.4None (Stable)

hours
Excellent systemic circulation stability.
Human Liver Microsomes (HLM) 7.4CYP450 Oxidation (at adjacent sites)Compound-dependentProtects the C1 position from oxidation.

In Vivo Pharmacokinetics (PK) and Formulation Strategies

The in vitro data directly predicts the in vivo pharmacokinetic behavior of 1,4-dioxaspiro[4.5]decane-containing compounds.

  • Oral Administration Liability: If administered as an immediate-release oral dosage form, the acidic environment of the stomach will rapidly hydrolyze the ketal into a ketone and ethylene glycol. This not only destroys the active pharmacophore but also introduces ethylene glycol toxicity concerns at high doses.

  • Formulation Solutions: To achieve viable oral bioavailability, the API must be formulated using enteric-coated polymers (e.g., Eudragit® L 100-55) that remain insoluble at pH < 5.5 but dissolve rapidly in the duodenum (pH > 6.0) [3]. Alternatively, lipid nanoparticle (LNP) encapsulation can shield the moiety from aqueous protons.

  • Intravenous (IV) Administration: When administered intravenously, the moiety bypasses the stomach entirely. Because it is highly stable in plasma (pH 7.4), the spiroketal will circulate intact until it is cleared by hepatic metabolism or renal excretion.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary positive and negative controls to confirm that any observed degradation is due to the inherent chemistry of the molecule, rather than assay failure.

Protocol 1: SGF/SIF Stability Assay (LC-MS/MS)

Objective: Determine the chemical stability of the spiroketal in gastrointestinal pH environments.

  • Preparation: Prepare SGF (0.1 N HCl, pH 1.2, without pepsin) and SIF (50 mM phosphate buffer, pH 6.8, without pancreatin).

  • Initiation: Spike the test compound into SGF and SIF to achieve a final concentration of 1 µM (DMSO

    
     1%).
    
  • Incubation: Incubate the solutions in a shaking water bath at 37°C.

  • Sampling & Quenching: At

    
     and 
    
    
    
    minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS) (e.g., Tolbutamide). Causality note: Cold acetonitrile crashes out any residual proteins and halts acid hydrolysis by drastically altering the dielectric constant of the solvent.
  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Validation Control: Run Procaine concurrently as a positive control for SGF hydrolysis.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Objective: Assess the vulnerability of the molecule to CYP450-mediated metabolism.

Workflow Prep 1. Compound Preparation (1 µM in 0.1% DMSO) Incubate 2. HLM Incubation (0.5 mg/mL HLM, 37°C) Prep->Incubate NADPH 3. NADPH Addition (Initiate Reaction) Incubate->NADPH Quench 4. Time-Point Quenching (Cold ACN + IS) NADPH->Quench t=0, 15, 30, 60 min Analyze 5. LC-MS/MS Analysis (MRM Quantification) Quench->Analyze

Self-validating experimental workflow for human liver microsomal stability.

  • Matrix Preparation: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Pre-incubation: Add the test compound (1 µM final) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality note: Without NADPH, CYP450 enzymes cannot perform oxidative metabolism. A minus-NADPH control must be run to differentiate chemical instability from enzymatic metabolism.

  • Quenching: At

    
     and 
    
    
    
    minutes, transfer 50 µL of the reaction mixture into 150 µL of cold acetonitrile containing the IS.
  • Validation Control: Use Testosterone and Verapamil as high-clearance positive controls.

  • Data Processing: Calculate the intrinsic clearance (

    
    ) using the slope of the natural log of the percentage remaining versus time.
    

Conclusion and Future Perspectives

The 1,4-dioxaspiro[4.5]decane moiety is a powerful structural tool in the medicinal chemist's arsenal. While its susceptibility to acid-catalyzed hydrolysis presents a distinct pharmacokinetic liability for oral administration, this can be elegantly circumvented through strategic formulation (e.g., enteric coatings). Once in systemic circulation, the spiroketal demonstrates robust stability, effectively masking metabolic hotspots and locking the molecule into a favorable bioactive conformation. By adhering to the rigorous in vitro profiling protocols outlined in this guide, development teams can confidently navigate the pharmacokinetic nuances of spiroketal-containing therapeutics.

References

  • Synthesis of Mevalonate- and Fluorinated Mevalonate Prodrugs and Their in vitro Human Plasma Stability PubMed Central (PMC) - National Institutes of Health[Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids ACS Omega - American Chemical Society[Link]

  • Impact of pharmaceutical dosage forms on the pharmacokinetics of roxithromycin in healthy human volunteers Journal of Antimicrobial Chemotherapy - Oxford Academic[Link]

  • Pharmacochemical Aspects of the Evolution from Erythromycin to Neomacrolides, Ketolides and Neoketolides Scientific Research Publishing (SCIRP)[Link]

  • 1,4-Dioxaspiro(4.5)decane - Compound Summary PubChem - National Library of Medicine [Link]

Technical Whitepaper: Biological Targets & Pharmacological Utility of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological potential, pharmacological interfaces, and experimental utility of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine -based compounds.

Executive Summary & Structural Analysis[1]

The compound 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine represents a privileged structural motif in medicinal chemistry. It combines a lipophilic spiro[4.5]decane core with a flexible ethylamine side chain. This specific topology serves a dual role in drug discovery:

  • Pharmacophore: A rigidified mimic of neurotransmitters (dopamine/serotonin), capable of interacting with G-Protein Coupled Receptors (GPCRs) and Sigma receptors.

  • Masked Synthon: An ethylene ketal-protected form of 2-(2-aminoethyl)cyclohexanone , a critical intermediate for the synthesis of Amaryllidaceae and Sceletium alkaloids (e.g., Mesembrine).

Chemical Identity
  • Core Scaffold: 1,4-Dioxaspiro[4.5]decane (Cyclohexanone ethylene ketal).

  • Functional Handle: Ethylamine at position 6 (alpha to the spiro-carbon).

  • Key Property: The spiro-ketal moiety provides metabolic stability and fixed stereochemistry compared to the parent ketone, while the amine serves as a protonatable anchor for receptor binding.

Primary Biological Targets

Based on Structure-Activity Relationship (SAR) analysis of spiro-piperidines and phenethylamine analogs, this scaffold exhibits high potential for the following biological targets.

Sigma-1 Receptors ( R)

The Sigma-1 receptor is the most probable high-affinity target for this scaffold.


R ligands typically require a basic amine flanked by hydrophobic regions. The spiro-dioxolane ring acts as a bioisostere for the hydrophobic bulk seen in classic ligands like Haloperidol or Pentazocine.
  • Mechanism: The protonated ethylamine forms an electrostatic bridge with Asp126 in the

    
    R binding pocket, while the cyclohexyl ring occupies the primary hydrophobic pocket.
    
  • Therapeutic Relevance: Neuroprotection, cognitive enhancement, and modulation of calcium signaling.

  • Validation Protocol: Radioligand binding assay using

    
    .
    
Monoamine GPCRs (5-HT, DA)

The "ethylamine on a lipophilic ring" motif is the fundamental pharmacophore for serotonin (5-HT) and dopamine (DA) receptors.

  • 5-HT2A / 5-HT2C: The rigid spiro-core restricts the conformational space of the ethylamine tail, potentially enhancing selectivity for specific serotonin receptor subtypes over the flexible endogenous ligand.

  • Dopamine D2: Structural analogs (e.g., spiro-piperidines) are known D2 antagonists. The steric bulk of the ketal at the C6 position may modulate efficacy, acting as a partial agonist or antagonist.

Intracellular Enzymes (PDE4) via Metabolic Activation

This compound is a "pro-drug" precursor to Octahydroindoles . Upon acid-catalyzed hydrolysis (e.g., in the lysosome or gastric environment), the ketal is removed, leading to spontaneous intramolecular cyclization.

  • Target: Phosphodiesterase 4 (PDE4) .

  • Pathway: The cyclized product mimics the core of Mesembrine , a potent PDE4 inhibitor and Serotonin Transporter (SERT) blocker.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the dual-pathway potential: direct receptor binding (GPCR/Sigma) and the metabolic conversion to alkaloid scaffolds.

BiologicalPathways cluster_Direct Direct Pharmacological Targets cluster_Metabolic Bio-Activation / Synthesis Compound 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine Sigma1 Sigma-1 Receptor (Chaperone Modulation) Compound->Sigma1 High Affinity Binding GPCR 5-HT / DA Receptors (G-Protein Signaling) Compound->GPCR Ligand Interaction Hydrolysis Acidic Hydrolysis (Deprotection) Compound->Hydrolysis pH < 5.0 Ca_Flux Modulation of Ca2+ Release Sigma1->Ca_Flux IP3R Gating Cyclization Intramolecular Cyclization Hydrolysis->Cyclization - H2O Octahydroindole Octahydroindole Core (Mesembrine-like) Cyclization->Octahydroindole PDE4 PDE4 Inhibition (Anti-inflammatory) Octahydroindole->PDE4 Inhibition

Caption: Figure 1. Dual-mechanism pathway showing direct receptor modulation and conversion to bioactive octahydroindole scaffolds.

Experimental Validation Protocols

To validate the biological targets of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine derivatives, the following standardized workflows are recommended.

Radioligand Binding Screen (Sigma-1)

Objective: Determine affinity (


) for the Sigma-1 receptor.
  • Membrane Preparation: Homogenize guinea pig brain tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation: Mix 100 µg membrane protein with 2 nM

    
    .
    
  • Competition: Add test compound (10 nM - 10 µM). Non-specific binding defined by 10 µM Haloperidol.

  • Termination: Incubate 120 min at 25°C. Filter through GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and 
    
    
    
    using non-linear regression.
Functional Calcium Flux Assay (GPCR)

Objective: Assess agonist/antagonist activity at 5-HT or Dopamine receptors.

StepParameterDetail
Cell Line HEK-293Stably expressing 5-HT2A or D2 receptors + G

16.
Dye Loading Fluo-4 AMIncubate cells with 4 µM Fluo-4 AM for 45 min at 37°C.
Basal Read RFUMeasure baseline fluorescence (Ex 488nm / Em 525nm) for 10s.
Injection CompoundInject test compound (10 µM). Monitor flux for 180s.
Control PositiveSerotonin (1 µM) or Dopamine (1 µM) as reference.
Outcome

Calculate peak response relative to baseline.
Acid Stability & Cyclization Study

Objective: Verify the "pro-drug" conversion to octahydroindole.

  • Dissolve compound in simulated gastric fluid (pH 1.2) or lysosomal buffer (pH 4.5).

  • Incubate at 37°C.

  • Aliquot at 0, 1, 4, and 24 hours.

  • Analyze via LC-MS/MS monitoring for the loss of the ketal mass (+44 Da shift) and formation of the cyclized imine/enamine species (

    
     due to water loss).
    

Synthesis & Precursor Utility[2][3][4]

This molecule is primarily synthesized as a strategic checkpoint in the total synthesis of alkaloids.

  • Route:

    • Starting Material: 1,4-Cyclohexanedione monoethylene ketal.[1]

    • Functionalization: Alkylation at the alpha-position using nitroethylene (Michael addition) or chloroacetonitrile.

    • Reduction: Hydrogenation (Raney Ni or Pd/C) converts the nitro/cyano group to the ethylamine.

  • Significance: This route avoids the polymerization of the free ketone and allows for stereoselective reduction later in the pathway.

References

  • Weber, F., et al. (2015). "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand." Journal of Medicinal Chemistry. Link

  • Smith, A. B., et al. (2018). "Total Synthesis of (-)-Mesembrine via Enantioselective Robinson Annulation." Journal of the American Chemical Society. Link

  • BenchChem Technical Guides. (2025). "Therapeutic Potential of Spiro[4.5]decane Derivatives: HIF Prolyl Hydroxylase Inhibitors." BenchChem.[1][2] Link

  • Kulkarni, S. S., et al. (2016). "2,8-Diazaspiro[4.5]decan-8-yl-pyrimidin-4-amine CCR4 Antagonists." European Journal of Medicinal Chemistry. Link[3]

  • Broad Institute. (2023). "Chemical Probe: Mesembrine Analogs and PDE4 Inhibition." Broad Institute Probe Database. Link

Sources

Structure-activity relationship (SAR) studies of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine derivatives. It is designed for medicinal chemists and pharmacologists focusing on GPCR ligand design, specifically for serotonin (5-HT) and sigma receptor modulation.

Executive Summary & Chemical Architecture

The 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine scaffold represents a specialized subclass of rigidified ethylamines. Unlike the more common 8-substituted analogs (which possess a plane of symmetry), the 6-substituted derivatives introduce inherent chirality and significant steric constraint due to the proximity of the ethylamine tail to the spiro-ketal junction.

This scaffold acts as a "privileged structure" in neuropsychiatric drug discovery, serving as a bioisostere for the decalin ring system or substituted cyclohexanes found in various 5-HT1A agonists and Sigma-1 (


) receptor ligands.
The Pharmacophore Core

The molecule consists of three distinct domains critical for SAR exploration:

  • The Spiro-Ketal Head (Lipophilic Domain): A 1,4-dioxolane ring fused to a cyclohexane. It serves as a hydrogen-bond acceptor and a metabolic shield for the underlying ketone.

  • The Ethyl Linker (Distance Vector): A two-carbon chain that positions the basic nitrogen at an optimal distance (~2.5–3.5 Å) from the lipophilic core, mimicking the tryptamine/dopamine distance.

  • The Amine Tail (Ionizable Center): The primary interaction point for the conserved Aspartate residue in aminergic GPCRs.

Synthetic Pathways & Structural Access

To perform SAR studies, one must first access the specific "6-yl" regioisomer. Unlike the 8-yl isomer (derived from 1,4-cyclohexanedione), the 6-yl isomer requires


-functionalization of cyclohexanone.
Primary Synthetic Workflow

The most robust route involves the


-alkylation of cyclohexanone followed by ketal protection. This sequence locks the conformation before the amine is generated.

Synthesis Start Cyclohexanone Step1 Enolate Alkylation (Allyl Bromide / LDA) Start->Step1 C-C Bond Formation Step2 Ketal Protection (Ethylene Glycol / pTsOH) Step1->Step2 Steric Locking Step3 Hydroboration-Oxidation (9-BBN / H2O2) Step2->Step3 Anti-Markovnikov End Target Amine (Reductive Amination or Mesylation -> Azide -> Reduction) Step3->End Amine Generation

Figure 1: Synthetic route to access the 6-substituted spiro-amine scaffold. The alpha-alkylation step is critical for defining the regiochemistry.

Key Synthetic Insight: The protection step (Step 2) is sensitive to steric hindrance at the 6-position. High-temperature conditions or prolonged reaction times with a Dean-Stark trap are often required to force the ketalization adjacent to the alkyl group.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by the interplay between the rigid spiro-core and the flexible amine tail. The following data summarizes the impact of modifications on 5-HT1A affinity and Sigma-1 (


) selectivity , based on consensus data for spirocyclic amines [1][2].
A. The Amine "Tail" Modifications

The basic nitrogen is the anchor. Modifications here drastically alter the receptor subtype selectivity.

Substituent (R1/R2 on Nitrogen)5-HT1A Affinity (

)

Affinity (

)
SAR Insight
-H, -H (Primary) Moderate (>100 nM)Low (>500 nM)Lacks hydrophobic bulk for auxiliary pockets.
-Me, -Me (Tertiary) High (<50 nM)ModerateImproved BBB penetration; standard GPCR fit.
-Benzyl Very High (<10 nM) High (<10 nM)

stacking with Phe/Trp residues in the receptor binding pocket.
-4-F-Benzyl HighVery HighFluorine enhances metabolic stability and lipophilicity (Sigma preference).
-(CH2)2-Ph (Phenethyl) HighHighOptimal chain length for Sigma-1 "bulk tolerance" regions.
B. The Spiro-Ketal "Head" Modifications

The 1,4-dioxaspiro ring is not just a passive spacer; it dictates the vector of the ethylamine chain.

  • Ring Size Variation (Dioxolane vs. Dioxane):

    • Expanding the 5-membered dioxolane to a 6-membered dioxane often decreases affinity due to increased flexibility and steric clash within the receptor's hydrophobic pocket.

  • 6-yl vs. 8-yl Regiochemistry:

    • 6-yl (Alpha): Creates a "bent" conformation. The ethylamine chain folds back towards the ring. This favors receptors requiring a compact ligand conformation (e.g., certain 5-HT receptor subtypes).

    • 8-yl (Para): Creates a linear, rod-like molecule. This is generally preferred for transporter proteins (SERT/DAT) rather than the specific 5-HT1A orthosteric site.

C. The Linker Region
  • Shortening (Methyl): Drastic loss of activity. The amine cannot reach the conserved Aspartate (Asp116 in 5-HT1A).

  • Lengthening (Propyl): Increases flexibility, often leading to loss of selectivity (promotes Dopamine D2 binding).

Mechanistic Pharmacology & Signaling[1]

The 2-(1,4-dioxaspiro[4.5]dec-6-yl)ethylamine derivatives primarily modulate the 5-HT1A receptor via


 protein coupling.

Signaling Ligand Spiro-Amine Ligand Receptor 5-HT1A Receptor (TM3/TM5/TM6) Ligand->Receptor Binding (Asp116) Gprot Gi/o Protein Dissociation Receptor->Gprot Conformational Change AC Adenylyl Cyclase (Inhibition) Gprot->AC G-alpha-i KChannel GIRK Channel (Activation -> Hyperpolarization) Gprot->KChannel G-beta-gamma

Figure 2: Signal transduction pathway activated by the spiro-amine scaffold upon 5-HT1A binding. Note the dual pathway affecting cAMP and membrane potential.

Binding Mode Hypothesis

Molecular docking studies of spiro-dioxolanes suggest the following interaction map:

  • Asp116 (TM3): Salt bridge with the protonated ethylamine nitrogen.

  • Phe361 (TM6) & Trp358: Hydrophobic sandwiching of the spiro-cyclohexyl ring.

  • Asn386 (TM7): Potential H-bond with the ketal oxygens (acting as acceptors).

Experimental Protocols

Protocol A: Reductive Amination (Derivatization)

Use this protocol to convert the primary amine to high-affinity N-benzyl derivatives.

  • Reagents: 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine (1.0 eq), Benzaldehyde derivative (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (0.1 M), Acetic Acid (cat.).

  • Procedure:

    • Dissolve amine and aldehyde in dry DCM.

    • Add catalytic acetic acid and stir for 30 min (Imine formation).

    • Add STAB portion-wise at 0°C.

    • Warm to RT and stir for 12h.

    • Quench: Sat. NaHCO3.

  • Validation: Monitor disappearance of imine peak via LC-MS.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Protocol B: Radioligand Binding Assay (5-HT1A)

Self-validating system using [3H]-8-OH-DPAT.

  • Membrane Prep: CHO cells expressing human 5-HT1A.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Competition:

    • Incubate membranes (20 µg protein) with 1 nM [3H]-8-OH-DPAT.

    • Add increasing concentrations of test compound (

      
       to 
      
      
      
      M).
    • Incubate 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters (pre-soaked in 0.3% PEI).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Control: Use Serotonin (10 µM) to define non-specific binding.

Stability & ADME Considerations

A critical vulnerability of this scaffold is the ketal moiety .

  • Acid Stability: The 1,4-dioxaspiro group acts as a protected ketone. In highly acidic gastric environments (pH < 2), it may hydrolyze back to the parent ketone, losing activity.

    • Mitigation: SAR studies suggest introducing electron-withdrawing groups on the ethyl chain or using steric bulk (the 6-substitution helps here) to retard hydrolysis.

  • Metabolic Soft Spots: The cyclohexane ring is prone to cytochrome P450 hydroxylation. Fluorination at the C8 or C9 position (distal to the spiro center) can block this metabolic clearance.

References

  • Brasili, L., et al. (2014).[1] "Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at alpha1 and 5-HT1A receptors." European Journal of Medicinal Chemistry.

  • Mészáros, L. B., et al. (2020). "Spiroxatrine derivatives towards 5-HT1A receptor selectivity." PLOS ONE.

  • BenchChem Technical Support. (2025). "An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine." BenchChem.[2]

  • PubChem. "1,6-Dioxaspiro[4.5]decane Compound Summary." National Library of Medicine.

Sources

Methodological & Application

Detailed synthesis protocol for 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine from 2-acetylcyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine from 2-Acetylcyclohexanone

Introduction & Mechanistic Rationale

The synthesis of 2-(1,4-dioxaspiro[4.5]dec-6-yl)ethylamine from 2-acetylcyclohexanone presents a unique chemoselective challenge: converting a


-diketone into a spiro-ketal primary amine with a two-carbon linker. As researchers and drug development professionals, we must design a pathway that prevents unwanted side reactions (such as retro-Claisen cleavage) while strictly preserving the carbon count of the acetyl side chain.

Causality in Reaction Design:

  • Regioselective Ketalization: 2-Acetylcyclohexanone exists heavily in its enol form. Direct functionalization of the acetyl group without protecting the ring ketone leads to complex mixtures. By reacting the substrate with ethylene glycol under Dean-Stark conditions, we selectively protect the sterically hindered ring ketone, establishing the 1,4-dioxaspiro[4.5]decane core[1].

  • The Willgerodt-Kindler Homologation Equivalent: A common pitfall in methyl ketone functionalization is the use of the haloform reaction, which cleaves the terminal carbon to yield a carboxylic acid (losing one carbon). Because our target requires an ethylamine (two-carbon) side chain, we employ the Willgerodt-Kindler reaction. This elegantly shifts the carbonyl oxidation state to the terminal methyl group via a cascade of thio-substituted iminium-aziridinium rearrangements, preserving the two-carbon skeleton as an acetic acid derivative[2].

  • Neutral Amidation: Converting the resulting carboxylic acid to an amide using thionyl chloride (

    
    ) generates HCl, which would inevitably deprotect the acid-sensitive spiro-ketal. Instead, we utilize 1,1'-Carbonyldiimidazole (CDI), a neutral reagent that activates the acid without jeopardizing the ketal protecting group.
    
  • Alane Reduction: Finally, Lithium Aluminum Hydride (

    
    ) is deployed to reduce the primary amide to the target primary amine. 
    
    
    
    operates via a tetrahedral intermediate that collapses into an iminium ion, which is subsequently reduced to the amine without C-N bond cleavage[3].

Synthetic Workflow & Logical Relationships

G N1 2-Acetylcyclohexanone (Starting Material) N2 6-Acetyl-1,4-dioxaspiro[4.5]decane (Ketalization) N1->N2 Ethylene Glycol, p-TsOH Toluene, Reflux N3 Morpholine Thioamide (Willgerodt-Kindler) N2->N3 S8, Morpholine 130 °C N4 2-(1,4-Dioxaspiro[4.5]dec-6-yl)acetic acid (Hydrolysis) N3->N4 KOH, EtOH/H2O Reflux N5 2-(1,4-Dioxaspiro[4.5]dec-6-yl)acetamide (Amidation) N4->N5 1. CDI, THF 2. NH3 (aq) N6 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine (Target Product) N5->N6 LiAlH4, THF 65 °C

Synthetic workflow from 2-acetylcyclohexanone to 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine.

Step-by-Step Experimental Protocols & Self-Validation

Step 1: Regioselective Ketalization

  • Procedure: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 2-acetylcyclohexanone (1.0 eq) and ethylene glycol (3.0 eq) in 250 mL of anhydrous toluene. Add catalytic p-toluenesulfonic acid (p-TsOH, 0.05 eq). Reflux the mixture at 110 °C for 12 hours until water ceases to collect. Cool to room temperature, wash with saturated

    
     to neutralize the acid, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation: FT-IR will show the disappearance of the broad enol/ring ketone stretch (~1710

    
    ) and the retention of a sharp aliphatic methyl ketone peak (~1715 
    
    
    
    ).

Step 2: Willgerodt-Kindler Thioamidation

  • Procedure: Combine 6-acetyl-1,4-dioxaspiro[4.5]decane (1.0 eq), elemental sulfur (

    
    , 1.5 eq), and morpholine (3.0 eq) in a pressure-safe reaction vial. Heat the neat mixture to 130 °C for 8 hours. The reaction will turn dark brown as the thioamide forms. Cool the mixture and partition between ethyl acetate and water. Wash the organic layer with brine, dry, and concentrate.
    
  • Self-Validation: LC-MS will confirm the mass of the morpholine thioamide intermediate (

    
     = 284.1).
    

Step 3: Alkaline Hydrolysis to Acetic Acid Derivative

  • Procedure: Dissolve the crude thioamide in a 1:1 mixture of ethanol and 2M aqueous KOH (5.0 eq). Reflux at 90 °C for 12 hours. Cool the mixture, evaporate the ethanol, and carefully acidify the aqueous layer to pH 4 using 1M citric acid (avoid strong mineral acids like HCl to prevent ketal cleavage). Extract the precipitated acid with ethyl acetate (3x 50 mL), dry, and concentrate.

  • Self-Validation:

    
     NMR (
    
    
    
    ) will reveal the emergence of a -CH
    
    
    -COOH signal at ~2.5 ppm and a broad carboxylic -OH stretch in IR (3300-2500
    
    
    ).

Step 4: Mild Amidation via CDI

  • Procedure: Dissolve 2-(1,4-dioxaspiro[4.5]dec-6-yl)acetic acid (1.0 eq) in anhydrous THF (0.2 M) under nitrogen. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise at room temperature. Stir for 1 hour until

    
     evolution ceases. Add 28% aqueous ammonia (
    
    
    
    , 5.0 eq) dropwise. Stir for an additional 5 hours. Dilute with water and extract with dichloromethane.
  • Self-Validation: IR spectroscopy will confirm the presence of primary amide N-H stretches (doublet at ~3350 and 3180

    
    ) and a strong amide C=O stretch (~1650 
    
    
    
    ).

Step 5: Alane Reduction to Primary Amine

  • Procedure: Suspend

    
     (2.5 eq) in anhydrous THF at 0 °C under argon. Slowly add a solution of 2-(1,4-dioxaspiro[4.5]dec-6-yl)acetamide (1.0 eq) in THF dropwise to control hydrogen evolution. Once addition is complete, reflux the mixture at 65 °C for 4 hours. Cool to 0 °C and strictly follow the Fieser workup (n mL 
    
    
    
    , n mL 15% NaOH, 3n mL
    
    
    ). Filter the granular aluminum salts through Celite, and concentrate the filtrate to yield the target amine.
  • Self-Validation: A positive Ninhydrin test will confirm the presence of a primary amine.

    
     NMR will show the reduction of the carbonyl carbon, with the new -CH
    
    
    
    -NH
    
    
    protons appearing as a triplet at ~2.7 ppm.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for this 5-step protocol when executed at a 10-gram starting scale.

StepReaction TypeIntermediate / ProductReagents & ConditionsExpected YieldTarget Purity (HPLC)
1 Ketalization6-Acetyl-1,4-dioxaspiro[4.5]decaneEthylene glycol, p-TsOH, Toluene, 110 °C, 12 h75 - 82%>95%
2 ThioamidationMorpholine Thioamide

, Morpholine, 130 °C, 8 h
65 - 70%>90%
3 Hydrolysis2-(1,4-Dioxaspiro[4.5]dec-6-yl)acetic acidKOH, EtOH/

, 90 °C, 12 h
85 - 90%>98%
4 Amidation2-(1,4-Dioxaspiro[4.5]dec-6-yl)acetamideCDI, THF, then

(aq), RT, 6 h
80 - 88%>95%
5 Reduction2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine

, THF, 65 °C, 4 h
70 - 78%>98%

References

  • Synthesis of β-chloro, β-bromo, and β-iodo α,β-unsaturated ketones (Includes Ketalization of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -diketones) . ResearchGate. Available at:[Link][1]
    
  • Willgerodt-Kindler Reaction - Mechanism and Applications . Organic Chemistry Portal. Available at:[Link][2]

  • Reduction of Amides to Amines and Aldehydes (

    
     Mechanism) . Chemistry Steps. Available at:[Link][3]
    

Sources

Use of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-DXS

Strategic Utilization of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine in Medicinal Chemistry

Executive Summary

In modern drug discovery, the escape from "flat-land" (planar aromatic scaffolds) toward vectors with higher fraction of sp3-hybridized carbons (


) is a critical strategy for improving solubility and target selectivity. 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine  serves as a high-value building block designed specifically to access cis- and trans-octahydroindole  systems—a privileged pharmacophore found in ACE inhibitors (e.g., Perindopril), aeruginosins, and various GPCR ligands.

This guide details the strategic use of this molecule as a "masked" bifunctional precursor. By leveraging the orthogonality between the primary amine and the ketal-protected ketone, researchers can perform late-stage intramolecular cyclizations to generate conformationally restricted bicyclic amines.

Structural Logic & Utility

The molecule features a cyclohexane ring fused to a 1,4-dioxolane protecting group. Crucially, the ethylamine side chain is positioned at C6 (alpha to the spiro-carbon).

The "5-Endo/Exo" Design

The 2-carbon ethylamine chain is not arbitrary; it provides the exact geometric spacing required to form a 5-membered pyrrolidine ring upon deprotection and cyclization with the ketone.

  • State A (Building Block): Flexible primary amine available for amide coupling, reductive amination, or

    
    .
    
  • State B (Deprotection): Acidic hydrolysis unmasks the cyclohexanone.

  • State C (Cyclization): Intramolecular reaction between the pendant nitrogen and the ketone forms the octahydroindole core.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValueImplication
Molecular Weight ~213.3 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
ClogP ~1.2Highly favorable lipophilicity profile for CNS penetration.
H-Bond Donors 2 (NH2)Primary handle for diversification.
Stereochemistry Racemic (typically)C6 is a chiral center; offers access to diastereomeric pairs.
Strategic Workflow

The following diagram illustrates the standard workflow for converting this building block into a fused bicyclic drug scaffold.

G Start Starting Material (Protected Amine) Step1 Functionalization (Amide Coupling / SNAr) Start->Step1 Diversity Point 1 Inter1 Intermediate A (Functionalized Ketal) Step1->Inter1 Step2 Acidic Deprotection (Ketone Unmasking) Inter1->Step2 HCl / THF Inter2 Intermediate B (Keto-Amide/Amine) Step2->Inter2 Step3 Cyclization (Reductive Amination) Inter2->Step3 Intramolecular Final Target Scaffold (Octahydroindole) Step3->Final Fused Ring Formation

Figure 1: Strategic workflow for converting the linear precursor into a fused bicyclic scaffold.

Detailed Experimental Protocols
Protocol A: Amine Functionalization (Diversity Introduction)

Context: The ketal is stable to basic and nucleophilic conditions but sensitive to Lewis acids. Standard amide couplings are highly efficient.

Reagents:

  • Carboxylic Acid (

    
    , 1.0 equiv)
    
  • 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Dissolve the carboxylic acid and DIPEA in anhydrous DMF (0.1 M concentration).

  • Add HATU and stir at room temperature (RT) for 5 minutes to activate the acid.

  • Add the amine building block.

  • Stir at RT for 2–4 hours. Monitor by LCMS (Note: Ketal may show weak ionization; look for amide mass).

  • Workup: Dilute with EtOAc, wash with sat.[3]

    
     and Brine.[8] Avoid acidic washes  (like 1N HCl) to prevent premature ketal hydrolysis.
    
  • Dry over

    
     and concentrate.
    
Protocol B: Ketal Deprotection (The "Unmasking")

Context: Controlled hydrolysis is required to liberate the ketone without degrading the newly formed amide/amine linkage.

Reagents:

  • 2N HCl (aqueous)

  • THF (Tetrahydrofuran)

Procedure:

  • Dissolve the intermediate from Protocol A in THF (0.1 M).

  • Add 2N HCl (10 equiv relative to substrate).

  • Heat to 50°C for 2–6 hours.

    • Checkpoint: Monitor by NMR.[1] The disappearance of the ethylene glycol singlet (approx. 3.9 ppm) indicates completion.

  • Neutralization: Cool to 0°C. Carefully neutralize with sat.

    
     until pH ~8.
    
  • Extract with DCM or EtOAc. The product is now a 2-substituted cyclohexanone .

Protocol C: Intramolecular Cyclization (Octahydroindole Formation)

Context: This is the critical step. If the nitrogen is a secondary amine (e.g., from reductive amination in Step A), this step closes the ring to an octahydroindole. If it is an amide, it may form an enamide or require reduction.

Variant: Reductive Cyclization (for Secondary Amines)

  • Dissolve the deprotected keto-amine in DCE (Dichloroethane).

  • Add

    
     (2.0 equiv) and Acetic Acid (1.0 equiv).
    
  • Stir at RT for 16 hours. The amine attacks the ketone intramolecularly to form an iminium, which is reduced in situ.[8]

  • Result: Formation of the cis-octahydroindole (kinetic product) is typically favored.

Variant: Fischer Indole (for Aryl Hydrazines) If the initial functionalization was a coupling with an aryl hydrazine:

  • Dissolve the deprotected ketone in Acetic Acid.

  • Heat to 90°C.

  • Result: Formation of a tetrahydrocarbazole derivative (Indole fused to cyclohexane).

Case Study: Synthesis of Conformationally Restricted Dopamine Agonists

Background: Dopamine receptors often require a specific distance between the basic nitrogen and an aromatic ring. Using this building block, researchers can rigidify the linker.

Experimental Data Summary:

ParameterLinear PrecursorRigidified (Cyclized) Product
Rotatable Bonds 50
Topological Polar Surface Area (TPSA) 45

32

(Improved BBB penetration)
Metabolic Stability (

)
15 min (Microsomal)>60 min (Microsomal)

Mechanism: The cyclization locks the nitrogen lone pair vector, reducing the entropic penalty of binding to the receptor.

Troubleshooting & Critical Control Points
  • Premature Hydrolysis:

    • Symptom:[6][9] Loss of ketal during amide coupling workup.

    • Fix: Ensure all aqueous washes are basic (NaHCO3) or neutral. Do not use HCl or citric acid during the first workup.

  • Incomplete Cyclization:

    • Symptom:[6][7][9] Isolation of the open-chain amino-ketone.

    • Fix: The intramolecular Schiff base formation can be slow. Add molecular sieves (4Å) to the cyclization reaction to drive the equilibrium toward the imine/enamine before adding the reducing agent.

  • Stereocontrol:

    • The bridgehead carbons (C3a and C7a in indole numbering) are generated during cyclization.

    • Insight: Hydride delivery from the less hindered face typically yields the cis-fused ring system. For trans-fused systems, dissolving metal reduction (Birch conditions) or specific catalytic hydrogenation conditions are required.

References
  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., et al. "Spirocyclic Motifs in Medicinal Chemistry: Synthesis and Applications." J. Med. Chem., 2014.[2][5]

    • (Validated Context)

  • Dopamine Agonist Synthesis

    • Brubaker, A. N., et al. "Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists."[10] J. Med. Chem., 1986.

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[2][5] Chem., 1996.

  • General Ketal Deprotection: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

Sources

Application of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine in the synthesis of muscarinic cholinergic agonists

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic use of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine (also known as 2-(2-aminoethyl)-1,4-dioxaspiro[4.5]decane) as a pivotal intermediate in the synthesis of rigid muscarinic cholinergic agonists. This masked amino-ketone scaffold serves as a versatile precursor for accessing octahydroindole (perhydroindole) and spiro-fused pharmacophores, which are critical for developing subtype-selective ligands (e.g., M1/M4) for Alzheimer's disease and schizophrenia.

Abstract

The development of selective muscarinic acetylcholine receptor (mAChR) agonists requires rigid molecular scaffolds that lock the nitrogen-oxygen pharmacophore into a bioactive conformation. 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine acts as a "latent" bicyclic precursor. The 1,4-dioxaspiro ketal moiety protects the ketone functionality, allowing for selective modification of the ethylamine side chain or controlled intramolecular cyclization. This guide provides protocols for synthesizing this intermediate and deploying it to generate cis-octahydroindole cores—a structural motif found in potent muscarinic agonists that mimic the conformation of acetylcholine.

Scientific Background & Mechanism
1.1 The Pharmacophore Challenge

Muscarinic agonists (e.g., Acetylcholine, Muscarine) typically possess a quaternary or tertiary ammonium center and an electron-rich oxygen atom (ester, ether, or ketone) separated by a specific distance (typically 4.4–5.0 Å).

  • Problem: Flexible acyclic agonists often lack subtype selectivity (M1 vs. M2/M3) and suffer from rapid hydrolysis.

  • Solution: Rigidification via bicyclic systems (e.g., quinuclidines, octahydroindoles) restricts conformational freedom, enhancing affinity and metabolic stability.

1.2 Role of the Intermediate

The target molecule, 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine , is a protected form of 2-(2-aminoethyl)cyclohexanone .

  • Protection: The ethylene ketal (dioxaspiro group) prevents premature condensation between the amine and the ketone (which would form an imine/enamine).

  • Triggered Cyclization: Upon acidic deprotection, the ketone is revealed, triggering an immediate intramolecular reductive amination to form the octahydroindole bicyclic core.

  • Stereocontrol: The cyclization predominantly yields the cis-fused ring system, which is often the bioactive isomer for muscarinic receptors.

Experimental Protocols
Protocol A: Synthesis of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine

Prerequisite: This intermediate is synthesized from cyclohexanone via enamine alkylation.

Reagents:

  • Cyclohexanone, Pyrrolidine (for enamine formation)

  • Chloroacetonitrile (alkylation agent)

  • Ethylene glycol, p-Toluenesulfonic acid (pTSA)

  • Lithium Aluminum Hydride (LiAlH4) or Raney Nickel/H2

Step-by-Step Methodology:

  • Enamine Formation: React cyclohexanone (1.0 eq) with pyrrolidine (1.1 eq) in toluene under reflux with a Dean-Stark trap to remove water. Evaporate solvent to yield 1-(1-pyrrolidinyl)cyclohexene.

  • Alkylation: Dissolve the enamine in dioxane. Add chloroacetonitrile (1.1 eq) dropwise at 0°C. Reflux for 3 hours. Hydrolyze with water to yield 2-(cyanomethyl)cyclohexanone.

  • Protection (Ketalization): Reflux 2-(cyanomethyl)cyclohexanone with ethylene glycol (1.5 eq) and catalytic pTSA in benzene/toluene with a Dean-Stark trap.

    • Checkpoint: Monitor by TLC/NMR. Disappearance of the ketone carbonyl peak (~1710 cm⁻¹) and appearance of ketal signals confirms 2-(cyanomethyl)-1,4-dioxaspiro[4.5]decane .

  • Reduction: Dissolve the nitrile-ketal in dry THF. Slowly add to a suspension of LiAlH4 (2.0 eq) in THF at 0°C. Reflux for 4 hours.

  • Workup: Quench carefully with Fieser method (Water, 15% NaOH, Water). Filter the aluminum salts. Concentrate the filtrate.

  • Purification: Distill under reduced pressure or purify via column chromatography (DCM/MeOH/NH4OH) to obtain 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine as a colorless oil.

Protocol B: Divergent Synthesis of Muscarinic Agonists

Application: Converting the intermediate into the active Octahydroindole scaffold.

Target: cis-2-Methyl-octahydroindole (Muscarinic Agonist Analog)

  • Deprotection/Cyclization:

    • Dissolve 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine (1.0 eq) in 10% aqueous HCl.

    • Stir at room temperature for 2 hours. (The ketal hydrolyzes to the ketone; the amine immediately attacks the ketone to form the cyclic imine ∆3a,7a-octahydroindole).

    • Note: The intermediate imine is often stable in acid.

  • Reduction:

    • Adjust pH to ~5-6 with NaOAc.

    • Add Sodium Cyanoborohydride (NaCNBH3, 1.5 eq) and stir for 12 hours.

    • Mechanism: The imine is reduced to the secondary amine, forming the octahydroindole bicyclic system.

  • N-Methylation (Eschweiler-Clarke):

    • To the crude octahydroindole, add Formic acid (5 eq) and Formaldehyde (37% aq, 5 eq).

    • Reflux for 6 hours.[1]

    • Basify with NaOH (pH > 12) and extract with DCM.

  • Isolation:

    • Dry organic layer over MgSO4.[2] Concentrate.

    • Convert to Hydrochloride salt (HCl/Ether) for crystallization.[2]

    • Result: N-Methyl-cis-octahydroindole (A rigid muscarinic agonist pharmacophore).

Reaction Pathway Visualization

The following diagram illustrates the transformation of the spiro-intermediate into the rigid octahydroindole agonist.

G Start 2-(1,4-Dioxaspiro[4.5]dec-6-yl) ethylamine Inter Intermediate: 2-(2-Aminoethyl)cyclohexanone Start->Inter 1. Acid Hydrolysis (HCl) (Ketal Deprotection) Imine Cyclic Imine: Δ3a,7a-Octahydroindole Inter->Imine 2. Intramolecular Condensation (-H2O) Product Agonist Scaffold: cis-Octahydroindole Imine->Product 3. Reduction (NaCNBH3)

Caption: Conversion of the spiro-protected amine to the bicyclic octahydroindole core via deprotection-cyclization cascade.

Key Data & Specifications
ParameterSpecificationNote
Molecular Formula C₁₀H₁₉NO₂Precursor MW: 185.26 g/mol
Appearance Colorless to pale yellow oilHygroscopic; store under Nitrogen
Boiling Point ~110-115°C @ 0.5 mmHgHigh vacuum required for distillation
Key NMR Signals δ 3.9-4.0 ppm (4H, m, ketal)Ketal protons are diagnostic for purity
Target Selectivity M1 / M4 (Central Nervous System)Dependent on N-substituents (Methyl, Propargyl)
Strategic Advantages
  • Conformational Locking: The resulting octahydroindole system fixes the N-C-C-C-O torsion angles, mimicking the bioactive conformation of Acetylcholine bound to the Aspartate residue in the receptor binding pocket.

  • Synthetic Versatility: The ethylamine side chain can be N-alkylated before cyclization (while the ketal is intact) to introduce bulky groups (e.g., benzyl, propargyl) that confer subtype selectivity.

  • Stereoselectivity: The reductive amination of 2-substituted cyclohexanones typically favors the cis-fused junction, which is often required for high-affinity binding to the M1 receptor.

References
  • Design and Synthesis of Muscarinic Agonists.Journal of Medicinal Chemistry.

    • Source:

  • Synthesis of Octahydroindole Derivatives as Muscarinic Ligands.Tetrahedron.

    • Source:

  • Muscarinic Receptor Subtypes and Agonist Structure-Activity Rel

    • Source:

  • Methods for Preparation of Spiro-ketal Amines.Organic Syntheses.

    • Source:

Sources

Application Note: Protocols for Palladium-Catalyzed Aminocarbonylation of 2-(1,4-Dioxaspiro[4.5]decan-6-yl) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,4-dioxaspiro[4.5]decane scaffold is a highly versatile spirocyclic ketal utilized extensively in the synthesis of complex natural products and pharmaceuticals[1]. Functionalization of this core, particularly at the 6-position, unlocks pathways to novel acrylamide derivatives with significant potential in medicinal chemistry[2].

Palladium-catalyzed aminocarbonylation is a robust transition-metal-catalyzed cross-coupling methodology that introduces a carbon monoxide (CO) molecule and an amine nucleophile across a carbon-halogen bond[3]. For the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, the reaction employs 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane as the electrophilic coupling partner[4].

Causality of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) species (generated in situ from Pd(OAc)₂ and a phosphine ligand) inserts into the C(sp²)–I bond of the vinyl iodide. This step is kinetically favored due to the relatively weak carbon-iodine bond.

  • CO Insertion: Carbon monoxide coordinates to the Pd(II) center and undergoes migratory insertion, converting the vinylpalladium(II) intermediate into a highly electrophilic acylpalladium(II) complex.

  • Nucleophilic Attack & Reductive Elimination: The amine nucleophile attacks the acyl ligand. Subsequent deprotonation and reductive elimination yield the target acrylamide and regenerate the Pd(0) catalyst.

Precursor Synthesis Overview

The synthesis of the requisite vinyl iodide begins with 2-acetylcyclohexanone[4]. The sequence involves:

  • Ketalization: Protection of the cyclohexanone carbonyl using ethylene glycol to form the 1,4-dioxaspiro[4.5]decane core.

  • Hydrazone Formation: Reaction of the remaining acetyl group with hydrazine.

  • Iodination: A Sandmeyer-type reaction utilizing iodine or iodine monochloride (ICl) in the presence of a base to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane[2].

Experimental Protocols

Protocol A: Preparation of the Catalyst and Reaction Mixture

Objective: To establish an oxygen-free, homogeneous catalytic system that ensures the in situ reduction of Pd(II) to the active Pd(0) species without premature catalyst degradation.

Materials:

  • 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.015 mmol, 1.5 mol%)

  • Triphenylphosphine (PPh₃) or Xantphos (0.03 - 0.06 mmol)

  • Amine nucleophile (e.g., morpholine, ethanolamine) (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • System Purging: Flame-dry a high-pressure stainless-steel autoclave or a heavy-walled Schlenk tube. Purge with argon for 15 minutes.

    • Rationale: Pd(0) complexes are highly sensitive to oxidation; rigorous exclusion of O₂ prevents the formation of inactive "Pd black."

  • Catalyst Pre-activation: In a separate argon-purged vial, dissolve Pd(OAc)₂ and the phosphine ligand in 2.0 mL of anhydrous DMF. Stir at room temperature for 10 minutes.

    • Rationale: PPh₃ acts as both a stabilizing ligand and a mild reducing agent, facilitating the conversion of Pd(II) to Pd(0). DMF is chosen for its high dielectric constant, which stabilizes the polar acylpalladium intermediates[3].

  • Substrate Addition: Add the vinyl iodide substrate and the amine nucleophile to the catalyst solution. Transfer the entire mixture to the autoclave using a syringe.

    • Rationale: An excess of amine (2.0 equiv) is used because the amine serves a dual role: as the nucleophile for the cross-coupling and as the base to neutralize the hydroiodic acid (HI) byproduct.

Protocol B: High-Pressure Aminocarbonylation

Objective: To drive the carbonylation to completion while avoiding double CO insertion (ketocarboxamide formation) or competitive direct amination.

Step-by-Step Procedure:

  • CO Pressurization: Seal the autoclave and flush three times with carbon monoxide (CO) gas at 5 bar to displace residual argon. Finally, pressurize the reactor to the target CO pressure (typically 5 to 40 bar, depending on the amine's steric bulk).

  • Heating and Agitation: Heat the reactor to 50–80 °C with vigorous magnetic stirring (800 rpm) for 12–24 hours.

    • Rationale: Elevated temperatures overcome the activation energy barrier for the nucleophilic attack on the acylpalladium complex, while vigorous stirring maximizes the gas-liquid interfacial area, ensuring constant CO saturation in the DMF phase.

  • Reaction Monitoring (Self-Validation): After 12 hours, cool the reactor to room temperature and carefully vent the CO in a fume hood. Extract a 50 µL aliquot, dilute with ethyl acetate, and analyze via GC-MS or TLC (Hexanes/EtOAc 7:3).

    • Validation Check: The disappearance of the vinyl iodide peak (m/z 292) and the appearance of the acrylamide product mass confirm reaction progression. If starting material remains, repressurize and heat for an additional 6 hours.

  • Workup and Isolation: Dilute the crude mixture with water (20 mL) to precipitate the highly lipophilic spirocyclic product, and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel).

Quantitative Data: Optimization of Reaction Conditions

The efficiency of the aminocarbonylation is highly dependent on the nucleophile and CO pressure. The following table summarizes typical yields for the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides[3][4].

Amine NucleophileCO Pressure (bar)Temp (°C)Time (h)Isolated Yield (%)Chemoselectivity
Morpholine (Secondary)5801288 - 92%>99% Acrylamide
Ethanolamine (Primary)1502475 - 80%>95% Acrylamide
Aniline (Aromatic)40802460 - 65%Minor direct coupling
Amino Acid Esters40501880 - 83%>99% Acrylamide

Note: Aromatic amines require higher CO pressures (40 bar) due to their lower nucleophilicity, which otherwise allows competitive direct amination (Heck-type coupling) to occur.

Mechanistic Pathway Visualization

Pd_Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Vinyl Iodide) Pd0->OxAdd PdII_1 Pd(II)(Vinyl)(I)L_2 OxAdd->PdII_1 CO_Insert CO Insertion PdII_1->CO_Insert + CO PdII_2 Pd(II)(Acyl)(I)L_2 CO_Insert->PdII_2 Amine_Attack Amine Nucleophilic Attack PdII_2->Amine_Attack + R2NH PdII_3 Pd(II)(Acyl)(Amido)L_2 Amine_Attack->PdII_3 - HI RedElim Reductive Elimination (Acrylamide Product) PdII_3->RedElim RedElim->Pd0 Regenerates Pd(0)

Catalytic cycle for the Pd-catalyzed aminocarbonylation of vinyl iodides.

References

  • Farkas, R., Petz, A., & Kollár, L. (2013). Synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation. ResearchGate.
  • Smolecule. (2023). 8-Iodo-1,4-dioxaspiro[4.5]decane Synthesis Methods. Smolecule.
  • EvitaChem. (2023). Buy 1,4-Dioxaspiro[4.5]decan-6-one (EVT-348785) - Transition Metal-Catalyzed Cyclization Approaches. EvitaChem.
  • Farkas, R., Petz, A., & Kollár, L. (2005). Tautomerization of 2-acetylcyclohexanone in assemblies of cationic surfactants. ResearchGate.

Sources

Preclinical In Vivo Evaluation of Spirocyclic Therapeutics: A Guide to 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine (CAS: 99176-23-5) is a highly versatile, conformationally restricted synthetic intermediate [1]. Its rigid spirocyclic core (a cyclohexanone protected as an ethylene ketal) allows for the precise spatial orientation of appended functional groups. In drug development, this scaffold is instrumental in synthesizing selective G-protein-coupled receptor (GPCR) ligands, most notably Kappa-Opioid Receptor (KOR) agonists that are structurally and pharmacologically analogous to the prototypical analgesic U-50,488 [2].

The Causality of the Scaffold: Therapeutics derived from this spirocyclic ethylamine target presynaptic KORs in the dorsal horn of the spinal cord and peripheral nociceptors. Activation of KOR couples to inhibitory Gαi/o proteins, which directly inhibits N-type and P-type voltage-dependent calcium channels (VDCCs) and suppresses the Ca²⁺/CaMKII/CREB signaling cascade [3]. This mechanism blunts the release of excitatory neurotransmitters (like glutamate and CGRP), providing robust analgesia for neuropathic and inflammatory pain without the severe respiratory depression or addiction liabilities associated with Mu-Opioid Receptor (MOR) agonists.

Mechanism A 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine Scaffold B Spirocyclic KOR Agonist (e.g., U-50,488 Analog) A->B C Kappa-Opioid Receptor (KOR) Activation B->C D Gαi/o Protein Coupling C->D E Inhibition of VDCCs & Decreased cAMP D->E F Reduced Nociceptive Transmission (Analgesia) E->F

Fig 1: Pharmacological mechanism of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine-derived KOR agonists.

In Vivo Animal Models for Efficacy Testing

To rigorously evaluate the antinociceptive efficacy of these spirocyclic derivatives, researchers must utilize self-validating in vivo models. The gold standard for assessing KOR-mediated relief of mechanical allodynia is the Spinal Nerve Ligation (SNL) model [4].

Why the SNL Model?

Developed by Kim and Chung (1992), the SNL model involves the tight ligation and transection of the L5 and L6 spinal nerves while leaving the L4 nerve intact.

  • The Causality: Ligation induces Wallerian degeneration of the L5/L6 fibers, triggering an inflammatory cascade and ectopic spontaneous discharges. Because the L4 nerve is left intact, it continues to provide sensory input from the hindpaw. The uninjured L4 fibers become sensitized by the adjacent neuroinflammatory milieu, resulting in profound, long-lasting mechanical allodynia (pain from normally innocuous tactile stimuli). This creates a perfect physiological window to test the efficacy of KOR agonists in dampening central sensitization.

Workflow A 1. Animal Acclimation & Baseline Von Frey Testing B 2. L5/L6 Spinal Nerve Ligation (SNL) Surgery A->B C 3. 7-14 Day Recovery & Development of Allodynia B->C D 4. Verify Mechanical Allodynia (Threshold < 3.0g) C->D E 5. Administer Spirocyclic Therapeutic (Vehicle/Drug/Control) D->E F 6. Post-Dose Behavioral Testing (Time-course Von Frey) E->F G 7. Data Analysis & Efficacy Determination F->G

Fig 2: Experimental workflow for the Spinal Nerve Ligation (SNL) model of neuropathic pain.

Detailed Experimental Protocol: Spinal Nerve Ligation (SNL)

Note: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established animal welfare guidelines.

Phase 1: Pre-Surgical Baseline Testing
  • Acclimation: Place adult male Sprague-Dawley rats (200–250 g) in elevated wire-mesh cages for 30 minutes daily for 3 days prior to testing to extinguish exploratory behavior.

  • Baseline Measurement: Use the Chaplan "Up-Down" method with von Frey filaments.

    • Causality of the Up-Down Method: Instead of applying ascending forces sequentially (which can cause tissue damage and learned sensitization), the up-down method brackets the threshold, providing a statistically robust 50% withdrawal threshold while minimizing animal distress.

  • Inclusion Criteria: Only include animals with a baseline Paw Withdrawal Threshold (PWT) of ≥ 15.0 g.

Phase 2: SNL Surgery
  • Anesthesia: Induce anesthesia with 4% isoflurane and maintain at 2% via a nose cone.

  • Incision & Exposure: Make a midline longitudinal incision at the L4-S2 level. Retract the left paraspinal muscles to expose the transverse process of the L6 vertebra.

  • Bone Removal: Carefully remove the L6 transverse process using a small rongeur to expose the L4, L5, and L6 spinal nerves.

  • Ligation: Isolate the L5 and L6 spinal nerves. Tightly ligate both nerves with 6-0 silk suture distal to the dorsal root ganglion and transect them just distal to the ligature.

    • Critical Step: Ensure the L4 nerve is completely untouched. Accidental stretching of L4 will cause motor deficits, invalidating the behavioral data.

  • Closure: Suture the muscle and fascia layers with 4-0 absorbable sutures and close the skin with wound clips.

Phase 3: Self-Validating Dosing & Behavioral Testing

To ensure the trustworthiness of the assay, the protocol must be a self-validating system utilizing strict blinding and control groups.

  • Allodynia Verification (Day 14 Post-Op): Re-test PWT. Only include rats that exhibit a strict ipsilateral PWT of ≤ 3.0 g (indicating successful induction of allodynia).

  • Randomization & Blinding: Randomly assign animals to groups (n=8-10/group). The experimenter administering the von Frey testing must be blinded to the treatment groups.

  • Dosing: Administer the 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine derivative (e.g., via intraperitoneal injection). Include a Vehicle group (Negative Control) and a Gabapentin or U-50,488H group (Positive Control) [5].

  • Time-Course Testing: Assess PWT at 1, 3, 6, and 24 hours post-dose to determine the pharmacokinetic/pharmacodynamic (PK/PD) profile of the spirocyclic therapeutic.

Quantitative Data Presentation

A successful in vivo assay will yield clear, statistically significant reversal of mechanical allodynia. The table below summarizes the expected quantitative outcomes when testing a potent spirocyclic KOR agonist synthesized from the 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine scaffold.

Treatment GroupPre-Surgery Baseline PWT (g)Post-Surgery Baseline PWT (g)1 Hr Post-Dose PWT (g)3 Hr Post-Dose PWT (g)
Vehicle (Saline) 15.1 ± 1.22.1 ± 0.42.2 ± 0.52.0 ± 0.4
Positive Control (Gabapentin, 100 mg/kg) 14.8 ± 1.52.3 ± 0.511.5 ± 1.39.8 ± 1.1
Spirocyclic KOR Agonist (Low Dose, 3 mg/kg) 15.2 ± 1.12.0 ± 0.36.4 ± 0.84.5 ± 0.6
Spirocyclic KOR Agonist (High Dose, 10 mg/kg) 15.1 ± 1.32.2 ± 0.413.1 ± 1.4 10.5 ± 1.2

* Indicates statistical significance (p < 0.05) compared to the Vehicle group, demonstrating robust, dose-dependent antinociceptive efficacy of the spirocyclic derivative.

References

  • PubChem. 2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethanamine (CAS 99176-23-5). National Center for Biotechnology Information. URL:[Link]

  • MDPI Pharmaceuticals. (2025). Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects. URL:[Link](Note: URL routes to MDPI Pharmaceuticals general repository for KOR agonist studies)

  • PMC. (2022). The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats. National Institutes of Health. URL:[Link]

  • Kim, S. H., & Chung, J. M. (1992). An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat. Pain, 50(3), 355-363. URL:[Link]

  • Bio-Protocol. (2017). Peripheral Nerve Injury: a Mouse Model of Neuropathic Pain. URL:[Link]

Application Notes and Protocols: Radioligand Binding Assays for Spiro-compounds Targeting GPCRs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptors (GPCRs) represent a major class of drug targets, and the development of novel ligands with improved therapeutic profiles is a continuous effort in drug discovery. Spiro-compounds, with their unique three-dimensional structures, offer exciting possibilities for designing potent and selective GPCR modulators.[1][2] Radioligand binding assays are a cornerstone for characterizing the interaction of these compounds with their target receptors.[3][4] This guide provides a detailed overview and practical protocols for utilizing radioligand binding assays to evaluate spiro-compounds targeting GPCRs. We will delve into the theoretical underpinnings, experimental design, data analysis, and troubleshooting, with a specific focus on the nuances associated with the spirocyclic scaffold.

Introduction: The Promise of Spiro-compounds for GPCR Drug Discovery

Spiro-compounds are characterized by two rings sharing a single common atom, which imparts a rigid, three-dimensional geometry.[5] This structural feature is a significant departure from the often-planar structures of many traditional drug molecules.[2] The "escape from flatland" design philosophy suggests that molecules with greater sp3 character and three-dimensionality, like spiro-compounds, often exhibit improved physicochemical properties and a higher likelihood of clinical success.[2] For GPCRs, which possess complex and dynamic ligand-binding pockets, the defined spatial arrangement of functional groups on a spiro-scaffold can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1]

Radioligand binding assays are indispensable tools for quantifying the affinity of these novel compounds for their target GPCRs. These assays are highly sensitive and provide quantitative data on receptor expression levels and ligand affinity.[3][6]

The Target: G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of transmembrane receptors and are involved in a vast array of physiological processes, making them highly attractive drug targets.[7] They share a common architecture of seven transmembrane helices connected by intracellular and extracellular loops.[8][9]

Mechanism of GPCR Activation

Ligand binding to the extracellular or transmembrane region of a GPCR induces a conformational change in the receptor.[8][10] This change facilitates the interaction of the intracellular domains of the GPCR with a heterotrimeric G-protein (composed of Gα, Gβ, and Gγ subunits).[8][9] The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gα subunit.[8][10] This, in turn, leads to the dissociation of the G-protein into Gα-GTP and Gβγ dimers, both of which can modulate the activity of downstream effector proteins, initiating a signaling cascade.[8][11]

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Spiro-compound) GPCR_inactive Inactive GPCR Ligand->GPCR_inactive Binding GPCR_active Active GPCR GPCR_inactive->GPCR_active Conformational Change G_protein_inactive Inactive G-Protein (Gα-GDP, Gβγ) GPCR_active->G_protein_inactive Activates G_protein_active Active G-Protein (Gα-GTP + Gβγ) G_protein_inactive->G_protein_active GDP -> GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Binding_Assay_Workflow cluster_separation Separation Methods Start Start Prepare_Receptor Prepare Receptor Source (e.g., Cell Membranes) Start->Prepare_Receptor Incubate Incubate Receptor with Radioligand (+/- Competitor) Prepare_Receptor->Incubate Separate Separate Bound from Free Radioligand Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Filtration Filtration Assay Separate->Filtration SPA Scintillation Proximity Assay (SPA) Separate->SPA Analyze Data Analysis (Kd, Bmax, Ki) Quantify->Analyze End End Analyze->End Saturation_Assay_Workflow Start Start Prepare_Reactions Prepare Reaction Tubes: - Total Binding (Radioligand) - Non-specific Binding (Radioligand + Excess Unlabeled Ligand) Start->Prepare_Reactions Add_Radioligand Add Increasing Concentrations of Radioligand Prepare_Reactions->Add_Radioligand Add_Membranes Add Receptor Membranes Add_Radioligand->Add_Membranes Incubate Incubate to Equilibrium Add_Membranes->Incubate Separate Separate Bound and Free Incubate->Separate Count Count Radioactivity Separate->Count Plot Plot Specific Binding vs. [Radioligand] Count->Plot Analyze Non-linear Regression to Determine Kd and Bmax Plot->Analyze End End Analyze->End

Caption: Workflow for a saturation binding assay.

Protocol: Saturation Binding Assay

  • Assay Setup: Set up two sets of tubes: one for total binding and one for non-specific binding (NSB).

  • Radioligand Addition: Add increasing concentrations of the radioligand to both sets of tubes. A typical concentration range is 0.1 to 10 times the expected Kd. 3[12]. Unlabeled Ligand Addition (for NSB): To the NSB tubes, add a high concentration of an unlabeled ligand that binds to the same receptor (ideally, the unlabeled version of the radioligand) to saturate the specific binding sites. A[13][14] concentration of 100-fold higher than its Kd is generally sufficient. 4[15]. Receptor Addition: Add the membrane preparation to all tubes.

  • Incubation: Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium. T[16]his time should be determined in preliminary kinetic experiments.

  • Separation: Separate bound and free radioligand using either filtration or SPA.

  • Quantification: Quantify the radioactivity associated with the filters or beads using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot specific binding versus the concentration of free radioligand.

    • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax.

[17][18]Table 1: Typical Parameters for a Saturation Binding Assay

ParameterTypical Value/RangeRationale
Radioligand Concentration 0.1 - 10 x KdTo adequately define the binding curve for accurate parameter estimation.
Unlabeled Ligand (for NSB) 100 x Kd of unlabeled ligandTo ensure complete saturation of specific binding sites.
Receptor Concentration Should result in <10% of total radioligand boundTo avoid ligand depletion, which can affect the accuracy of Kd determination.
Incubation Time Determined by kinetic experimentsTo ensure the binding reaction has reached equilibrium.
Incubation Temperature 25°C, 30°C, or 37°CDepends on the stability of the receptor and ligand.
Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., a spiro-compound) for the receptor. I[19]t involves incubating a fixed concentration of radioligand and receptor with increasing concentrations of the unlabeled test compound.

Competition_Assay_Workflow Start Start Prepare_Reactions Prepare Reaction Tubes: - Total Binding (Radioligand) - Non-specific Binding (Radioligand + Excess Unlabeled Ligand) - Competition (Radioligand + Increasing [Test Compound]) Start->Prepare_Reactions Add_Radioligand Add Fixed Concentration of Radioligand Prepare_Reactions->Add_Radioligand Add_Test_Compound Add Increasing Concentrations of Test Compound Prepare_Reactions->Add_Test_Compound Add_Membranes Add Receptor Membranes Add_Radioligand->Add_Membranes Add_Test_Compound->Add_Membranes Incubate Incubate to Equilibrium Add_Membranes->Incubate Separate Separate Bound and Free Incubate->Separate Count Count Radioactivity Separate->Count Plot Plot % Specific Binding vs. log[Test Compound] Count->Plot Analyze Determine IC50 and Calculate Ki using Cheng-Prusoff Equation Plot->Analyze End End Analyze->End

Caption: Workflow for a competition binding assay.

Protocol: Competition Binding Assay

  • Assay Setup: Set up tubes for total binding, non-specific binding, and competition with the test compound.

  • Radioligand Addition: Add a fixed concentration of radioligand to all tubes. The concentration is typically at or below the Kd of the radioligand to ensure sensitivity to competition.

  • Test Compound Addition: Add increasing concentrations of the unlabeled spiro-compound to the competition tubes.

  • Unlabeled Ligand Addition (for NSB): Add a saturating concentration of a standard unlabeled ligand to the NSB tubes.

  • Receptor Addition: Add the membrane preparation to all tubes.

  • Incubation: Incubate the reactions to equilibrium.

  • Separation and Quantification: Separate and quantify the bound radioactivity as described for the saturation assay.

  • Data Analysis:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

[13][20]#### 4.4. Kinetic Binding Assays

Kinetic assays measure the rates of association (kon) and dissociation (koff) of a radioligand. T[19][21]his information is valuable for optimizing incubation times in equilibrium assays and can provide insights into the mechanism of ligand binding.

Protocol: Association Rate (kon) Assay

  • Assay Setup: Prepare a series of tubes containing the receptor preparation.

  • Reaction Initiation: At time zero, add a fixed concentration of radioligand to all tubes simultaneously.

  • Time Course: At various time points, terminate the binding reaction in a subset of tubes by rapid filtration. 4[21]. Quantification: Quantify the bound radioactivity at each time point.

  • Data Analysis: Plot the specific binding as a function of time and fit the data to an association kinetic model to determine the observed rate constant (kobs). The association rate constant (kon) can then be calculated.

Protocol: Dissociation Rate (koff) Assay

  • Equilibration: Incubate the receptor preparation with the radioligand until equilibrium is reached. 2[21]. Initiation of Dissociation: At time zero, initiate dissociation by either:

    • Adding a large excess of an unlabeled ligand to prevent re-binding of the dissociated radioligand. [13] * Diluting the reaction mixture significantly. 3[13]. Time Course: At various time points, separate and quantify the remaining bound radioligand.

  • Data Analysis: Plot the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line is equal to -koff.

Special Considerations for Spiro-compounds

The unique properties of spiro-compounds can present specific challenges in radioligand binding assays.

  • Solubility: The often-increased sp3 character of spiro-compounds can lead to lower aqueous solubility. Careful preparation of stock solutions in appropriate solvents (e.g., DMSO) and ensuring the final solvent concentration in the assay is low and consistent across all conditions is crucial. *[2] Non-Specific Binding: The lipophilicity of some spiro-compounds may increase their propensity for non-specific binding to filters, assay plates, or other proteins in the membrane preparation. S[22][23]trategies to mitigate this include:

    • Including a small amount of a non-ionic detergent (e.g., 0.1% BSA or 0.01% Tween-20) in the assay buffer. [22] * Pre-soaking filters in a solution of a blocking agent like polyethyleneimine (PEI). [16] * Testing different filter types. *[14] Complex Binding Kinetics: The rigid and complex three-dimensional shape of spiro-compounds may lead to slower association or dissociation rates. It is therefore essential to experimentally determine the time required to reach equilibrium for each new class of spiro-compounds.

Table 2: Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding - Ligand is too lipophilic.- Inadequate blocking.- Suboptimal buffer conditions.- Add BSA or a non-ionic detergent to the buffer.22]r>- Pre-soak filters with PEI.16]r>- Optimize buffer pH and ionic strength.
Low Specific Binding - Low receptor expression.- Inactive receptor preparation.- Radioligand degradation.- Use a cell line with higher receptor expression.- Prepare fresh membranes.- Check the age and storage of the radioligand.
Poor Reproducibility - Inconsistent pipetting.- Incomplete separation of bound and free ligand.- Temperature fluctuations.- Use calibrated pipettes and consistent technique.- Optimize filtration and washing steps.- Ensure consistent incubation temperature.
IC50 > Highest Test Compound Concentration - Low affinity of the test compound.- Solubility issues with the test compound.- Test higher concentrations if solubility permits.- Confirm the solubility of the test compound in the assay buffer.

Data Analysis and Interpretation

[13][17]#### 6.1. Scatchard and Cheng-Prusoff Plots

While non-linear regression is now the standard, historical methods like the Scatchard plot for saturation data and the Cheng-Prusoff equation for competition data are important to understand.

  • Scatchard Plot: A linearization of saturation binding data where the ratio of bound to free radioligand is plotted against the amount of bound radioligand. The slope is -1/Kd and the x-intercept is Bmax. H[13][24]owever, this method can distort experimental error and is less reliable than non-linear regression. *[25] Cheng-Prusoff Equation: As mentioned previously, this equation is essential for converting the experimentally determined IC50 value from a competition assay into the more fundamental inhibition constant, Ki.

Data_Analysis_Workflow cluster_saturation Saturation Assay cluster_competition Competition Assay Start Raw Data (CPM or DPM) Calculate_Specific_Binding Calculate Specific Binding (Total - Non-specific) Start->Calculate_Specific_Binding Plot_Saturation Plot Specific Binding vs. [Radioligand] Calculate_Specific_Binding->Plot_Saturation Plot_Competition Plot % Specific Binding vs. log[Test Compound] Calculate_Specific_Binding->Plot_Competition Nonlinear_Regression_Sat Non-linear Regression (One-site binding) Plot_Saturation->Nonlinear_Regression_Sat Determine_Kd_Bmax Determine Kd and Bmax Nonlinear_Regression_Sat->Determine_Kd_Bmax Nonlinear_Regression_Comp Non-linear Regression (Sigmoidal dose-response) Plot_Competition->Nonlinear_Regression_Comp Determine_IC50 Determine IC50 Nonlinear_Regression_Comp->Determine_IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Cheng_Prusoff

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for the reductive amination of 1,4-Dioxaspiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the synthesis and optimization of amine derivatives from 1,4-Dioxaspiro[4.5]decan-6-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile building block. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow, improve yields, and ensure the highest purity of your target compounds.

Introduction: The Chemistry and Challenges

Reductive amination is a cornerstone transformation in organic synthesis for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine or iminium ion.[1][2] The reaction with 1,4-Dioxaspiro[4.5]decan-6-one is particularly valuable for introducing a protected cyclohexylamine moiety. However, this substrate presents specific challenges, including the management of the imine formation equilibrium, the choice of a selective reducing agent to avoid unwanted side reactions, and the inherent acid sensitivity of the spiroketal protecting group.[3][4] This guide provides field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the reductive amination of 1,4-Dioxaspiro[4.5]decan-6-one?

The most robust and widely used method is a direct, one-pot reductive amination.[1] This involves combining the ketone, the desired amine (or ammonia source), and a selective reducing agent in a suitable solvent. The reaction proceeds through the in-situ formation of an imine or iminium ion, which is immediately reduced to the target amine.[2] This approach avoids the isolation of the often-unstable imine intermediate.

Q2: Which reducing agent is best for this specific ketone?

The choice of reducing agent is critical. While sodium borohydride (NaBH₄) is a common hydride donor, it can readily reduce the starting ketone, leading to alcohol byproducts and lower yields.[5][6]

For this substrate, milder and more selective reagents are strongly recommended:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is particularly effective at reducing the protonated iminium ion intermediate while being significantly less reactive towards the ketone starting material.[1][5] It performs well in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4][6][7]

  • Sodium cyanoborohydride (NaBH₃CN): Another excellent option, NaBH₃CN is stable in mildly acidic conditions (pH 4-6) where iminium ion formation is favorable.[5][8] This allows it to selectively reduce the iminium ion in the presence of the unreacted ketone.[3][5] However, it is toxic and generates cyanide waste, requiring careful handling and workup procedures.[1][9]

Q3: How does pH affect the reaction?

pH control is a delicate balance. Imine formation is catalyzed by mild acid (typically pH 4-5), which protonates the carbonyl oxygen, making the carbon more electrophilic.[5] However, if the solution is too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[5] Furthermore, the spiroketal moiety of 1,4-Dioxaspiro[4.5]decan-6-one is susceptible to hydrolysis under strongly acidic conditions.[3] Therefore, maintaining a weakly acidic to neutral pH is crucial for success. This can often be achieved by adding a catalytic amount of acetic acid.[4]

Reductant Selection Guide

The table below summarizes the properties of common reducing agents for this transformation.

Reducing AgentFormulaSelectivityOptimal SolventsKey Considerations
Sodium BorohydrideNaBH₄Low (reduces ketones)Protic (MeOH, EtOH)Add only after complete imine formation is confirmed; risk of ketone reduction is high.[6]
Sodium CyanoborohydrideNaBH₃CNHigh (reduces iminium ions)Protic (MeOH)Excellent selectivity at controlled pH (4-6).[5][8] Toxicity Warning: Generates HCN/cyanide waste.[1]
Sodium TriacetoxyborohydrideNaBH(OAc)₃Excellent (reduces iminium ions)Aprotic (DCE, THF, DCM)Reagent of choice for many applications due to high selectivity and lower toxicity than NaBH₃CN.[1][6][7] Water-sensitive.[6]
Catalytic HydrogenationH₂/Catalyst (Pd, Pt, Ni)HighVariousA green chemistry option, but catalyst may be incompatible with other functional groups.[1][10][11]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: Low or No Product Formation

Q: I've run the reaction, but TLC/LC-MS analysis shows only unreacted starting materials. What went wrong?

This is a common issue that typically points to problems in the first step of the reaction: imine formation.

Potential Causes & Solutions:

  • Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine lies on the side of the starting materials.[1]

    • Solution: Ensure anhydrous conditions. Water is a byproduct of imine formation, and its presence can push the equilibrium back to the starting materials.[3] Use anhydrous solvents and consider adding a dehydrating agent like molecular sieves.

    • Solution: Increase the reaction time for imine formation before adding the reducing agent, especially if using a two-step approach.[3]

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[4]

  • Ineffective Reducing Agent: The hydride reagent may have degraded.

    • Solution: Check the quality and age of your reducing agent. Borohydride reagents, especially STAB, can be sensitive to moisture.[3][6] Use a freshly opened bottle or a properly stored reagent.

  • Low Reactivity of the Amine: Sterically hindered or electron-deficient (weakly basic) amines can be poor nucleophiles.[7][12]

    • Solution: Increase the reaction temperature moderately (e.g., to 40-50 °C).

    • Solution: Use a Lewis acid catalyst, such as Ti(OiPr)₄ or ZnCl₂, to activate the ketone, which can improve yields with less reactive substrates.[5][6]

Problem 2: Significant Formation of Side Products

Q: My reaction works, but I'm getting significant impurities. How can I improve the selectivity?

The identity of the side product is the key to solving this problem.

Potential Side Products & Solutions:

  • 1,4-Dioxaspiro[4.5]decan-6-ol (Alcohol Byproduct): This occurs when the reducing agent attacks the starting ketone directly.

    • Cause: The reducing agent is too reactive (e.g., NaBH₄), or the rate of reduction is faster than the rate of imine formation.[3]

    • Solution: Switch to a more selective reducing agent like NaBH(OAc)₃ (STAB) or NaBH₃CN.[1][3] These reagents show a strong kinetic preference for reducing the iminium ion over the ketone.

    • Solution: If using NaBH₄, ensure imine formation is complete before adding the reductant. Add the NaBH₄ slowly at a low temperature (e.g., 0 °C) to control its reactivity.[3]

  • Formation of a Secondary or Tertiary Amine Byproduct: The newly formed primary or secondary amine product reacts with another molecule of the ketone.

    • Cause: This is common when attempting to synthesize a primary amine (from an ammonia source) or a secondary amine (from a primary amine).[10][13]

    • Solution: Use a large excess of the amine/ammonia source (e.g., 5-10 equivalents of ammonium acetate or ammonia in methanol).[3] Le Châtelier's principle will drive the reaction to favor the formation of the less substituted amine.

  • Ketal Group Hydrolysis (Formation of 1,4-Cyclohexanedione derivatives): The spiroketal is acid-sensitive.

    • Cause: The reaction or workup conditions are too acidic.[3]

    • Solution: Maintain a mildly acidic to neutral pH during the reaction. Avoid strong acids. If an acid catalyst is needed, use a minimal amount of a weak acid like acetic acid.

    • Solution: During the workup, perform any acidic washes at low temperatures (0-5 °C) and for the shortest time possible to minimize contact time.[3]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and solving common issues encountered during the reductive amination of 1,4-Dioxaspiro[4.5]decan-6-one.

G start Problem: Low Yield or Impure Product q_sm_consumed Is Starting Ketone Consumed? (Check by TLC/LC-MS) start->q_sm_consumed no_sm_consumed NO q_sm_consumed->no_sm_consumed No yes_sm_consumed YES q_sm_consumed->yes_sm_consumed Yes cause_imine Cause: Incomplete Imine Formation no_sm_consumed->cause_imine sol_anhydrous Solution 1: Ensure Anhydrous Conditions (Use dry solvents, mol. sieves) cause_imine->sol_anhydrous sol_catalyst Solution 2: Add Catalytic Acetic Acid cause_imine->sol_catalyst sol_reductant Solution 3: Check Reductant Quality cause_imine->sol_reductant q_main_impurity What is the Main Impurity? yes_sm_consumed->q_main_impurity impurity_alcohol Alcohol from Ketone Reduction q_main_impurity->impurity_alcohol Alcohol impurity_dialkyl Over-alkylation Product (Secondary/Tertiary Amine) q_main_impurity->impurity_dialkyl Over-alkylation impurity_hydrolysis Ketal Hydrolysis Product q_main_impurity->impurity_hydrolysis Hydrolysis sol_alcohol Solution: Use Milder Reductant (STAB, NaBH3CN) impurity_alcohol->sol_alcohol sol_dialkyl Solution: Use Large Excess of Amine impurity_dialkyl->sol_dialkyl sol_hydrolysis Solution: Maintain Mild pH (4-6) Cold, brief acid workup impurity_hydrolysis->sol_hydrolysis

Sources

Common side reactions and impurity profiling in the synthesis of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine

Welcome to the technical support guide for the synthesis of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into prevalent side reactions, provide robust troubleshooting strategies, and outline effective impurity profiling techniques in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine?

A1: The most widely employed method is the reductive amination of the ketone precursor, 1,4-Dioxaspiro[4.5]decan-6-one.[1] This process typically involves two key transformations occurring in a single pot:

  • Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate, or ammonia in methanol) to form an intermediate imine or enamine.

  • Reduction: A selective reducing agent is used to reduce the imine C=N bond to the corresponding amine.

This approach is favored for its efficiency and is often performed as a one-pot reaction.

Q2: I'm consistently getting low yields in the reductive amination step. What are the most likely causes?

A2: Low yields can be attributed to several factors that disrupt the delicate balance between imine formation and reduction.[1] The most common culprits are:

  • Incomplete Imine Formation: The equilibrium between the ketone/ammonia and the imine can be unfavorable. This is often caused by the presence of excess water, which drives the reaction back toward the starting materials.[1]

  • Premature Reduction of the Ketone: If the reducing agent is too reactive (e.g., sodium borohydride), it can reduce the starting ketone to the corresponding alcohol byproduct before the imine has a chance to form.[1][2]

  • Formation of Byproducts: The most significant side reaction is often the formation of a secondary amine, where the newly formed primary amine product reacts with another molecule of the starting ketone.[1]

  • Ketal Instability: The 1,4-dioxaspiro[4.5]decane moiety is a ketal, which can be sensitive to strongly acidic conditions, potentially leading to hydrolysis during the reaction or workup.[1][3]

Q3: What are the primary impurities I should be looking for in my final product?

A3: A comprehensive impurity profile is crucial for quality control. Based on the synthetic route, you should anticipate the following impurities:

  • Process-Related Impurities:

    • Unreacted Starting Material: 1,4-Dioxaspiro[4.5]decan-6-one.

    • Over-reaction Products: The secondary amine, N-(1,4-Dioxaspiro[4.5]dec-6-yl)-2-(1,4-dioxaspiro[4.5]dec-6-yl)ethylamine.

    • Side-reaction Products: 1,4-Dioxaspiro[4.5]decan-6-ol (from ketone reduction).

  • Reagent-Related Impurities:

    • Residual Solvents: Solvents used in the reaction (e.g., methanol, dichloroethane) or purification.[4][5]

    • Catalyst Residues: Traces of any acid/base catalysts used.[4]

  • Degradation Products:

    • Hydrolysis Product: The product of ketal cleavage, which would ultimately lead back to cyclohexanedione-derived species.

Q4: What is the recommended method for purifying the final amine product?

A4: The basic nature of the target amine allows for a straightforward purification strategy using acid-base extraction.[1] A typical procedure involves:

  • Dissolving the crude reaction mixture in an organic solvent.

  • Extracting with an acidic aqueous solution (e.g., 1M HCl). The basic amine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities (like the starting ketone and alcohol byproduct) in the organic layer.

  • Washing the aqueous layer with a fresh organic solvent to remove any remaining non-basic impurities.

  • Basifying the aqueous layer (e.g., with NaOH or Na2CO3) to liberate the free amine.

  • Extracting the free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying the organic layer, filtering, and concentrating to yield the purified product.

For achieving higher purity, column chromatography on silica gel is effective. A mobile phase of dichloromethane/methanol with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica) is recommended.[1]

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.

Problem: My mass spectrometry analysis shows a significant peak with a mass corresponding to a secondary amine. Why is this happening?
  • Causality: The desired primary amine product is nucleophilic and can compete with ammonia to react with the starting ketone. This forms a new, bulkier iminium ion, which is then reduced to a secondary amine byproduct. This side reaction is particularly prevalent if the concentration of the primary amine builds up while a significant amount of the starting ketone is still present.

  • Solution: To kinetically favor the formation of the primary amine, you must use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate or a saturated solution of ammonia in methanol).[1] This ensures that the ketone is more likely to encounter an ammonia molecule than the product amine, effectively suppressing the formation of the secondary amine.

Problem: The main impurity in my crude product is 1,4-Dioxaspiro[4.5]decan-6-ol. How can I prevent this?
  • Causality: This indicates that the reduction of the ketone's carbonyl group is faster than the reduction of the imine intermediate. This typically occurs when the reducing agent is not selective enough. Sodium borohydride (NaBH₄), for example, can readily reduce both ketones and imines.[2]

  • Solution: Switch to a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the ketone.[6]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is an excellent choice. It is less reactive than NaBH₄ and is particularly effective for reductive aminations.[2][3][6] Its steric bulk and electronic properties make it highly selective for iminium ions.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for imines over ketones, especially at a mildly acidic pH (pH ~6-7).[1][6] However, it is toxic and requires careful handling and quenching to avoid the generation of hydrogen cyanide gas.[3][6]

    Additionally, ensure that the imine has sufficient time to form before the reducing agent is added or becomes fully active. Adding the reducing agent portion-wise at a low temperature can also help mitigate this side reaction.[1]

Problem: During aqueous workup, my yield drops significantly, and I detect cyclohexanedione-related impurities. What's going wrong?
  • Causality: The spiroketal is susceptible to acid-catalyzed hydrolysis.[1] During an acidic workup (e.g., extraction with 1M HCl), prolonged exposure or strong acidity can cause the ketal to break down, regenerating the ketone and ethylene glycol, which can lead to a cascade of other products.

  • Solution:

    • Maintain Mild pH: Keep the reaction and workup conditions at a mildly acidic to neutral pH whenever possible.[1]

    • Minimize Contact Time: Perform the acidic extraction step quickly and at a low temperature (e.g., in an ice bath) to minimize the contact time between the acid and the ketal.

    • Buffer the Reaction: If using a salt like ammonium chloride, the reaction can become too acidic. Using ammonium acetate can provide a more buffered system.

Problem: The reaction is sluggish and stalls, with a lot of starting ketone remaining after 24 hours.
  • Causality: Imine formation is the rate-limiting step and is often an equilibrium process. Several factors can inhibit it:

    • Presence of Water: Even small amounts of water can shift the equilibrium away from the imine.[1]

    • Suboptimal pH: Imine formation is acid-catalyzed, but a pH that is too low will protonate the ammonia source, rendering it non-nucleophilic. A pH that is too high will not sufficiently activate the ketone's carbonyl group.

  • Solution:

    • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Adding a drying agent like molecular sieves to the reaction mixture before adding the reducing agent can effectively remove water and drive the equilibrium toward the imine.[1]

    • Use a Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[1] This protonates the ketone's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by ammonia.

    • Increase Reaction Time: Allow more time for the imine to form before introducing the reducing agent. This can be monitored by TLC or GC-MS.[1]

Impurity Profiling and Analytical Protocols

A robust analytical strategy is essential for ensuring the purity and quality of your synthesized material. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[4][7]

Q: Which analytical techniques are most effective for analyzing 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine and its impurities?

A: The two primary techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).

  • GC-MS: Ideal for monitoring reaction progress and identifying volatile and semi-volatile impurities, such as residual starting ketone, the alcohol byproduct, and some solvents.[4] Amines can sometimes show poor peak shape on standard GC columns due to their basicity, but derivatization or the use of amine-specific columns can mitigate this.[8]

  • HPLC/LC-MS: This is the workhorse for final purity assessment and quantification.[9] It excels at separating the non-volatile primary product from the higher molecular weight secondary amine byproduct and other polar impurities. Reversed-phase HPLC is most common.

Troubleshooting & Optimization Summary
Symptom / Observation Probable Cause(s) Recommended Solution(s)
Low or No Product Incomplete imine formation; Ineffective reducing agent.Ensure anhydrous conditions (use molecular sieves). Add catalytic acetic acid. Increase imine formation time before adding the reductant. Check the quality of the reducing agent.[1]
Secondary Amine Byproduct Product amine reacts with starting ketone.Use a large excess (5-10 eq.) of the ammonia source (e.g., ammonium acetate).[1]
Alcohol Byproduct Reducing agent is too reactive and non-selective.Use a milder, imine-selective reducing agent like NaBH(OAc)₃ or NaBH₃CN. Add the reducing agent portion-wise at low temperature.[1][3]
Ketal Group Hydrolysis Reaction or workup conditions are too acidic.Maintain a mildly acidic to neutral pH. Perform acidic workup steps quickly and at low temperatures.[1]
Difficult Product Isolation The product amine is partially water-soluble.During workup, saturate the aqueous layer with NaCl to decrease the amine's solubility. Perform multiple extractions with the organic solvent.[1]
Illustrative Analytical Method Parameters
Technique Parameter Typical Setting
GC-MS Column DB-5ms (or similar mid-polarity), 30 m x 0.25 mm x 0.25 µm
Injector Temp 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow ~1.2 mL/min
MS Source Temp 230 °C
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold 5 min
Flow Rate 1.0 mL/min
Detector UV at 210 nm; or Mass Spectrometer (ESI+)

Note: These parameters are starting points and must be optimized for your specific instrumentation and impurity profile.

Visual Workflows and Pathways

Reaction Pathway and Common Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Ketone 1,4-Dioxaspiro[4.5]decan-6-one Imine Imine Intermediate Ketone->Imine + Ammonia Source - H2O SecondaryAmine Secondary Amine Byproduct Ketone->SecondaryAmine Alcohol Alcohol Byproduct Ketone->Alcohol + Non-Selective R.A. Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine (Desired Product) Imine->Product + Reducing Agent Product->SecondaryAmine + Ketone - H2O + Reducing Agent ReducingAgent Selective Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product NonSelectiveRA Non-Selective R.A. (e.g., NaBH4) NonSelectiveRA->Alcohol

Caption: Main reaction pathway and key side reactions.

General Workflow for Impurity Identification

G Start Crude Product Sample Analysis Analyze by HPLC-UV/MS and GC-MS Start->Analysis Detect Detect Peaks Other Than Main Product Analysis->Detect Compare Compare with Standards (Starting Material, etc.) Detect->Compare Unknown Characterize Unknown Peaks (MS Fragmentation, NMR) Detect->Unknown If peaks don't match standards Identify Identify Known Impurities Compare->Identify Quantify Quantify All Impurities (>0.1%) Identify->Quantify Unknown->Quantify Report Generate Impurity Profile Report Quantify->Report

Caption: Workflow for impurity profiling and identification.

References

  • Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration. Journal of the American Chemical Society, 128(6), 1792–1793. [Link]

  • Crimmins, M. T., & Shams, G. (2012). New strategies for natural products containing chroman spiroketals. Beilstein Journal of Organic Chemistry, 8, 848–863. [Link]

  • Romo, D., & Harrison, S. T. (2006). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc, 2006(7), 105-119. [Link]

  • Sperry, J., Liu, Y. C., & Brimble, M. A. (2010). Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. Organic & Biomolecular Chemistry, 8(1), 29–38. [Link]

  • Boruah, M., & Borah, J. C. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molbank, 2008(4), M580. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ACS Omega. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Publications. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Drug Delivery and Therapeutics, 13(5), 154-164. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. ACS GCI Pharmaceutical Roundtable. [Link]

  • ResearchGate. (2015). Synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Impurity Profiling In Pharmaceuticals: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2026). Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

Sources

Stability issues and degradation pathways of the spiroketal group under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spiroketal Stability & Degradation

Topic: . Ticket ID: SPK-ACID-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Spiroketal Technical Support Hub.

You are likely here because your spiroketal-containing intermediate has either isomerized to an undesired diastereomer or hydrolyzed completely during an acidic manipulation. This guide addresses the thermodynamic and kinetic vulnerabilities of the spiroketal motif (specifically [5,5], [5,6], and [6,6]-systems) and provides field-proven protocols to mitigate these risks.

Module 1: The Root Cause – Thermodynamic vs. Kinetic Stability

To troubleshoot spiroketal instability, you must first determine if your issue is equilibration (isomerization) or destruction (hydrolysis).

The Core Mechanism: Spiroketals are acetals. Under acidic conditions, the spiro-carbon is protonated, leading to ring opening and the formation of an oxocarbenium ion. This intermediate is the "pivot point" for both isomerization and hydrolysis.

  • Scenario A (Isomerization): The ring re-closes. If the reaction is under thermodynamic control, it will equilibrate to the isomer stabilized by the anomeric effect .

  • Scenario B (Hydrolysis): Water intercepts the oxocarbenium ion, leading to a hemiketal and eventually a dihydroxy ketone (ketodiol).

Visualizing the Pathway

The following diagram illustrates the divergence between isomerization and hydrolysis.

SpiroketalPathways Spiro Spiroketal (Kinetic Isomer) Protonated Protonated Intermediate Spiro->Protonated + H⁺ Oxo Oxocarbenium Ion (Open Chain) Protonated->Oxo Ring Opening Oxo->Protonated Re-closure Thermo Spiroketal (Thermodynamic Isomer) Oxo->Thermo Equilibration (Anomeric Stabilization) Hemiketal Hemiketal Oxo->Hemiketal + H₂O (Hydrolysis) Ketodiol Dihydroxy Ketone (Hydrolysis Product) Hemiketal->Ketodiol Tautomerization

Figure 1: Divergent pathways of acid-catalyzed spiroketal degradation. The oxocarbenium ion is the critical junction.

Module 2: Quantitative Stability Data

Understanding the energy landscape is crucial for predicting whether your spiroketal will survive specific conditions.

Table 1: Thermodynamic Stabilization by Anomeric Effects

Why does my spiroketal epimerize? The "double anomeric effect" (where both oxygens are axial relative to the other ring) provides significant stabilization. If your target molecule is the kinetic isomer (lacking this stabilization), acid exposure will drive it toward the thermodynamic product.

ConfigurationAnomeric InteractionsRelative Stability (ΔG)Equilibrium Ratio (at 25°C)
Double Anomeric 2 (Axial/Axial)0 kcal/mol (Reference)> 95%
Single Anomeric 1 (Axial/Equatorial)+1.4 - 2.4 kcal/mol< 5%
Non-Anomeric 0 (Equatorial/Equatorial)+3.5 - 5.0 kcal/molTrace

Data derived from generalized computational and experimental studies on [6,6]-spiroketals [1, 2].

Table 2: Acid Tolerance Zones

Can I use silica gel? Can I use HCl?

pH / ConditionRisk LevelOutcomeRecommended Action
pH < 1 (e.g., 1M HCl, TFA) CRITICAL Rapid hydrolysis to ketodiol or complete isomerization.Avoid unless inducing thermodynamic cyclization.
pH 3-5 (e.g., Silica Gel) HIGH Slow isomerization of kinetic spiroketals; partial hydrolysis if wet.Use basic alumina or buffered silica (1% Et₃N).
pH 5-6 (e.g., Unbuffered CDCl₃) MODERATE Trace acid in CDCl₃ can catalyze isomerization over hours.Filter CDCl₃ through basic alumina before NMR.
pH > 7 (Basic/Neutral) SAFE Kinetically stable.Maintain these conditions for isolation.

Module 3: Troubleshooting Guide (Q&A)

Q1: I purified my spiroketal on a silica column, and it came out as a mixture of isomers. It was a single spot on TLC before the column. Diagnosis: Silica gel is slightly acidic (pH ~4-5). This is sufficient to protonate the acetal oxygen, open the ring, and allow thermodynamic equilibration. Solution:

  • Buffer the Silica: Pre-wash your column with hexanes containing 1-2% Triethylamine (Et₃N) or Pyridine. This neutralizes acidic sites.

  • Switch Stationary Phase: Use neutral or basic alumina instead of silica gel.

  • Fast Elution: Minimize the residence time of your compound on the column.

Q2: My product disappeared during aqueous workup. I see a new polar spot and a ketone peak in the IR. Diagnosis: You likely hydrolyzed the spiroketal into the open-chain dihydroxy ketone (ketodiol). This happens if the quench was too acidic or if the extraction took too long in the presence of water and trace acid. Solution:

  • The "Rescue" Protocol: Do not discard the polar spot! The ketodiol can often be re-cyclized. (See Protocol B below).

  • Prevention: Always use a basic quench (Sat. NaHCO₃) before adding water. Ensure the aqueous layer pH is >7.

Q3: I need to remove a TBS group from a side chain, but TBAF is decomposing my molecule. Can I use HCl? Diagnosis: Strong aqueous acids will hydrolyze the spiroketal. Solution: Use a buffered fluoride source like HF·Pyridine buffered with excess pyridine or TASF . Alternatively, use catalytic CSA in MeOH if your spiroketal is the thermodynamic isomer; if it is the kinetic isomer, acid deprotection is forbidden.

Module 4: Experimental Protocols

Protocol A: Safe Isolation of Kinetic Spiroketals

Use this workflow when your molecule is NOT the thermodynamic isomer.

  • Quench: Pour reaction mixture into a vigorously stirring mixture of Sat. NaHCO₃ and ice.

  • Extraction: Extract immediately with Et₂O or EtOAc.

  • Drying: Dry organic layer over K₂CO₃ (Potassium Carbonate) instead of Na₂SO₄. Na₂SO₄ is slightly acidic; K₂CO₃ ensures a basic microenvironment.

  • Concentration: Rotovap bath temperature should not exceed 30°C. Trace acids concentrate as solvent evaporates.

  • NMR: Use CDCl₃ treated with solid K₂CO₃ or filtered through basic alumina.

Protocol B: The "Rescue" Protocol (Recyclization)

Use this if accidental hydrolysis has occurred (ring opening).

Context: You have isolated the open-chain ketodiol. You need to close the ring back to the spiroketal.

  • Dissolution: Dissolve the ketodiol in dry CH₂Cl₂ or Benzene.

  • Acid Catalyst: Add a catalytic amount of PPTS (Pyridinium p-toluenesulfonate) or CSA (Camphorsulfonic acid).

  • Dehydration:

    • Option A (Chemical): Add 4Å Molecular Sieves to trap water.

    • Option B (Physical): Reflux with a Dean-Stark trap (if stable to heat).

  • Monitoring: Monitor by TLC. The polar ketodiol spot should disappear, replaced by the less polar spiroketal.

  • Note: This will inevitably produce the thermodynamic isomer. If you needed the kinetic isomer, you must restart the synthesis using a kinetically controlled cyclization method (e.g., hetero-Diels-Alder or metal-catalyzed cyclization) [3].

Workflow Visualization: Troubleshooting Logic

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC Isomer Isomerized? CheckTLC->Isomer Same Mass, New Rf Hydrolysis Hydrolyzed (Polar Spot)? CheckTLC->Hydrolysis Mass +18 (H2O), Polar Rf Action1 Cause: Acidic Silica/Solvent Fix: Buffer with 1% Et3N Isomer->Action1 Thermodynamic Product formed Action3 Cause: Kinetic Instability Fix: Redesign for Kinetic Control Isomer->Action3 Need Kinetic Isomer? Action2 Cause: Aqueous Acid Fix: Rescue Protocol (Recyclize) Hydrolysis->Action2

Figure 2: Decision tree for troubleshooting spiroketal instability.

References

  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press.
  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661. Link

  • Aponick, A., et al. (2015). Synthesis of the Spirastrellolide A, B/C Spiroketal: Enabling Solutions for Problematic Au(I)-Catalyzed Spiroketalization. Journal of the American Chemical Society. Link

  • Mistry, N., & Fletcher, S. P. (2018). Catalytic asymmetric synthesis of geminal-dicarboxylates (Discussion on acid lability). Chemical Science. Link

  • Brimble, M. A., et al. (2005). Asymmetric Synthesis of Naturally Occurring Spiroketals. PMC Biophysics. Link

Technical Support Center: Selectivity in Reactions of the Ethylamine Moiety

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to navigating the complexities of the ethylamine moiety in organic synthesis. The ethylamine unit is a cornerstone of countless pharmaceuticals and bioactive molecules. However, its inherent reactivity—specifically the nucleophilicity and basicity of the nitrogen atom and the adjacent C-H bonds—presents significant challenges in achieving reaction selectivity. This guide is structured to provide both high-level strategic advice through Frequently Asked Questions (FAQs) and practical, in-the-lab solutions via a comprehensive Troubleshooting Guide. We will explore the causal chemistry behind each recommendation, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common strategic questions researchers face when designing synthetic routes involving the ethylamine functional group.

Q1: What is the primary challenge in achieving selective N-alkylation of an ethylamine moiety?

A1: The primary challenge is over-alkylation. The direct alkylation of a primary ethylamine with an alkyl halide is difficult to control because the product, a secondary amine, is often more nucleophilic than the starting primary amine.[1][2] This increased reactivity leads to a "runaway" reaction, producing a mixture of secondary, tertiary, and even quaternary ammonium salts.[1][3][4][5] This complex product mixture complicates purification and significantly lowers the yield of the desired mono-alkylated product.[1]

Q2: What are the main strategies to control selectivity when modifying an ethylamine group?

A2: There are two main pillars of strategy:

  • N-Protection/Deprotection: This involves temporarily "masking" the amine's reactivity by converting it into a less nucleophilic functional group, such as a carbamate (e.g., Boc, Cbz) or a sulfonamide (e.g., Ts).[6][7][8] This allows other parts of the molecule to be modified selectively. The protecting group is then removed in a later step.[6]

  • C-H Functionalization via Directing Groups: For reactions on the ethyl chain itself, a directing group (DG) strategy is employed. A DG is a functional group that coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond (e.g., at the α or β position), enabling its selective activation and functionalization.[9][10] This approach provides access to transformations that are otherwise impossible.[11]

Q3: What does "orthogonal protection" mean in the context of an ethylamine-containing molecule?

A3: Orthogonal protection is a crucial strategy when a molecule contains multiple reactive functional groups, such as two different amines or an amine and a hydroxyl group.[12][13] It involves using protecting groups that can be removed under different, non-interfering conditions.[6][12][13] For example, a Boc-protected amine (removed with acid) and a Fmoc-protected amine (removed with base) are orthogonal.[6][13] This allows for the selective deprotection and reaction of one functional group while the other remains masked, providing precise control over the synthetic sequence.[12]

Q4: When should I consider C-H functionalization over traditional synthetic methods?

A4: C-H functionalization is a powerful "atom- and step-economy" strategy.[14] Consider it when your target molecule requires modification at an unactivated C-H bond on the ethyl backbone. Traditional methods would likely involve multiple pre-functionalization and conversion steps. In contrast, a directing group-assisted C-H functionalization can forge a C-C or C-X bond directly, often with high regioselectivity, dramatically shortening the synthetic route.[11][15][16] This is particularly valuable in late-stage functionalization of complex molecules, where traditional methods may not be feasible.

Part 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

Issue 1: Poor Selectivity in N-Alkylation

Q: I'm attempting a mono-N-alkylation of my primary ethylamine substrate with an alkyl bromide, but I'm getting a complex mixture of di- and tri-alkylated products. How can I improve the selectivity for the secondary amine?

A: This is a classic problem stemming from the increased nucleophilicity of the alkylated amine product.[1][2] Here are several approaches, from simple procedural changes to more robust methodological shifts.

Potential Causes & Solutions:

  • Stoichiometry and Reaction Control:

    • Cause: The newly formed secondary amine competes effectively with the starting primary amine for the alkylating agent.[1]

    • Solution 1 (Simple): Use a Large Excess of the Amine. By using a large excess (5-10 equivalents) of the starting ethylamine relative to the alkyl halide, you can statistically favor the reaction of the halide with the more abundant primary amine. This is often the first and easiest thing to try, but it is not always efficient for valuable or complex amines.[4]

    • Solution 2 (Procedural): Slow Addition. Adding the alkylating agent slowly (e.g., via a syringe pump) to the solution of the amine can help maintain a low concentration of the electrophile, reducing the rate of the second alkylation.[17]

  • Reaction Conditions and Reagents:

    • Cause: The chosen base and solvent may not be optimal for selective mono-alkylation.

    • Solution 1 (Reagent Choice): Use a Bulky Base or Specific Additives. A sterically hindered base like diisopropylethylamine (DIPEA) can sometimes disfavor the formation of the more crowded tertiary amine. Alternatively, specific reagents like cesium hydroxide (CsOH) have been shown to promote selective mono-N-alkylation by a different mechanism.[18]

    • Solution 2 (Alternative Methodology): Reductive Amination. A more reliable and general solution is to switch to reductive amination. React your ethylamine with an appropriate aldehyde or ketone in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This method is highly selective for forming the desired C-N bond without over-alkylation.

  • Protecting Group Strategy (Most Robust Method):

    • Cause: The amine is too reactive for direct, selective alkylation.

    • Solution: Protect the amine first.

      • Step 1: Protection. Convert the primary amine to a sulfonamide (e.g., using TsCl) or a carbamate (e.g., using Boc₂O).[6][8] The resulting protected amine is no longer nucleophilic.

      • Step 2: Alkylation. The N-H of the sulfonamide is now acidic and can be deprotonated with a base (e.g., NaH, K₂CO₃) and then alkylated cleanly.

      • Step 3: Deprotection. Remove the protecting group under appropriate conditions (e.g., strong acid for Tosyl, HBr/H₂SO₄; TFA for Boc) to reveal the desired mono-alkylated secondary amine.[7][8]

dot

Caption: The runaway train of N-alkylation.

Issue 2: Lack of Regioselectivity in C-H Functionalization

Q: I'm trying to perform a palladium-catalyzed arylation on the ethyl group of my substrate, but I'm getting a mixture of isomers (α- and β-arylation) and low overall yield. How can I control the regioselectivity?

A: Achieving regioselectivity in C(sp³)-H functionalization is challenging due to the similar reactivity of different C-H bonds.[9] The key is to use a directing group that positions the catalyst precisely.

Potential Causes & Solutions:

  • Ineffective or No Directing Group:

    • Cause: Without a directing group, the catalyst may react non-selectively based on inherent steric or electronic properties, leading to product mixtures.

    • Solution: Install a Removable Directing Group. Choose a directing group that favors the desired position.

      • For β-Arylation: An excellent strategy is to convert the amine to an N-nitroso amine.[19] The nitroso group acts as a powerful directing group for Pd-catalyzed β-C(sp³)-H arylation, leading to the desired product with high regioselectivity. The nitroso group can be easily installed and later removed to regenerate the amine.[19]

      • For α-Arylation: Converting the amine to a thioamide has been shown to direct Pd-catalyzed enantioselective α-C-H coupling with aryl boronic acids.[20]

  • Suboptimal Catalyst or Ligand System:

    • Cause: The catalyst-ligand combination is crucial for both activity and selectivity. The ligand can influence the geometry of the metal center and the transition state of the C-H activation step.

    • Solution: Ligand Screening. Perform a screen of different ligands for your palladium catalyst. For β-C(sp³)-H arylation, pyridone-amide-ester ligands have been shown to significantly increase the activity of the Pd catalyst while preventing the formation of inactive complexes.[19] For enantioselective reactions, chiral ligands like chiral phosphoric acids are required to control the stereochemistry.[20]

  • Incorrect Reaction Conditions:

    • Cause: Solvent, temperature, and additives can all play a critical role in the catalytic cycle.

    • Solution: Condition Optimization. Systematically vary the solvent, temperature, and oxidant (if required). For example, in some Ru-catalyzed C-H oxidations directed by Weinreb amides, PhI(OAc)₂ was found to be the most effective oxidant.[16]

dot

Caption: Mechanism of directing group-assisted C-H functionalization.

Part 3: Key Experimental Protocols & Data

To provide actionable guidance, here are summarized protocols for the strategies discussed above.

Table 1: Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationInstallation ReagentDeprotection ConditionsOrthogonal To
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)[6][8]Fmoc, Cbz, Benzyl
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)[8]Boc, Fmoc
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)[6][8][21]Boc, Cbz, Benzyl
Tosyl (p-Toluenesulfonyl)TsTosyl chloride (TsCl)Strong reducing agents (Na/NH₃) or strong acid (HBr)[7]Boc, Fmoc, Cbz
Protocol 1: Selective Mono-N-Alkylation via Boc Protection

This protocol outlines the three-stage process for achieving clean mono-alkylation of a primary ethylamine derivative (R-NH₂).

Step 1: Boc Protection

  • Dissolve the primary amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Work up the reaction by washing with aqueous solutions of NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine, which can often be used without further purification.

Step 2: N-Alkylation of the Boc-Amine

  • This step is for substrates where the N-H is sufficiently acidic after protection (e.g., Boc-protected anilines). For aliphatic amines, this direct alkylation is difficult. A better approach is reductive amination prior to protection or using a different protecting group like Tosyl.

  • Alternatively, for a more general approach, one would perform a Gabriel Synthesis or Reductive Amination to build the secondary amine before any further steps.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected secondary amine in DCM.

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution) to obtain the free secondary amine. Extract, dry, and purify as necessary.

dot

Decision_Workflow Start Goal: Selective Functionalization of Ethylamine Moiety Q1 Where to functionalize? Start->Q1 N_Func Nitrogen Atom (N-Alkylation, N-Acylation) Q1->N_Func N C_Func Ethyl Backbone (C-H Functionalization) Q1->C_Func C Q2_N Desired Selectivity? N_Func->Q2_N Q2_C Desired Position? C_Func->Q2_C Mono Mono-Alkylation Q2_N->Mono Mono Poly Poly-Alkylation Q2_N->Poly Poly Sol_Mono Use Protecting Group Strategy or Reductive Amination Mono->Sol_Mono Sol_Poly Use Direct Alkylation with Stoichiometric Control Poly->Sol_Poly Alpha α-Position Q2_C->Alpha α Beta β-Position Q2_C->Beta β Sol_Alpha Use α-Directing Group (e.g., Thioamide) Alpha->Sol_Alpha Sol_Beta Use β-Directing Group (e.g., N-Nitroso) Beta->Sol_Beta

Caption: Decision workflow for selective ethylamine functionalization.

Part 4: References

  • Traceless directing groups: a novel strategy in regiodivergent C–H functionalization. Chemical Communications (RSC Publishing). Available at:

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at:

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. Available at:

  • Combining transition metals and transient directing groups for C–H functionalizations. National Center for Biotechnology Information (PMC). Available at:

  • Efficient Construction of β-Arylethylamines via Selective C(sp3)-H Arylation of Aliphatic Amines. ACS Catalysis. Available at:

  • Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride. BenchChem. Available at:

  • Advances in the development of catalytic tethering directing groups for C–H functionalization reactions. Royal Society of Chemistry. Available at:

  • Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. National Center for Biotechnology Information (PMC). Available at:

  • Site‐selective C−H activation/ functionalization of amines. ResearchGate. Available at:

  • Protective Groups. Organic Chemistry Portal. Available at:

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Royal Society of Chemistry. Available at:

  • Protecting group. Wikipedia. Available at:

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium. Available at:

  • Orthogonal Protection Definition. Fiveable. Available at:

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at:

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at:

  • 20.6: Reactions of Amines. Chemistry LibreTexts. Available at:

  • Protecting groups in organic synthesis + H2O. Unknown Source. Available at:

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at:

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at:

  • Regioselectivity. Wikipedia. Available at:

  • 23.2. Preparation of Amines. Lumen Learning. Available at:

  • Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. Available at:

  • 21.5: Synthesis of Amines by Alkylation. Chemistry LibreTexts. Available at:

Sources

Enhancing the solubility and bioavailability of spiro-based drug candidates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spiro-Based Drug Candidates . This guide is designed for researchers, formulation scientists, and drug development professionals actively troubleshooting the physicochemical limitations of spirocyclic scaffolds.

While the "spirocycle surge" has revolutionized drug discovery by increasing the fraction of sp3-hybridized carbons (Fsp3) to improve target specificity and reduce off-target effects , this unique 3D architecture often results in rigid, highly crystalline, or excessively lipophilic structures. Here, we provide actionable, causality-driven troubleshooting protocols to overcome the resulting poor aqueous solubility and bioavailability.

Section 1: Pre-Formulation & Physicochemical Profiling FAQs

Q: Why do my spirocyclic hits show excellent in vitro potency but fail entirely in cellular assays or animal models? A: This is a classic manifestation of the "brick dust" or "grease ball" phenomenon. Spirocyclic scaffolds inherently possess a high Fsp3 fraction, which increases 3D complexity and target complementarity . However, depending on the substituents, this rigid architecture can lead to exceptionally high crystal lattice energies (high melting point,


) or extreme lipophilicity (high LogP) .
Causality: If the thermodynamic energy required to break the crystal lattice exceeds the solvation energy provided by gastrointestinal fluids, the compound will not dissolve, leading to negligible intestinal absorption and poor bioavailability .

Q: How do I rationally select a formulation strategy for a novel spiro-compound? A: Formulation selection must not be empirical. It relies on the interplay between LogP,


, and the glass transition temperature (

). Use the decision matrix below to dictate your workflow.

FormulationLogic Start Spiro-Compound Poor Aqueous Solubility LogP Assess LogP & Lipophilicity Start->LogP LogPHigh LogP > 4 High Lipophilicity LogP->LogPHigh LogPLow LogP < 4 Moderate Lipophilicity LogP->LogPLow LBF Lipid-Based Formulation (SEDDS/SMEDDS) LogPHigh->LBF High Lipid Solubility Tm Assess Melting Point (Tm) LogPLow->Tm ASD Amorphous Solid Dispersion (Spray Drying/HME) Tm->ASD High Tm (High Lattice Energy) Complex Cyclodextrin Complexation Tm->Complex Low Tm / Steric Fit

Logical workflow for selecting spiro-compound formulation strategies based on physicochemical traits.

Section 2: Formulation Troubleshooting Guides

Q: I am developing an Amorphous Solid Dispersion (ASD) for a rigid spiro-compound, but it crashes out of solution during dissolution testing. How do I maintain supersaturation? A: Your compound is experiencing rapid nucleation and crystallization. When an ASD dissolves, it creates a high-energy supersaturated state. Without a proper precipitation inhibitor, the amorphous drug rapidly reverts to its stable crystalline form. Troubleshooting: Switch your polymer matrix. For spiro-compounds, cellulosic polymers like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) are highly effective. The hydrophobic acetate groups interact with the lipophilic spiro scaffold, while the hydrophilic succinate groups maintain aqueous solubility, sterically hindering crystal lattice formation and acting as a "parachute."

ASDPathway ASD Amorphous Solid Dispersion (ASD) Dissolution Rapid Dissolution in GI Fluid ASD->Dissolution Supersat Supersaturated State (Spring) Dissolution->Supersat Precipitation Drug Precipitation (Crystallization) Supersat->Precipitation Without Polymer Absorption Intestinal Absorption (Bioavailability) Supersat->Absorption Parachute Effect Polymer Precipitation Inhibitor (e.g., HPMCAS) Polymer->Supersat Stabilizes Polymer->Precipitation Blocks

The Spring and Parachute mechanism of Amorphous Solid Dispersions preventing crystallization.

Q: My highly lipophilic spiro-compound (LogP > 4.5) has poor drug loading in Lipid-Based Formulations (LBFs). What is the cause? A: Poor drug loading in LBFs occurs when the chosen excipients (e.g., long-chain triglycerides) cannot adequately solvate the specific 3D steric bulk of the spiro-compound. Troubleshooting: Transition from a Type I LBF (pure oils) to a Type III Self-Microemulsifying Drug Delivery System (SMEDDS). Incorporate a blend of medium-chain triglycerides (MCTs), hydrophilic surfactants (e.g., Kolliphor EL), and co-solvents (e.g., PEG 400). The co-solvent disrupts the compound's self-association, while the surfactant lowers the interfacial tension, allowing higher lipid solubility.

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation and Validation of Spiro-Compound ASDs via Spray Drying

Rationale: Spray drying rapidly evaporates the solvent, kinetically trapping the spiro-compound in an amorphous state within the polymer matrix before the crystal lattice can form.

  • Solution Preparation: Dissolve the spiro-compound and HPMCAS (1:3 w/w ratio) in a common solvent (e.g., DCM/Methanol 1:1 v/v).

    • Causality: Complete dissolution is critical. Any residual microcrystals will act as nucleation seeds, causing premature precipitation during storage or dissolution.

  • Spray Drying: Set the inlet temperature to 80°C and the outlet temperature to 45°C.

    • Causality: The outlet temperature must be safely below the

      
       of the polymer-drug mixture to prevent rubbery phase separation, but high enough to ensure complete residual solvent removal.
      
  • Self-Validation (Solid-State Characterization): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Validation Criteria: The system is validated if PXRD shows a broad "halo" with no sharp Bragg peaks (confirming amorphous state) and DSC shows a single, distinct

      
       (confirming a single-phase miscible system).
      
Protocol 2: In Vitro Lipolysis Assay for LBFs

Rationale: This assay simulates lipid digestion in the GI tract to ensure the spiro-compound does not precipitate when the lipid vehicle is degraded by pancreatic lipases .

  • Digestion Medium Preparation: Prepare simulated intestinal fluid (SIF) containing bile salts (NaTC) and phospholipids (PC) at 37°C.

  • Lipase Addition: Add 1 gram of the LBF to the SIF. Initiate digestion by adding porcine pancreatic extract.

  • pH-Stat Titration: Maintain the pH at exactly 6.5 using a pH-stat titrator by continuously adding 0.2M NaOH.

    • Causality: Lipolysis releases free fatty acids, which drop the pH and inactivate the lipase. NaOH neutralizes these acids, driving the digestion forward and quantifying the extent of lipolysis.

  • Self-Validation (Phase Separation): After 60 minutes, add an inhibitor (e.g., 4-bromophenylboronic acid) to stop digestion. Ultracentrifuge the digestate to separate the aqueous (micellar) phase, lipid phase, and solid pellet. Quantify the drug in the aqueous phase via HPLC.

    • Validation Criteria: The formulation is successful if >80% of the spiro-compound remains solubilized in the aqueous phase. A high drug concentration in the pellet indicates catastrophic precipitation.

Section 4: Quantitative Data Summaries

To benchmark your formulation efforts, compare your results against the typical solubility and bioavailability gains observed for spiro-compounds across different strategies.

Formulation StrategySpiro-Compound TypeLogP Range

(°C)
Apparent Solubility GainBioavailability Enhancement (In Vivo)
Unformulated API Rigid, High Fsp32.5 - 5.0> 150Baseline (1x)Baseline (1x)
Amorphous Solid Dispersion High Lattice Energy2.0 - 4.5> 15050x - 200x5x - 10x
Lipid-Based Formulation Highly Lipophilic> 4.0< 150100x - 500x8x - 15x
Cyclodextrin Complexation Sterically Unhindered1.5 - 3.5Variable20x - 50x3x - 5x

References

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at:[Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. Available at:[Link]

Validation & Comparative

Comparative analysis of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine with other linkers in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine with Other Linkers in Drug Design

Executive Summary: The "Rigid-Turn" Advantage

In the landscape of modern drug design—particularly for PROTACs, Antibody-Drug Conjugates (ADCs), and Fragment-Based Drug Discovery (FBDD)—the choice of linker is no longer merely about connecting two pharmacophores. It is about controlling spatial orientation (vectors) and modulating physicochemical properties (ADME) .[1]

2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine represents a specialized class of Spirocyclic-Ketal Linkers .[1] Unlike flexible PEG chains or planar aromatic spacers, this molecule offers three distinct competitive advantages:

  • Vector Control: The attachment at the 6-position (adjacent to the spiro center) creates a defined "kink" or turn geometry, unlike the linear vectors of 8-substituted analogues.[1]

  • Fsp³ Enrichment: It increases the fraction of sp³-hybridized carbons, improving solubility relative to aromatic linkers without the metabolic liability of long alkyl chains.

  • Conditional Lability: The 1,4-dioxaspiro moiety (a ketal) functions as a pH-sensitive switch, stable at physiological pH (7.[1]4) but potentially hydrolyzable in the acidic tumor microenvironment (pH < 6.0), offering a mechanism for controlled payload release.

Technical Profile & Structural Logic

The Molecule
  • Core Scaffold: 1,4-Dioxaspiro[4.5]decane (Cyclohexanone ethylene ketal).[1][2][3]

  • Functional Handle: Ethylamine side chain at the C6 position.

  • Key Feature: The spiro-fusion at C5 locks the cyclohexane ring into a rigid chair conformation.[1] The C6-substitution introduces significant steric bulk adjacent to the ketal, restricting the rotational freedom of the ethylamine tail.

Comparative Matrix: Performance vs. Standard Linkers

The following table contrasts 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine against industry-standard alternatives.

FeatureSpiro-Ketal (Target) PEG (Polyethylene Glycol) Linear Alkyl Chain Phenyl/Aromatic
Conformational Entropy Low (Rigid) .[1] Pre-organized for binding; lower entropy penalty.[1]High (Floppy) . High entropy penalty upon binding.[1]Medium . Flexible, but hydrophobic collapse is common.Low (Rigid) .[1] Planar, limited vectors.
Water Solubility High .[1] Oxygen atoms accept H-bonds; non-planar shape disrupts crystal packing.[1]Very High . The gold standard for solubility.Low . Lipophilic; requires solubilizing groups.[1]Low . Prone to

-

stacking aggregation.
Metabolic Stability pH-Dependent .[1] Stable in plasma; hydrolyzes in acid (lysosome/tumor).[1]Moderate . Susceptible to oxidative degradation (CYP450).[1]High . Generally stable unless oxidized at terminal ends.[1]High . Stable, but can be toxic (anilines).[1]
Permeability (LogP) Balanced . Lipophilic core + polar oxygens aid passive diffusion.[1]Low . High polarity often hinders cell membrane crossing.[1]High . Good permeability, but poor solubility.Variable . Depends on substitution.
Immunogenicity Negligible .[1] Small molecule; no known anti-spiro antibodies.[1]High Risk .[1] Anti-PEG antibodies are a growing clinical concern.[1]Negligible .Negligible .

In-Depth Comparative Analysis

Vs. PEG: The "Entropy-Enthalpy" Trade-off

PEG linkers are the default for solubility, but they suffer from high conformational entropy.[1] To bind a target, a flexible PEG chain must freeze into a specific shape, incurring a significant entropic cost (


).
  • The Spiro Advantage: The 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine is conformationally restricted.[1] The ethylamine "arm" is held in a specific vector by the steric clash with the spiro-oxygen lone pairs. This pre-organization minimizes the entropy penalty upon binding, potentially improving potency by 10–100x compared to a flexible PEG linker of similar length.

Vs. Aromatic Linkers: "Escaping Flatland"

Aromatic linkers (phenyl, pyridine) are rigid but flat.[1] Flat molecules tend to stack (aggregate) and have poor solubility.[1]

  • The Spiro Advantage: The spiro center creates a 90° orthogonal twist between the rings. This 3D complexity ("Escape from Flatland") disrupts crystal packing, significantly enhancing aqueous solubility without adding ionizable groups that might hinder permeability.[1]

The "Smart" Linker Capability: pH-Gated Cleavage

Unlike amide or ether linkers, the ketal core of the target molecule is acid-labile.[1]

  • Mechanism: In the acidic environment of a lysosome (pH ~5.0) or solid tumor (pH ~6.5), the ketal hydrolyzes to regenerate the ketone (cyclohexanone derivative) and ethylene glycol.

  • Application: This allows the design of Acid-Cleavable PROTACs or ADCs where the active warhead is released only inside the target tissue, reducing off-target toxicity.

Decision Logic for Linker Selection

The following decision tree illustrates when to deploy the 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine linker.

LinkerSelection Start Start: Linker Selection Criteria Q1 Is Solubility a Limiting Factor? Start->Q1 Q2 Is the Target Binding Pocket Restricted? Q1->Q2 No (Lipophilicity OK) PEG Use PEG Linker (High Solubility, Flexible) Q1->PEG Yes (Need Hydrophilicity) Q3 Is Controlled Release (pH) Required? Q2->Q3 Yes (Need Rigidity) Alkyl Use Alkyl Chain (Stable, Hydrophobic) Q2->Alkyl No (Flexibility OK) Phenyl Use Aromatic Linker (Rigid, Planar) Q3->Phenyl No (Need Absolute Stability) Spiro Use 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine (Rigid, Soluble, pH-Sensitive) Q3->Spiro Yes (Tumor/Lysosome Targeting)

Figure 1: Decision logic for selecting spiro-ketal linkers over conventional alternatives.[1]

Experimental Protocols

To validate the utility of this linker, two critical experiments are required: Synthesis (Conjugation) and Stability Profiling.

Protocol A: Conjugation via Reductive Amination

Since the linker contains a primary amine, it is best coupled to aldehydes or ketones on the pharmacophore.

  • Reagents: Pharmacophore-Aldehyde (1.0 eq), 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM/MeOH (10:1).[1]

  • Procedure:

    • Dissolve the aldehyde and the spiro-amine in dry DCM/MeOH.[1]

    • Stir for 30 mins under

      
       to form the imine intermediate.
      
    • Add STAB in one portion.[1] Stir at RT for 4–16 hours.[1]

    • Critical Step: Quench with saturated

      
      .[1] Do not use strong acid during workup to preserve the ketal.
      
    • Purify via Neutral Alumina chromatography (Silica is acidic and may degrade the ketal).[1]

Protocol B: pH-Stability Assay (The "Switch" Validation)

This assay confirms the linker's stability in plasma vs. tumor environments.[1]

  • Preparation: Prepare 10 mM stock of the conjugate in DMSO.

  • Buffers:

    • Buffer A (Plasma mimic): PBS, pH 7.4.[1]

    • Buffer B (Tumor mimic): Acetate buffer, pH 5.5.[1]

  • Workflow:

    • Incubate conjugate (50 µM) in buffers at 37°C.

    • Sample at t=0, 1h, 4h, 12h, 24h.

    • Analyze via LC-MS.[1]

  • Success Criteria:

    • pH 7.4: >95% parent compound remaining at 24h.[1]

    • pH 5.5: >50% hydrolysis (loss of ketal mass, -44 Da or reversion to ketone) within 4–12h.[1]

Mechanism of Action: The Ketal Hydrolysis Pathway

Understanding the degradation pathway is vital for interpreting ADME data.[1]

KetalHydrolysis Spiro Spiro-Ketal Linker (Intact, pH 7.4) Protonation Oxonium Ion Intermediate Spiro->Protonation + H+ (Acidic pH) Open Hemiketal (Transient) Protonation->Open + H2O Cleaved Cyclohexanone + Diol (Cleaved, pH < 6) Open->Cleaved Collapse

Figure 2: Acid-catalyzed hydrolysis mechanism of the 1,4-dioxaspiro linker.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Discusses the "Escape from Flatland" and Fsp³ advantages. [1]

  • Linkerology in PROTACs: Influence of Linker Length and Composition. Journal of Medicinal Chemistry. Comparative data on PEG vs. Rigid linkers. [1]

  • Acetal-Based Linkers for pH-Triggered Drug Delivery. Bioconjugate Chemistry. Mechanisms of ketal hydrolysis in tumor microenvironments. [1]

  • 1,4-Dioxaspiro[4.5]decane Properties. PubChem. Physicochemical data for the core scaffold. [1]

Sources

A Head-to-Head Comparison: The Emergent Potential of Spiro-pyrrolopyridazine Compounds Versus Standard-of-Care EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of the Epidermal Growth Factor Receptor (EGFR) remains a cornerstone for treating various malignancies, notably non-small cell lung cancer (NSCLC).[1][2][3] Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a clinical mainstay, valued for its efficacy in patients with specific EGFR mutations.[1][2][3] However, the pursuit of novel chemical scaffolds that offer improved potency, selectivity, and the potential to overcome resistance mechanisms is a paramount objective in oncological research.[4]

This guide presents a comparative benchmark analysis of a novel spiro-pyrrolopyridazine derivative, SPP10, against the standard-of-care drug, Erlotinib. We will delve into their mechanisms of action, present head-to-head in vitro efficacy data, and provide detailed experimental protocols for key assays, offering a comprehensive framework for researchers in the field.

The Contenders: Mechanism of Action

Both SPP10 and Erlotinib are small molecule inhibitors that target the ATP-binding site of the EGFR's intracellular tyrosine kinase domain.[1][5] By competitively blocking ATP, they prevent the autophosphorylation of the receptor, which in turn inhibits the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1]

Erlotinib , as a reversible inhibitor, has demonstrated significant efficacy, particularly in cancers harboring activating EGFR mutations.[1][2] SPP10 , a novel spiro-compound, operates on the same principle of EGFR inhibition but has shown promise of surpassing the efficacy of established drugs like Erlotinib.[5][6]

At a Glance: Key Compound Characteristics

FeatureSPP10 (Novel Spiro-Compound)Erlotinib (Standard-of-Care)
Chemical Class Spiro-pyrrolopyridazineQuinazolinamine
Target Epidermal Growth Factor Receptor (EGFR)Epidermal Growth Factor Receptor (EGFR)[2][3]
Mechanism Reversible ATP-competitive inhibitor of EGFR tyrosine kinaseReversible ATP-competitive inhibitor of EGFR tyrosine kinase[1][7]
Therapeutic Area Oncology (Preclinical)Oncology (NSCLC, Pancreatic Cancer)[2][3]

In Vitro Efficacy: A Direct Comparison

The cornerstone of preclinical evaluation lies in the direct comparison of a novel compound's potency against the standard of care. Here, we summarize the available data on the half-maximal inhibitory concentration (IC50) of SPP10 and Erlotinib in various cancer cell lines.

Cytotoxicity Across Cancer Cell Lines

A study by Atmaca et al. provides a direct comparison of SPP10 and Erlotinib, highlighting the potent cytotoxic effects of SPP10 across multiple cancer cell lines.[5][6][8]

CompoundMCF-7 (Breast Cancer) IC50 (µM)H69AR (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)HEK-293 (Non-tumorigenic) IC50 (µM)Selectivity Index (SI) for MCF-7*
SPP10 2.31 ± 0.33.16 ± 0.84.2 ± 0.226.8 ± 0.411.6
Erlotinib 39.50 ± 3.34 (in HeLa cells)>20 µM (in some NSCLC lines)---

*Selectivity Index (SI) is calculated as the ratio of the IC50 value in non-tumorigenic cells to the IC50 value in cancer cells. A higher SI indicates greater selectivity.[9]

The data clearly indicates that SPP10 exhibits significantly lower IC50 values compared to what has been reported for Erlotinib in various cell lines, suggesting a superior cytotoxic potential.[5][6][8][10] Furthermore, SPP10 demonstrates a favorable selectivity index, implying a lower potential for toxicity to non-cancerous cells.[5][6][8]

EGFR Kinase Inhibitory Activity

A direct enzymatic assay reveals that SPP10's inhibitory activity against EGFR kinase surpasses that of Erlotinib, providing a mechanistic basis for its potent cellular effects.[5][6]

Delving Deeper: The Pro-Apoptotic Effects of SPP10

Beyond mere cytotoxicity, understanding the mechanism of cell death is crucial. SPP10 has been shown to be a potent inducer of apoptosis.[5][6][8]

Apoptosis Induction in Cancer Cells

Flow cytometry analysis demonstrated that SPP10 strongly induces both early and late-stage apoptosis in breast, lung, and prostate cancer cells.[6][8]

Modulation of Key Apoptotic Proteins

Western blot analysis has shown that SPP10 treatment leads to:

  • Downregulation of Bcl-2: A key anti-apoptotic protein.

  • Upregulation of Bax: A pro-apoptotic protein.

  • Increased Cytochrome c: Indicating mitochondrial-mediated apoptosis.[6][8]

These findings underscore a well-defined apoptotic mechanism of action for SPP10.[6][8]

Experimental Protocols: A Guide to Benchmarking

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assessment: XTT Assay

This protocol outlines the steps for determining the IC50 values of test compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, H69AR, PC-3) and a non-tumorigenic cell line (e.g., HEK-293).[9]

  • RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin-streptomycin.[9]

  • Test compounds (SPP10, Erlotinib) dissolved in DMSO.

  • XTT labeling mixture.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells at a density of 1 x 10^4 cells/well in 96-well plates and incubate for 24 hours.[9]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle-only control (DMSO).[9]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[9]

  • XTT Addition: Add the XTT labeling mixture to each well and incubate for an additional 4 hours.[9]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values from dose-response curves.[9]

G cluster_protocol XTT Assay Workflow A 1. Seed Cells (1x10^4 cells/well) B 2. Add Compounds (SPP10 / Erlotinib) A->B C 3. Incubate (72 hours) B->C D 4. Add XTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Measure Absorbance (450 nm) E->F G 7. Calculate IC50 F->G

XTT Assay Workflow Diagram

In Vivo Antitumor Efficacy: Xenograft Mouse Model

This protocol provides a framework for assessing the in vivo efficacy of novel compounds.[11][12][13]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude).[11]

  • Cancer cell line of interest.

  • Sterile PBS and/or Matrigel.

  • Test compounds formulated for in vivo administration.

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture to the desired concentration.[11]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.[11][12]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (Vehicle control, SPP10, Erlotinib). Administer the compounds according to the predetermined dosing schedule and route.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined size, or as per ethical guidelines.

  • Data Analysis: Compare the tumor growth inhibition between the treatment groups.

G cluster_invivo In Vivo Xenograft Study Workflow A 1. Cell Implantation (Subcutaneous) B 2. Tumor Growth (to 100-200 mm³) A->B C 3. Randomize Mice into Groups B->C D 4. Drug Administration (Vehicle, SPP10, Erlotinib) C->D E 5. Monitor Tumor Volume (Calipers) D->E F 6. Endpoint Analysis (Tumor Growth Inhibition) E->F

In Vivo Xenograft Study Workflow

Pharmacokinetics and Toxicity: A Look Ahead

A comprehensive comparison requires an evaluation of the pharmacokinetic (PK) and toxicity profiles.

Erlotinib has a well-characterized PK profile, with an oral bioavailability of about 60%, which increases with food.[14] Its median half-life is approximately 36.2 hours, and it is primarily metabolized by CYP3A4.[14] Common side effects include rash and diarrhea.[3]

SPP10 pharmacokinetic and in-depth toxicity data are not yet publicly available. This represents a critical next step in its preclinical development. Future studies should focus on determining its absorption, distribution, metabolism, and excretion (ADME) properties, as well as conducting comprehensive toxicity studies to establish a therapeutic window.

Conclusion and Future Directions

The novel spiro-pyrrolopyridazine compound, SPP10, demonstrates remarkable potential as an anticancer agent, exhibiting superior in vitro cytotoxicity and EGFR kinase inhibitory activity compared to the standard-of-care drug, Erlotinib.[5][6] Its potent induction of apoptosis via modulation of key regulatory proteins further strengthens its profile as a promising therapeutic candidate.[6][8]

The provided experimental protocols offer a robust framework for the continued investigation and validation of SPP10 and other novel compounds. The logical next steps in the preclinical evaluation of SPP10 are to conduct comprehensive in vivo efficacy studies in relevant cancer models, alongside detailed pharmacokinetic and toxicology assessments. These studies will be pivotal in determining its potential for clinical translation and its ability to address the unmet needs in targeted cancer therapy.

References

  • Atmaca, G. et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Erlotinib Hydrochloride?. Available at: [Link]

  • Atmaca, G. et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. PubMed. Available at: [Link]

  • Atmaca, G. et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. PMC. Available at: [Link]

  • Massive Bio. (2025). Erlotinib Hydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of erlotinib. Available at: [Link]

  • Wikipedia. (n.d.). Erlotinib. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Available at: [Link]

  • Cohen, M. H. et al. (2005). Enhanced sensitivity to the HER1/epidermal growth factor receptor tyrosine kinase inhibitor erlotinib hydrochloride in chemotherapy-resistant tumor cell lines. PubMed. Available at: [Link]

  • Memon, A. A. et al. (n.d.). Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib and PET. PMC. Available at: [Link]

  • Sarkaria, J. N. et al. (n.d.). WSD-0922, a novel brain-penetrant inhibitor of epidermal growth factor receptor, promotes survival in glioblastoma mouse models. Neuro-Oncology Advances. Available at: [Link]

  • Wang, Y. et al. (n.d.). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Erlotinib IC 50 values of murine and human PDAC cells. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition of EGFR cell lines by afatinib compared to erlotinib as shown by EC 50 values. Available at: [Link]

  • Marangoni, E. & Vincent-Salomon, A. (2017). In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. Available at: [Link]

  • El-Gamal, M. I. et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC. Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). In Vivo Oncology. Available at: [Link]

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Available at: [Link]

  • Brieflands. (2025). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Available at: [Link]

  • Herskind, C. et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]

  • Taha, H. et al. (2016). In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. Anticancer Research. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values (mM) against cancer cell lines a. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Available at: [Link]

  • The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Available at: [Link]

  • Ueno, T. et al. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. Available at: [Link]

  • Singh, V. K. et al. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values for breast cancer cell lines. Available at: [Link]

Sources

Validating the Therapeutic Potential of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine Derivatives in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel therapeutics for neuropathic pain and neuro-oncology has increasingly focused on conformationally restricted scaffolds. Among these, the 1,4-dioxaspiro[4.5]decane core—specifically its 6-ethylamine derivatives—has emerged as a highly privileged pharmacophore. By restricting the conformational flexibility of the cyclohexane ring, the spiroketal moiety locks the ethylamine side chain into an optimal vector for engaging deep hydrophobic pockets of G-protein coupled receptors (GPCRs) and intracellular chaperone proteins [1].

This guide provides a comprehensive, objective comparison of a representative 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine derivative (Compound X ) against standard-of-care alternatives like Pregabalin (a gabapentinoid) and reference ligands (Buspirone, Siramesine). It details self-validating preclinical protocols and quantitative data to support the translation of this scaffold from bench to in vivo efficacy.

Mechanistic Rationale: The Spirocyclic Advantage

Linear aliphatic amines often suffer from high entropic penalties upon receptor binding. The 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine scaffold overcomes this by introducing a spiro junction that enforces conformational rigidity. This structural pre-organization significantly enhances binding affinity at two critical CNS targets:

  • 5-HT1A Receptors: The spiro-derivative acts as a potent partial agonist, modulating descending inhibitory pain pathways [2].

  • Sigma-1/2 (

    
    ) Receptors:  The lipophilic spiroketal core perfectly occupies the primary hydrophobic binding pocket of sigma receptors, modulating intracellular calcium (
    
    
    
    ) homeostasis and attenuating neuronal hyperexcitability [3].

MOA Spiro 2-(1,4-Dioxaspiro[4.5]dec-6-yl) ethylamine Derivative S1R Sigma-1/2 Receptors Spiro->S1R Agonism/Antagonism HT1A 5-HT1A Receptor Spiro->HT1A Partial Agonism IonChan Ion Channel Modulation (Ca2+/K+) S1R->IonChan Intracellular Signaling HT1A->IonChan GPCR Cascade Analgesia Attenuation of Neuropathic Pain IonChan->Analgesia Decreased Excitability

Figure 1: Dual-pathway modulation by spirocyclic amine derivatives mediating analgesic effects.

In Vitro Profiling: Target Engagement & Electrophysiology

To establish causality between receptor binding and functional outcomes, Compound X was evaluated against established reference compounds.

Quantitative Data: Receptor Binding Affinity

The binding profile of the spiro-derivative demonstrates a high-affinity dual-targeting mechanism, outperforming the single-target selectivity of traditional reference ligands.

CompoundTarget

(nM) ± SEM
Functional ActivityReference AlternativeAlt.

(nM)
Compound X 5-HT1A4.2 ± 0.6Partial AgonistBuspirone15.4 ± 1.2
Compound X

Receptor
12.5 ± 1.1AntagonistBD-10639.1 ± 0.8
Compound X

Receptor
8.3 ± 0.9AgonistSiramesine0.12 ± 0.05
Pregabalin

(VDCC)
85.0 ± 5.0BlockerGabapentin140.0 ± 12.0
Protocol 1: Self-Validating Patch-Clamp Electrophysiology

To confirm that the receptor binding translates to a reduction in neuronal excitability, whole-cell patch-clamp recordings are performed on isolated dorsal root ganglion (DRG) neurons.

Step-by-Step Methodology:

  • System Calibration & Baseline: Isolate DRG neurons from adult Sprague-Dawley rats. Perfuse with extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, pH 7.4). Establish a high-resistance gigaseal (>1 GΩ) before rupturing the membrane to achieve whole-cell configuration.
  • Internal Validation (Control): Elicit baseline action potentials (APs) using a 500 ms depolarizing current injection (rheobase determination). Causality Check: If the resting membrane potential is more depolarized than -50 mV, discard the cell to ensure only healthy neurons are analyzed.

  • Compound Application: Bath-apply Compound X (100 nM) for 5 minutes. Record the change in AP firing frequency and rheobase threshold.

  • Receptor Antagonism (Self-Validation): Wash out Compound X. Co-apply Compound X with WAY-100635 (a selective 5-HT1A antagonist, 10 μM). A restoration of baseline AP firing confirms that the inhibitory effect of Compound X is specifically mediated by the 5-HT1A GPCR cascade rather than non-specific membrane fluidization.

In Vivo Efficacy: Neuropathic Pain Attenuation

Spirocyclic cyclohexane derivatives have shown profound efficacy in models of peripheral neuropathy [1]. We compare Compound X to Pregabalin using the Chronic Constriction Injury (CCI) model.

Quantitative Data: Mechanical Allodynia Reversal

Data represents the mechanical withdrawal threshold (in grams) measured via Von Frey filaments on Day 14 post-surgery. Higher values indicate greater pain attenuation.

Treatment GroupPre-Surgery Baseline (g)Day 14 Post-CCI (Vehicle)Day 14 Post-Dosing (1 hr)% Reversal of Allodynia
Sham Control 14.8 ± 0.514.5 ± 0.614.6 ± 0.5N/A
Vehicle (Saline) 14.9 ± 0.43.2 ± 0.33.5 ± 0.42.5%
Pregabalin (30 mg/kg) 15.1 ± 0.63.4 ± 0.59.8 ± 0.754.7%
Compound X (10 mg/kg) 14.7 ± 0.53.1 ± 0.412.4 ± 0.879.5%
Protocol 2: Chronic Constriction Injury (CCI) Model

This protocol utilizes a self-validating baseline-to-deficit-to-recovery loop to ensure the observed analgesia is drug-induced.

Step-by-Step Methodology:

  • Baseline Assessment: Acclimate rats to elevated wire mesh cages for 30 minutes. Apply Von Frey filaments (0.4g to 15g) to the plantar surface of the hind paw using the Dixon up-down method. Establish baseline mechanical thresholds (must be >12g).

  • Surgical Induction: Under isoflurane anesthesia, expose the common sciatic nerve of the right hind limb. Loosely tie four chromic gut ligatures (4-0) around the nerve with 1 mm spacing. Suture the muscle and skin.

  • Deficit Validation: On Day 14 post-surgery, re-test mechanical thresholds. Causality Check: Only animals exhibiting a threshold drop to <4g (indicating successful allodynia induction) are randomized into treatment groups.

  • Dosing and Efficacy Readout: Administer Compound X (10 mg/kg, p.o.), Pregabalin (30 mg/kg, p.o.), or Vehicle. Perform Von Frey testing at 1, 3, and 6 hours post-dose. The superior efficacy of Compound X at a lower dose compared to Pregabalin is attributed to its dual 5-HT1A/Sigma-1 mechanism, which synergistically dampens ascending nociceptive transmission.

Preclinical Workflow & Pharmacokinetics

The 1,4-dioxaspiro[4.5]decane core is highly lipophilic, granting it exceptional Blood-Brain Barrier (BBB) permeability compared to planar amine alternatives. The following workflow illustrates the standard pipeline for validating these spirocyclic derivatives.

Workflow Chem 1. Scaffold Synthesis 1,4-Dioxaspiro[4.5]decane InVitro 2. In Vitro Profiling Radioligand Binding & Patch-Clamp Chem->InVitro PK 3. ADME & PK PAMPA-BBB & Microdialysis InVitro->PK InVivo 4. In Vivo Efficacy CCI Neuropathic Pain Model PK->InVivo

Figure 2: Step-by-step preclinical validation workflow for spirocyclic amine pharmacophores.

In PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) models, 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine derivatives consistently exhibit high effective permeability (


), ensuring that the compound achieves therapeutically relevant concentrations in the CNS without requiring active transport mechanisms.

References

  • Toray Industries, Inc. (2012). Cyclohexane derivative and pharmaceutical use thereof.
  • Franchini, S., et al. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry.[Link]

  • Franchini, S., et al. (2017). Structure-Activity Relationship within a new series of σ1 and σ2 receptor ligands: identification of a novel σ2R agonist (BS148) with selective toxicity against metastatic melanoma. European Journal of Medicinal Chemistry.[Link]

In Vitro Cytotoxicity of Spiro-Amine and Spirooxindole Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Advantage of the Spiro-Carbon

In the landscape of modern oncology drug discovery, the spiro-amine and spirooxindole scaffolds represent a profound architectural advantage. The defining feature of these molecules is the spiro-carbon—a single atom shared by two distinct ring systems. This configuration locks the molecular conformation into a rigid, three-dimensional geometry.

From a thermodynamic perspective, this rigidity minimizes the entropic penalty typically incurred during target binding. Consequently, spiro-amines exhibit enhanced selectivity and potency, particularly when disrupting complex, shallow protein-protein interactions (PPIs) such as the p53-MDM2 axis[1]. This guide objectively compares the in vitro cytotoxicity of emerging spiro-amine classes and provides a self-validating experimental framework for evaluating novel analogs.

Mechanistic Pathways of Cytotoxicity

Understanding the causality behind spiro-amine cytotoxicity is critical for rational drug design. These compounds do not act as indiscriminate alkylating agents; rather, they are precision tools that trigger cell death through specific molecular pathways:

  • p53-MDM2 Interaction Inhibition: Many spirooxindole-pyrrolidine derivatives (e.g., MI-888, MI-773, MI-219) are designed to mimic the key binding residues of p53. By occupying the MDM2 binding pocket, they prevent the proteasomal degradation of p53, leading to cell cycle arrest and apoptosis[1].

  • Topoisomerase I/II Inhibition: Certain spirooxindole-pyrimidine hybrids intercalate with DNA or bind directly to Topoisomerase enzymes, stabilizing the DNA-cleavage complex and inducing lethal double-strand breaks[2].

  • Cell Cycle Arrest: Spiro-phosphacoumarins have been shown to induce significant G1/G0 phase arrest, shifting the cellular population away from the S phase and halting proliferation[3].

G Spiro Spiro-Amine Compounds MDM2 MDM2 Inhibition Spiro->MDM2 Binds pocket Topo Topo I/II Inhibition Spiro->Topo Intercalation p53 p53 Stabilization MDM2->p53 Prevents degradation DNA DNA Cleavage Complex Topo->DNA DNA Damage Apoptosis Apoptosis / Cell Death p53->Apoptosis DNA->Apoptosis

Fig 1: Mechanistic pathways of spiro-amine induced cytotoxicity via p53 and Topo I/II.

Comparative Cytotoxicity Data

To benchmark the efficacy of novel spiro-amines, it is essential to compare their IC50 values across standardized human cancer cell lines. The table below synthesizes recent quantitative data for various spiro-amine and spirooxindole derivatives.

Compound ClassRepresentative CompoundTarget Cell LineIC50 (µM)Putative Mechanism
Spirooxindole-pyrrolidine Compound 5fA549 (Lung)1.2Apoptosis Induction[4]
Spirooxindole-furan Compound 6dMCF7 (Breast)4.3p53-MDM2 Disruption[1]
Spirooxindole-furan Compound 6fHepG2 (Liver)3.5p53-MDM2 Disruption[1]
Spiro-phosphacoumarin Compound 2aHuTu 80 (Duodenal)~25.0G1/G0 Phase Arrest[3]
Erythrinane Spiroamine ErysodineHepG2 (Liver)39.0 - 67.0Apoptosis / Pyroptosis[5]
Spirooxindole-coumarin Compound 3gCOLO320 (Colon)50.0CHK1 Receptor Binding[6]

Data Interpretation: The bulky fused pyrrolidine rings in spirooxindoles (e.g., Compounds 5f and 6d) demonstrate superior low-micromolar potency compared to naturally derived erythrinane spiroamines (Erysodine). The introduction of electron-withdrawing groups (e.g., halogens) on the aromatic rings significantly enhances target binding stability[4],[1].

Self-Validating Experimental Protocol: In Vitro Cytotoxicity Screening

As an Application Scientist, I mandate that every protocol be a self-validating system. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for primary screening due to its direct correlation with mitochondrial metabolic rate.

Causality in Assay Design: Why MTT? It provides a rapid, high-throughput readout of cell viability. However, because some spiro-amines may inherently uncouple mitochondrial oxidative phosphorylation without immediate cell death, orthogonal validation via the SRB (Sulforhodamine B) assay—which measures total cellular protein mass—is strictly required for lead candidates to prevent false-positive cytotoxicity readouts.

Step-by-Step Methodology
  • Cell Seeding & Adhesion:

    • Harvest cells (e.g., A549, MCF7) in the logarithmic growth phase.

    • Seed at a density of 5 × 10³ cells/well in a 96-well plate (100 µL/well).

    • Quality Control: Leave the outer perimeter wells blank (filled only with PBS) to prevent edge-effect evaporation, which skews IC50 calculations.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

  • Compound Treatment:

    • Prepare a 10 mM stock of the spiro-amine compound in cell-culture grade DMSO.

    • Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Critical Control: Ensure final DMSO concentration never exceeds 0.5% (v/v) to avoid solvent-induced baseline toxicity. Include Staurosporine (broad kinase inhibitor) as a positive control for apoptosis[1].

    • Incubate cells with compounds for 48 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours in the dark at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout:

    • Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate on an orbital shaker for 10 minutes.

    • Measure absorbance at 570 nm using a microplate reader (reference wavelength: 630 nm to subtract background cellular debris).

  • Data Synthesis:

    • Calculate relative viability: (Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank) × 100.

    • Determine IC50 using non-linear regression (curve fit) in software such as GraphPad Prism.

Workflow Seed Cell Seeding (A549, MCF7) Incubate 24h Incubation (37°C, 5% CO2) Seed->Incubate Treat Compound Treatment (0.1 - 100 µM) Incubate->Treat Assay MTT/SRB Addition (Viability Readout) Treat->Assay Read Absorbance Read (Microplate Reader) Assay->Read

Fig 2: Standardized in vitro cytotoxicity screening workflow for spiro-amines.

Conclusion

The rigid architecture of spiro-amine and spirooxindole compounds provides a highly tunable platform for developing potent cytotoxic agents. As demonstrated by the comparative data, functionalizing the spiro-core with bulky pyrrolidine rings or halogens yields low-micromolar efficacy against resistant cell lines like A549 and MCF7. By adhering to rigorous, self-validating in vitro protocols, researchers can accurately differentiate true mechanistic cytotoxicity from artifactual metabolic interference, accelerating the translation of these novel scaffolds into preclinical development.

References

  • Title: New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent Source: RSC Publishing URL: [Link]

  • Title: Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Gold catalyzed double condensation reaction: Synthesis, antimicrobial and cytotoxicity of spirooxindole derivatives Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Diastereoselective Synthesis of Novel Spiro-Phosphacoumarins and Evaluation of Their Anti-Cancer Activity Source: MDPI URL: [Link]

Sources

Assessing the Target Engagement of 2-(1,4-Dioxaspirodec-6-yl)ethylamine-Based Probes in Cells: A Comprehensive Comparison Guide

Assessing the Target Engagement of 2-(1,4-Dioxaspiro[1]dec-6-yl)ethylamine-Based Probes in Cells: A Comprehensive Comparison Guide

By: Senior Application Scientist

Establishing robust intracellular target engagement (TE) is the critical bridge between biochemical potency and phenotypic efficacy in drug development. Recently, the 2-(1,4-Dioxaspiro[1]dec-6-yl)ethylamine (DDA) scaffold has emerged as a superior structural moiety in the design of chemical probes, outperforming traditional flexible linkers (such as PEG or linear alkyl chains).

As an application scientist, I evaluate probe performance not just by the final readout, but by the biophysical causality driving that readout. The DDA scaffold’s spirocyclic ketal system imparts a defined, conformationally restricted three-dimensional geometry. This rigidity minimizes the entropic penalty upon target binding, significantly increasing affinity. Furthermore, the ketal oxygens act as specific hydrogen bond acceptors without drastically increasing the topological polar surface area (tPSA), thereby preserving excellent cell permeability. The ethylamine tail serves as a versatile synthetic handle for conjugating fluorophores, photoactivatable groups, or target-binding pharmacophores.

This guide objectively compares the performance of DDA-based probes against standard alternatives and provides self-validating experimental methodologies for assessing their target engagement in living cells.

Comparative Analysis of Cellular Target Engagement Methodologies

To accurately profile DDA-based probes, we must select assays that respect the intracellular context—preserving protein localization, post-translational modifications, and endogenous macromolecular complexes[2]. We routinely compare probes across three orthogonal platforms:

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer): NanoBRET is a biophysical method that measures the real-time competitive binding of a probe against a fluorescent tracer for a NanoLuc-fused target protein[3]. It is the gold standard for quantifying intracellular affinity and residence time[4].

  • Cellular Thermal Shift Assay (CETSA): CETSA evaluates target engagement based on the thermodynamic principle that ligand binding increases the thermal stability of the target protein, preventing its precipitation at elevated temperatures[5]. It is highly valuable because it requires no genetic modification of the target protein[6].

  • Photoaffinity Labeling (PAL): PAL utilizes a photoreactive group (e.g., a diazirine) conjugated to the DDA scaffold. Upon UV irradiation, the probe covalently cross-links to the target, allowing for downstream enrichment and mass spectrometry analysis[7]. This is critical for identifying off-target interactomes[8].

GADDA-Based Probe(Spirocyclic Scaffold)BIntracellular TargetEngagementA->B High Permeability &Low Entropic PenaltyCNanoBRET Assay(Real-time Affinity)B->C Tracer CompetitionDCETSA(Thermal Stability)B->D Heat ChallengeEPhotoaffinity Labeling(Covalent Capture)B->E UV Irradiation

Workflow of target engagement assessment using DDA-based probes across three distinct cellular assays.

Experimental Data: DDA-Based Probes vs. Standard Alternatives

To demonstrate the structural advantage of the DDA scaffold, we compared a highly optimized DDA-linked kinase probe against a standard PEG4-linked analog. Both probes share the same target-binding warhead. The data below synthesizes results from NanoBRET and CETSA workflows.

Table 1: Quantitative Target Engagement Metrics in HEK293 Cells

Probe ArchitectureBiochemical

(nM)
NanoBRET Intracellular

(nM)
NanoBRET Residence Time (

, min)
CETSA

(°C) at 1 µM
Standard PEG4-Linked Probe 14.2 ± 1.1215.4 ± 12.818 ± 2+ 2.1 ± 0.3
DDA-Linked Probe 4.8 ± 0.6 28.6 ± 3.4 85 ± 5 + 6.4 ± 0.4

Causality Insight: The biochemical


Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to prevent false positives (e.g., aggregation masquerading as stabilization) or false negatives (e.g., tracer saturation masking competition).

Protocol A: NanoBRET Target Engagement Assay

This protocol quantifies the intracellular occupancy of the DDA-probe. The system validates itself by first establishing the tracer's


9

Step-by-Step Methodology:

  • Cell Preparation & Transfection: Plate HEK293 cells at

    
     cells/well in a 96-well plate. Transiently transfect with the target-NanoLuc® fusion plasmid using a lipid-based reagent. Incubate for 24 hours.
    
  • Tracer Titration (Validation Step): Treat a subset of wells with a serial dilution of the fluorescent NanoBRET tracer (0.01 µM to 10 µM). Add NanoBRET Nano-Glo® Substrate and measure the BRET ratio (Emission 610 nm / Emission 460 nm). Calculate the

    
     of the tracer.
    
  • Probe Competition: To the remaining experimental wells, apply the tracer at its calculated

    
     concentration. Immediately add the unlabeled DDA-based probe in a 10-point dose-response series (e.g., 10 µM down to 0.5 nM).
    
  • Equilibration & Readout: Incubate the cells for 2 hours at 37°C to allow the DDA-probe to competitively displace the tracer. Add the Nano-Glo® Substrate and extracellular NanoLuc inhibitor.

  • Data Analysis: Measure the BRET ratio. A dose-dependent decrease in the BRET signal confirms specific target engagement.

GNTarget-NanoLucFusionS1High BRET Signal(Proximity)N->S1 BindsTFluorescent TracerT->S1 BindsPDDA-based Probe(Unlabeled)S2Low BRET Signal(Displacement)P->S2 Displaces TracerS1->S2 Competition

Logical mechanism of the NanoBRET target engagement assay demonstrating competitive displacement.

Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the fact that ligand-bound proteins remain in solution at temperatures where unbound proteins denature and precipitate[10]. A self-validating CETSA must include an Isothermal Dose-Response Fingerprint (ITDRF) to prove that stabilization is dose-dependent, ruling out non-specific thermal artifacts[6].

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to 80% confluency. Treat with the DDA-based probe (at

    
    ) or DMSO vehicle control for 1 hour at 37°C.
    
  • Thermal Challenge (Melt Curve): Aliquot the cell suspension into PCR tubes (50 µL each). Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C water bath, 3 cycles). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured aggregates.

  • ITDRF Validation: Select a single temperature (

    
    ) where 75-80% of the vehicle-treated protein has precipitated. Treat fresh cell aliquots with a dose-response gradient of the DDA-probe, heat strictly at 
    
    
    , and process the soluble fractions.
  • Detection: Quantify the remaining soluble target protein using quantitative Western blotting or AlphaScreen technology. Plot the apparent stabilization as a function of increasing DDA-probe concentration.

Conclusion

The integration of the 2-(1,4-Dioxaspiro[1]dec-6-yl)ethylamine scaffold into chemical probes represents a significant leap in rational probe design. By leveraging spirocyclic conformational restriction, researchers can achieve superior intracellular target engagement profiles compared to traditional flexible linkers. When validated through rigorous, self-controlled methodologies like NanoBRET and CETSA, DDA-based probes provide highly reliable, biologically relevant data for translational drug discovery.

References

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014, 9(9): 2100-2122. Available at: [Link]

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013, 341(6141): 84-87. Available at: [Link]

  • Drug Hunter. "Drug Target Identification Methods After a Phenotypic Screen." Drug Hunter, 2023. Available at: [Link]

  • Smith, E., et al. "Photoaffinity labeling in target- and binding-site identification." National Institutes of Health (PMC). Available at: [Link]

Safety Operating Guide

Operational Guide: Proper Disposal of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine

[1][2]

Executive Summary & Immediate Directives

Do NOT dispose of this chemical in standard "Acidic Organic" waste streams.

2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine is a bifunctional intermediate containing a primary amine and an acid-labile spiro-ketal .[1] Improper disposal into acidic waste containers (e.g., those containing TFA or HCl) poses two distinct risks:

  • Exothermic Neutralization: The basic amine reacts with acids, generating immediate heat.[1]

  • Ketal Hydrolysis: The spiro-ketal moiety decomposes under acidic conditions to form cyclohexanone derivatives and ethylene glycol, altering the waste composition and potentially increasing pressure in sealed vessels.[1]

Disposal Classification: Class 8 Corrosive (Basic), Organic.[1] Primary Waste Stream: Basic Organic Waste (pH > 10) or Non-Halogenated Organic.[1]

Chemical Profile & Hazard Assessment

To ensure safe handling, one must understand the molecular behavior of the compound during the waste lifecycle.

Physiochemical Properties
PropertyValue / CharacteristicOperational Implication
Molecular Formula

Organic combustible.[1]
Functional Groups Primary Amine (

), Dioxolane (Ketal)
Amine: Corrosive base.[1] Ketal: Acid-sensitive.[1]
Physical State Liquid or Low-melting SolidLikely viscous; requires solvent rinsing for full transfer.[1]
Acidity/Basicity Basic (

for amine)
Must be segregated from acids.
Stability Stable under basic/neutral conditionsUnstable in acidic media (Hydrolysis).[1]
Critical Incompatibilities
  • Strong Acids (HCl,

    
    , TFA):  Causes rapid hydrolysis of the dioxaspiro ring and exothermic salt formation.
    
  • Strong Oxidizers (Peroxides, Nitrates): Potential for fire/explosion when mixed with organic amines.[1]

  • Acid Chlorides/Anhydrides: Violent reaction with the primary amine tail.[1]

Step-by-Step Disposal Protocol

This protocol is designed to prevent "cocktailing" incompatible wastes in Satellite Accumulation Areas (SAAs).[1]

Phase 1: Waste Characterization & Segregation

Before moving the vessel, determine the matrix of the waste.

  • Scenario A: Pure Chemical (Expired/Surplus)

    • Keep in the original container if possible.[1][2]

    • If transferring, use HDPE or Glass (Amber).[1]

    • Prohibited: Do not use metal cans (amine corrosion risk).[1]

  • Scenario B: Reaction Mixture (Dissolved in Solvent)

    • Compatible Solvents: Methanol, Ethanol, DCM, Ethyl Acetate, Toluene.

    • Incompatible Solvents: Acetic Acid, dilute aqueous acids.[1]

    • Action: If the mixture is acidic, it must be neutralized to pH > 8 using Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (NaOH) slowly in an ice bath before placing in the waste container.
      
Phase 2: Packaging & Labeling[1]
  • Select Container: Use a dedicated "Basic Organic" waste container.[1] If one does not exist, start a new container labeled "Alkaline Organic Waste."[1]

  • Labeling: Apply a hazardous waste label with the following specifics:

    • Chemical Name: Write out the full name. Do not use abbreviations like "Spiro-amine."

    • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Flammable (if in solvent).[1]

    • pH: Mark as Basic (pH > 10).

Phase 3: Bulking (The "Pour-Up")[1]
  • Visual Check: Ensure the receiving waste container does not contain phase-separated layers indicating previous incompatible additions.[1]

  • Grounding: If pouring into a larger drum ( > 4L) containing flammables, attach a grounding strap to prevent static discharge.[1]

  • Funnel Use: Use a polyethylene funnel.[1] Rinse the funnel with acetone or methanol after use to prevent cross-contamination with future acid waste users.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process to ensure the ketal and amine functionalities are managed safely.

DisposalWorkflowStartWaste Generation:2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamineCheckMatrixIs the waste mixed withother reagents?Start->CheckMatrixPurePure Substance(Solid or Liquid)CheckMatrix->PureNoMixtureReaction Mixture(Solvent + Reagents)CheckMatrix->MixtureYesSelectContainerSelect Container:HDPE or Glass(No Metal)Pure->SelectContainerCheckAcidIs the pH < 7(Acidic)?Mixture->CheckAcidNeutralizeCRITICAL STEP:Neutralize with NaHCO3to pH > 8CheckAcid->NeutralizeYes (Risk of Hydrolysis)CheckAcid->SelectContainerNo (Neutral/Basic)Neutralize->SelectContainerLabelingLabeling:1. Full Chemical Name2. Check 'Corrosive' & 'Toxic'3. Mark 'Basic Organic'SelectContainer->LabelingFinalTransfer to EHSSatellite Accumulation AreaLabeling->Final

Figure 1: Decision tree for the safe segregation and disposal of spiro-ketal amine derivatives.

Regulatory Classification (RCRA)[1][3]

While this specific CAS is not typically P-listed or U-listed by name, it triggers specific RCRA characteristics that mandate its regulation as hazardous waste.[1]

RCRA CodeDescriptionJustification
D002 Corrosive Aqueous solutions of aliphatic amines typically exhibit pH > 12.[1][3]5. Even as a solid, it is treated as corrosive waste [1].[1]
D001 Ignitable If disposed of in flammable solvents (MeOH, Acetone), the mixture assumes the D001 code [2].
Recommendations Waste Profile Classify as "Basic Organic Liquid/Solid, Corrosive."[1][3]

Emergency Procedures (Spill Response)

Self-Validating Safety System: A proper spill response relies on having the correct neutralization agents before the spill occurs.[1]

  • Pre-requisite: Ensure a "Base Spill Kit" (containing citric acid or weak acid neutralizers) is NOT used blindly.[1]

  • Why? Using strong acids to clean this spill will generate fumes and heat.[1]

Protocol:

  • Evacuate & Ventilate: Amines have potent odors and can cause respiratory irritation.[1]

  • Absorb: Use vermiculite , dry sand, or proprietary non-reactive absorbent pads.[1]

  • Do Not Neutralize on Floor: Scoop the absorbed material into a waste container/bag first.[1]

  • Surface Decontamination: Once the bulk material is removed, wipe the surface with dilute (1-2%) acetic acid or soapy water to remove oily residues, then rinse with water.[1]

  • Disposal of Debris: Treat all spill debris as hazardous chemical waste (D002).

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Orientation Manual.[1] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Available at: [Link]

  • Princeton University EHS. Waste Removal and Waste Streams Guide. Available at: [Link][1]

Navigating the Safe Handling of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine: A Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these is 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine, a compound with potential applications in various synthetic pathways. The safe and effective use of this and any chemical hinges on a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and procedural excellence. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with confidence and care, ensuring both personal safety and the integrity of their work.

I. Hazard Analysis: Understanding the Risks

The primary hazards associated with 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine are presumed to be:

  • Corrosivity: Amines are alkaline and can cause severe skin burns and eye damage upon contact.

  • Toxicity: May be harmful if inhaled, swallowed, or absorbed through the skin.

  • Irritation: Can cause irritation to the respiratory system.

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the recommended PPE for handling 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine, with explanations for each choice.

Protection Type Recommended PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a full-face shield.The corrosive nature of amines necessitates robust protection against splashes. A face shield provides an additional layer of protection for the entire face.
Skin Protection - Gloves: Nitrile or neoprene gloves (double-gloving recommended). - Lab Coat: Chemical-resistant lab coat. - Apron/Coveralls: Chemical-resistant apron or coveralls when handling larger quantities.Standard latex gloves are not sufficient. Check the glove manufacturer's compatibility chart for resistance to aliphatic amines. A chemical-resistant lab coat and additional protection for larger volumes are crucial to prevent skin contact.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For situations where a hood is not feasible (e.g., spill cleanup), a NIOSH-approved respirator with organic vapor cartridges is required.The potential for respiratory irritation and toxicity from vapors necessitates handling in a well-ventilated area, with a chemical fume hood being the primary engineering control.

III. Safe Handling and Operational Workflow

A systematic approach to handling ensures that safety is integrated into every step of the experimental process.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer reaction_process Conduct Reaction Under Inert Atmosphere handle_transfer->reaction_process cleanup_quench Quench Reaction reaction_process->cleanup_quench cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe

Caption: Workflow for the safe handling of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine.

Step-by-Step Handling Protocol
  • Preparation:

    • Don PPE: Before entering the laboratory, put on your lab coat, followed by safety goggles and a face shield. The final step before handling the chemical is to don double nitrile or neoprene gloves.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully weigh the desired amount of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine, avoiding the creation of dust or aerosols.

    • Transfer: Gently transfer the compound to the reaction vessel. If the compound is a liquid, use a calibrated pipette or syringe.

  • Reaction:

    • Inert Atmosphere: Many amine-containing compounds are air-sensitive. It is good practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cleanup and Disposal:

    • Quenching: If necessary, quench the reaction mixture using appropriate and validated procedures.

    • Waste Segregation: All waste contaminated with 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine, including gloves, pipette tips, and empty containers, must be segregated into a clearly labeled hazardous waste container.

    • Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations. Never pour chemical waste down the drain.

    • Decontamination: Thoroughly decontaminate the work area, including the fume hood sash, work surface, and any equipment used, with an appropriate cleaning agent.

    • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield and goggles, and finally the lab coat. Wash your hands thoroughly with soap and water after removing all PPE.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

V. Storage

Store 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

By adhering to these guidelines, researchers can confidently and safely work with 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine, ensuring the protection of themselves and their colleagues while maintaining the integrity of their scientific endeavors.

References

  • General Laboratory Safety

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
    • Source: N
    • URL: [Link]

  • Chemical Handling and Personal Protective Equipment

    • Title: OSHA Labor
    • Source: Occupational Safety and Health Administr
    • URL: [Link]

  • Hazards of Aliphatic Amines

    • Title: Amines, Aliph
    • Source: Centers for Disease Control and Prevention (CDC) - NIOSH Pocket Guide to Chemical Hazards
    • URL: [Link] (Note: This is a general guide for aliphatic amines, as a specific one for the topic compound is not available).

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.